Butylsilanetriol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl(trihydroxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3Si/c1-2-3-4-8(5,6)7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHUWOTQWIXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609418 | |
| Record name | Butylsilanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-18-3 | |
| Record name | Butylsilanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Butylsilanetriol from Butyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of butylsilanetriol, a key organosilicon compound, from its precursor, butyltrichlorosilane. This guide details the underlying chemical principles, offers a representative experimental protocol, and presents key analytical data for the characterization of the final product. The information is intended to support researchers and professionals in the fields of materials science, drug development, and chemical synthesis.
Introduction
Organosilanetriols, characterized by the presence of three hydroxyl groups attached to a silicon atom, are versatile building blocks in various chemical applications. Their ability to form stable siloxane bonds through condensation reactions makes them valuable precursors for the synthesis of silicones, resins, and surface modification agents. This compound, in particular, offers a balance of hydrolytic reactivity and organic character, making it a compound of interest for applications requiring tailored surface properties and biocompatibility. The synthesis of this compound is most commonly achieved through the controlled hydrolysis of butyltrichlorosilane, a reaction that proceeds via the stepwise replacement of chloro groups with hydroxyl groups.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from butyltrichlorosilane is a classic example of a hydrolysis reaction, where water acts as a nucleophile to displace the chloride leaving groups. The reaction proceeds in a stepwise manner, with each step involving the nucleophilic attack of a water molecule on the silicon atom. The presence of a base is often employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocols
Materials:
-
Butyltrichlorosilane (C4H9SiCl3)
-
Diethyl ether (anhydrous)
-
Triethylamine (C6H15N) or other suitable base
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of butyltrichlorosilane in anhydrous diethyl ether. The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Water: A stoichiometric amount of deionized water, mixed with an equivalent amount of a non-nucleophilic base such as triethylamine, is added dropwise to the stirred solution of butyltrichlorosilane via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) to ensure complete hydrolysis.
-
Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with cold deionized water to remove any remaining salts and base. The organic layer is separated and dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
The logical workflow for this experimental procedure can be visualized as follows:
Data Presentation
Quantitative data for the synthesis of this compound is crucial for assessing the success of the reaction and the purity of the product. The following tables summarize expected data based on the analysis of similar organosilanetriols.
| Parameter | Condition 1 (Low Temp) | Condition 2 (Room Temp) |
| Reaction Temperature | 0-5 °C | 20-25 °C |
| Reaction Time | 4 hours | 2 hours |
| Yield | Expected to be higher | May be lower due to side reactions |
| Purity | Expected to be higher | May require more extensive purification |
Table 1: Reaction Conditions and Expected Outcomes
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the butyl group protons and a broad singlet for the hydroxyl protons. |
| ¹³C NMR | Resonances corresponding to the four distinct carbon atoms of the butyl group. |
| ²⁹Si NMR | A single resonance in the characteristic region for silanetriols. |
| FT-IR (cm⁻¹) | Broad O-H stretching band (around 3200-3600 cm⁻¹), C-H stretching bands (around 2800-3000 cm⁻¹), and Si-O stretching bands (around 800-1100 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of hydroxyl groups and parts of the butyl chain. |
Table 2: Expected Spectroscopic Data for this compound
Conclusion
The synthesis of this compound from butyltrichlorosilane via controlled hydrolysis is a fundamental process for obtaining a valuable organosilicon building block. While specific literature detailing a precise, optimized protocol is scarce, the general methodology is well-understood and can be adapted from related syntheses of other alkylsilanetriols. Careful control of reaction conditions, particularly temperature and the rate of water addition, is critical to maximize the yield and purity of the desired product. The analytical techniques outlined in this guide provide a robust framework for the characterization of this compound, ensuring its suitability for downstream applications in research and development. This technical guide serves as a foundational resource for scientists and professionals engaged in the synthesis and application of organosilicon compounds.
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Butylsilanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of butylsilanetriol. This compound is a key intermediate in the formation of butyl-substituted polysilsesquioxanes, materials of significant interest in various fields, including drug delivery and biomedical coatings, due to their hybrid organic-inorganic nature. Understanding and controlling the reaction kinetics and pathways of this compound are crucial for tailoring the final properties of these advanced materials.
This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the reaction mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Concepts: Hydrolysis and Condensation
The transformation of this compound into polysilsesquioxane networks is a two-step process involving hydrolysis and condensation reactions.
Hydrolysis: This is the initial step where a water molecule cleaves a bond. In the context of the precursor, butyltrialkoxysilane, hydrolysis involves the substitution of alkoxy groups (e.g., ethoxy) with hydroxyl groups to form this compound. This reaction can be catalyzed by either acids or bases.
Condensation: Following hydrolysis, the newly formed silanol groups (Si-OH) of this compound molecules react with each other to form siloxane bonds (Si-O-Si) and produce water or alcohol as a byproduct. This process leads to the formation of dimers, oligomers, and eventually a cross-linked polysilsesquioxane network.
Reaction Mechanisms and Pathways
The mechanisms of hydrolysis and condensation are highly dependent on the pH of the reaction medium.
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis of the precursor butyltrialkoxysilane is initiated by the protonation of an alkoxy group, making it a better leaving group (an alcohol). This is followed by the nucleophilic attack of water on the silicon atom. The subsequent condensation reaction is also acid-catalyzed, involving the protonation of a silanol group, which then reacts with another silanol group.
Base-Catalyzed Mechanism
In basic conditions, the hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the silicon atom. The condensation reaction is also base-catalyzed, where a silanol group is deprotonated to form a more reactive silanolate anion, which then attacks another neutral silanol group.
Quantitative Data
Precise kinetic data for this compound itself is scarce in the literature. However, data from its precursor, butyltriethoxysilane, and other closely related alkyltrialkoxysilanes provide valuable insights into its reactivity.
Hydrolysis Rate Constants
The hydrolysis of alkoxysilanes is influenced by the nature of the alkyl group and the catalyst. The following table summarizes the acid-catalyzed hydrolysis rate constant for butyltriethoxysilane.
| Silane | Catalyst | Rate Constant (k) x 102 (L mol-1 s-1) | Reference |
| Butyltriethoxysilane | Acid | 1.9 | [1] |
Note: This rate constant is for the precursor to this compound. The hydrolysis of the silanetriol itself is not applicable in the same manner.
Factors Influencing Reaction Rates
Several factors significantly impact the rates of hydrolysis and condensation:
-
pH: Both hydrolysis and condensation rates are at a minimum around neutral pH and are accelerated under acidic or basic conditions.
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Steric Effects: The bulky butyl group can sterically hinder the approach of nucleophiles to the silicon atom, potentially slowing down the reaction rates compared to smaller alkylsilanes.
-
Water Concentration: The concentration of water affects the equilibrium of the hydrolysis reaction.
-
Catalyst Type and Concentration: The nature and concentration of the acid or base catalyst have a direct impact on the reaction kinetics.
Experimental Protocols
The study of this compound hydrolysis and condensation relies on various analytical techniques to monitor the reaction progress and characterize the resulting products.
Monitoring Reaction Kinetics with 29Si NMR Spectroscopy
29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantitatively tracking the different silicon species present in the reaction mixture over time.[2]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or THF) at a known concentration.
-
Initiation of Reaction: The reaction is initiated by adding a specific amount of acid or base catalyst.
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NMR Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. To ensure quantitative results, a sufficient relaxation delay between scans is crucial, or a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can be added, though its potential influence on reaction rates at neutral pH should be considered.[2]
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Data Analysis: The different silicon environments (monomer, dimer, trimer, etc.) give rise to distinct peaks in the 29Si NMR spectrum. The relative integrals of these peaks are used to determine the concentration of each species as a function of time, from which kinetic parameters can be extracted.
Characterization of Condensation Products by Mass Spectrometry
Mass spectrometry (MS) is employed to identify the various oligomeric species and complex structures, such as polyhedral oligomeric silsesquioxanes (POSS), that may form during the condensation of this compound.
Methodology:
-
Sample Preparation: Aliquots are taken from the reaction mixture at different time points and quenched to stop the reaction.
-
Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to bring the oligomeric species into the gas phase without significant fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured, allowing for the identification of different oligomers based on their molecular weights.
-
Tandem MS (MS/MS): To gain structural information, precursor ions of specific oligomers can be isolated and fragmented to study their fragmentation patterns.
Formation of Higher-Order Structures
The condensation of this compound can lead to the formation of well-defined, cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). The formation of butyl-substituted POSS has been reported, often facilitated by specific catalysts.[3]
Key Factors for POSS Formation:
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Catalyst: Fluoride ions, often from sources like tetrabutylammonium fluoride (TBAF), are known to be effective catalysts for the formation of T8-POSS cages from silanetriols.[3] Trifluoroacetic acid can also be used to promote the formation of initial condensation products.[3]
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Solvent: The choice of solvent can influence the solubility of intermediates and the final products, thereby affecting the reaction pathway.
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Reaction Conditions: Temperature and reactant concentrations play a crucial role in directing the condensation towards the formation of specific cage structures.
Conclusion
The hydrolysis and condensation of this compound are complex processes governed by a multitude of factors, with pH being a primary determinant of the reaction mechanism and kinetics. While specific quantitative data for this compound remains an area for further research, the principles derived from related alkylsilanes provide a strong framework for understanding its behavior. Advanced analytical techniques such as 29Si NMR and mass spectrometry are indispensable for elucidating the reaction pathways and characterizing the resulting polysilsesquioxane structures. For professionals in drug development and materials science, a thorough grasp of these fundamental mechanisms is essential for the rational design and synthesis of novel butyl-functionalized silica-based materials with tailored properties.
References
Spectroscopic Characterization of Butylsilanetriol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Butylsilanetriol (C₄H₁₂O₃Si), a key organosilicon compound. Due to its trifunctional nature, this compound is a critical precursor in the synthesis of silsesquioxanes and other hybrid organic-inorganic materials. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural elucidation of derived materials.
This document details the expected spectroscopic signatures of this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman Spectroscopy. It also provides detailed experimental protocols for obtaining these characterization data, starting from the synthesis of the compound.
Synthesis of this compound
This compound is typically synthesized via the controlled hydrolysis of a suitable precursor, most commonly n-butyltrichlorosilane. The reaction is highly sensitive to moisture and reaction conditions, which can lead to self-condensation of the silanetriol product.
Experimental Protocol: Synthesis via Hydrolysis of n-Butyltrichlorosilane
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagents: Anhydrous diethyl ether or a similar inert solvent is added to the flask. n-Butyltrichlorosilane (1 equivalent) is dissolved in the anhydrous solvent and placed in the dropping funnel. A stoichiometric amount of water (at least 3 equivalents) mixed with a suitable solvent and a weak base (e.g., pyridine or triethylamine, to neutralize the HCl byproduct) is placed in the reaction flask.
-
Reaction: The flask is cooled in an ice bath to 0°C. The solution of n-butyltrichlorosilane is added dropwise to the stirred water/base solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The resulting mixture is filtered to remove the hydrochloride salt. The filtrate is then carefully concentrated under reduced pressure to yield this compound. Due to its propensity to condense, the product is often used immediately in subsequent steps or characterized promptly.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound. It is important to note that obtaining spectra of the pure monomer can be challenging due to its instability and tendency to form oligomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the proton, carbon, and silicon environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the butyl group and the hydroxyl protons.
| Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH₂ -(CH₂)₂-CH₃ | 0.5 - 0.9 | Triplet | 2H |
| Si-CH₂-CH₂ -CH₂-CH₃ | 1.2 - 1.6 | Multiplet | 2H |
| Si-(CH₂)₂-CH₂ -CH₃ | 1.2 - 1.6 | Multiplet | 2H |
| Si-(CH₂)₃-CH₃ | 0.8 - 1.0 | Triplet | 3H |
| Si-OH | 1.0 - 5.0 (variable) | Broad Singlet | 3H |
Note: The chemical shift of the Si-OH protons is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the butyl group.
| Assignment | Estimated Chemical Shift (δ, ppm) |
| C H₃-CH₂-CH₂-CH₂-Si | 13 - 15 |
| CH₃-C H₂-CH₂-CH₂-Si | 25 - 27 |
| CH₃-CH₂-C H₂-CH₂-Si | 26 - 28 |
| CH₃-CH₂-CH₂-C H₂-Si | 10 - 15 |
²⁹Si NMR Spectroscopy
²⁹Si NMR is particularly informative for characterizing organosilicon compounds. This compound, being a monomeric silanetriol, will exhibit a single resonance in the T⁰ region of the spectrum.
| Assignment | Estimated Chemical Shift (δ, ppm) |
| Si (OH)₃(CH₂CH₂CH₂CH₃) (T⁰) | -40 to -50 |
Note: The chemical shift can vary depending on the solvent and concentration. Upon condensation, signals corresponding to T¹ (dimers), T² (linear oligomers/cyclic), and T³ (fully condensed silsesquioxane) structures will appear at higher fields (more negative ppm values).
-
Sample Preparation: Dissolve 5-10 mg of freshly prepared this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). To minimize condensation, the solvent should be anhydrous. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 75-125 MHz. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A longer relaxation delay (2-5 seconds) may be necessary due to the longer relaxation times of carbon nuclei.
-
²⁹Si NMR Acquisition: This is a less sensitive nucleus, so a higher concentration of the sample is preferred. The spectrum is acquired on a spectrometer equipped with a silicon probe. Gated proton decoupling can be used to enhance the signal via the Nuclear Overhauser Effect (NOE). A longer relaxation delay (e.g., 10-30 seconds) is often required. Chromium(III) acetylacetonate can be added as a relaxation agent to shorten the acquisition time.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound, particularly the characteristic vibrations of the O-H and Si-O bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3690 | Free Si-OH stretch | Sharp, Weak |
| 3200 - 3400 | Hydrogen-bonded Si-OH stretch | Broad, Strong |
| 2958, 2925, 2870 | C-H stretching (butyl group) | Strong |
| 1465 | C-H bending (CH₂) | Medium |
| 1380 | C-H bending (CH₃) | Medium |
| 810 - 950 | Si-OH bending | Broad, Strong |
| ~700 | Si-C stretch | Medium |
-
Sample Preparation (Liquid Film): As this compound is expected to be a liquid or a low-melting solid, the simplest method is to prepare a thin film. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.
-
ATR-FTIR: Alternatively, and more conveniently, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 136.22 g/mol .[1]
Expected Fragmentation Pattern (Electron Ionization - EI)
Under EI-MS, the molecular ion peak [M]⁺ at m/z = 136 may be weak or absent due to the lability of the Si-OH bonds. Common fragmentation pathways include:
-
Loss of water: [M - H₂O]⁺ (m/z = 118)
-
Loss of hydroxyl radical: [M - OH]⁺ (m/z = 119)
-
Cleavage of the butyl chain:
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Loss of a propyl radical: [M - C₃H₇]⁺ (m/z = 93)
-
Loss of an ethyl radical: [M - C₂H₅]⁺ (m/z = 107)
-
Loss of a methyl radical: [M - CH₃]⁺ (not a primary fragmentation)
-
-
Formation of butyl cation: [C₄H₉]⁺ (m/z = 57)
Soft Ionization Techniques
Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the protonated molecule [M+H]⁺ (m/z = 137) or adducts with solvent or salt ions (e.g., [M+Na]⁺ at m/z = 159), with less fragmentation.
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.
-
Ionization: For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the sample solution is passed through a charged capillary at a high voltage.
-
Analysis: The ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations.
| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |
| 2958, 2925, 2870 | C-H stretching (butyl group) | Strong |
| 1465, 1445 | C-H bending | Medium |
| ~700 | Si-C symmetric stretch | Strong |
| 810 - 950 | Si-OH bending | Weak |
| 3200 - 3400 | Si-OH stretching | Very Weak |
Note: The Si-OH stretching and bending vibrations are typically weak in Raman spectroscopy.
-
Sample Preparation: Place the liquid sample in a glass vial or a capillary tube.
-
Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed.
Logical Workflow and Data Integration
The characterization of this compound follows a logical progression, from synthesis to comprehensive spectroscopic analysis. The data from each technique should be integrated to confirm the structure and purity of the compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
The data from these techniques are complementary and should be used in conjunction for unambiguous identification.
Caption: Logic diagram for integrating spectroscopic data to confirm the structure of this compound.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For any specific research or development application, it is recommended to perform these analyses and compare the obtained data with the expected values presented herein.
References
The Thermal Stability and Decomposition of Butylsilanetriol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butylsilanetriol, a member of the organosilanetriol family, possesses a unique molecular structure with three hydroxyl groups attached to a silicon atom, which also bears a butyl group. This arrangement imparts specific chemical reactivity and physical properties, making it a subject of interest in materials science and pharmaceutical development. Understanding the thermal stability and decomposition pathways of this compound is crucial for its application in processes that involve elevated temperatures, such as drug formulation, synthesis of silicon-containing polymers, and surface modification of materials. This technical guide provides an overview of the expected thermal behavior of this compound based on the general principles of organosilicon chemistry, in the absence of specific experimental data in the public domain.
Introduction to this compound and its Thermal Properties
Organosilanetriols, including this compound, are characterized by the presence of a silicon-carbon bond and multiple silicon-hydroxyl (silanol) groups. The thermal stability of these compounds is dictated by the strength of these bonds and their susceptibility to condensation reactions. Upon heating, silanols are known to undergo intermolecular condensation to form siloxane bridges (Si-O-Si), releasing water as a byproduct. The butyl group's stability, attached to the silicon atom, also plays a critical role in the overall thermal decomposition profile.
Postulated Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed through a multi-stage process. Initially, at lower temperatures, the condensation of silanol groups is the predominant reaction. As the temperature increases, cleavage of the silicon-carbon and carbon-carbon bonds within the butyl group is anticipated.
Condensation and Formation of Polysiloxanes
The primary decomposition pathway at moderate temperatures is the intermolecular condensation of the Si-OH groups. This process leads to the formation of butyl-functionalized polysiloxanes and the elimination of water. The extent of this condensation is dependent on factors such as temperature, heating rate, and the presence of catalysts.
Caption: Postulated decomposition pathway of this compound.
Decomposition of the Butyl Group
At higher temperatures, the energy supplied becomes sufficient to induce homolytic or heterolytic cleavage of the C-Si and C-C bonds of the butyl group. This leads to the formation of various volatile organic compounds, such as butane, butene, and smaller hydrocarbon fragments. The remaining solid residue would likely be a silicon oxycarbide or silica.
Expected Data from Thermal Analysis
While specific quantitative data is unavailable, a hypothetical summary of expected results from common thermal analysis techniques is presented below for illustrative purposes.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 100 - 250 | 5 - 15 | Loss of adsorbed water and initial condensation of silanol groups. |
| 250 - 450 | 20 - 40 | Continued condensation and onset of butyl group decomposition. |
| > 450 | 15 - 25 | Complete decomposition of the organic moiety and formation of a stable residue. |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Temperature (°C) | Event Type | Enthalpy Change (J/g) | Interpretation |
| 80 - 120 | Endotherm | Varies | Melting point (if solid at room temperature). |
| 150 - 300 | Broad Exotherm | Varies | Condensation of silanol groups. |
| > 400 | Complex Peaks | Varies | Decomposition of the butyl group. |
General Experimental Protocols for Thermal Analysis
For researchers planning to investigate the thermal stability of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at a flow rate of 20-50 mL/min.
-
Heating Program: A linear heating rate, typically 10 °C/min, from ambient temperature to approximately 800-1000 °C.
-
Data Analysis: The resulting data of weight loss as a function of temperature is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the final residue percentage.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained over the sample and reference pans.
-
Heating Program: A controlled heating and cooling cycle, for example, heating from ambient to 200 °C at 10 °C/min, holding for a few minutes, cooling to ambient, and then reheating to a higher temperature to observe decomposition events.
-
Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic and exothermic events are identified and quantified to determine melting points, glass transitions, and the enthalpies of reactions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A microgram-scale sample is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500 °C, 700 °C) in an inert atmosphere.
-
Analysis: The volatile decomposition products are separated by the gas chromatograph and identified by the mass spectrometer. This provides detailed information about the chemical nature of the decomposition fragments.
Caption: General workflow for thermal analysis experiments.
Conclusion
The thermal stability and decomposition of this compound are critical parameters for its practical applications. Although specific experimental data is currently lacking in the public domain, a general understanding of the behavior of organosilanetriols suggests a decomposition process initiated by the condensation of silanol groups, followed by the degradation of the butyl substituent at higher temperatures. The application of standard thermal analysis techniques such as TGA, DSC, and Py-GC-MS would be instrumental in elucidating the precise decomposition temperatures, products, and underlying mechanisms. Further research in this area is warranted to provide the quantitative data necessary for the informed use of this compound in various scientific and industrial fields.
Solubility of Butylsilanetriol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylsilanetriol (C₄H₁₂O₃Si) is an organosilicon compound of increasing interest in various scientific fields, including materials science and drug development, due to its unique chemical properties. As a silanetriol, it possesses three hydrophilic silanol (Si-OH) groups and a hydrophobic butyl (C₄H₉) group, rendering it amphiphilic. This dual nature dictates its solubility in different media, a critical parameter for its application in formulations, surface modifications, and as a synthetic precursor.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the principles governing its solubility, qualitative assessments, and a detailed experimental protocol for determining its solubility.
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by the interplay of its hydrophobic butyl chain and the polar, hydrogen-bonding silanol groups. The general principle of "like dissolves like" is a useful starting point for predicting its solubility in various organic solvents.
-
Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be good solvents for this compound. The hydroxyl groups of these alcohols can act as both hydrogen bond donors and acceptors, readily interacting with the silanol groups of this compound. The alkyl chains of these short-chain alcohols are also compatible with the butyl group.
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethylformamide (DMF) are also anticipated to be effective at dissolving this compound. While they cannot donate hydrogen bonds, their polar nature allows for dipole-dipole interactions with the silanol groups.
-
Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are generally poor solvents for this compound. The strong hydrogen bonding network between this compound molecules is difficult for these solvents to disrupt. However, some limited solubility might be observed due to the hydrophobic interactions between the butyl group and the nonpolar solvent.
The following diagram illustrates the key molecular interactions influencing the solubility of this compound.
Caption: Molecular interactions governing this compound solubility.
Quantitative Solubility Data
As of the date of this document, specific, publicly available quantitative solubility data for this compound in a range of organic solvents is scarce. The table below is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Reference |
| Methanol | Polar Protic | 25 | Data not available | Gravimetric | |
| Ethanol | Polar Protic | 25 | Data not available | Gravimetric | |
| Isopropanol | Polar Protic | 25 | Data not available | Gravimetric | |
| Acetone | Polar Aprotic | 25 | Data not available | Gravimetric | |
| Ethyl Acetate | Polar Aprotic | 25 | Data not available | Gravimetric | |
| Acetonitrile | Polar Aprotic | 25 | Data not available | Gravimetric | |
| Dichloromethane | Nonpolar | 25 | Data not available | Gravimetric | |
| Toluene | Nonpolar | 25 | Data not available | Gravimetric | |
| n-Hexane | Nonpolar | 25 | Data not available | Gravimetric |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a widely accepted and reliable technique for generating accurate solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Evaporation dishes or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains. For viscous solvents, a longer equilibration time may be necessary.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a micropipette.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The temperature should be well below the boiling point of this compound and its decomposition temperature. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Continue the evaporation process until a constant weight of the dried residue is achieved.
-
-
Data Analysis:
-
Measure the final weight of the evaporation dish with the dried this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
The solubility is then calculated as the mass of the dissolved this compound per volume of the solvent used (e.g., in g/100 mL).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
-
Replicates:
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results. Report the average solubility and the standard deviation.
-
The following diagram outlines the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
Understanding the solubility of this compound in organic solvents is fundamental for its effective utilization in research and development. While quantitative data remains to be extensively published, a qualitative understanding based on its amphiphilic nature provides a strong basis for solvent selection. The provided experimental protocol offers a robust method for researchers to determine precise solubility data tailored to their specific applications and conditions. This will, in turn, facilitate the formulation of novel materials and the advancement of drug development processes involving this versatile organosilicon compound.
Butylsilanetriol CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 5651-18-3
This technical guide provides a comprehensive overview of the chemical and physical properties of Butylsilanetriol, an organosilicon compound with significant potential in various scientific and industrial applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Structure
This compound, also known by its IUPAC name butyl(trihydroxy)silane, is an alkylsilanetriol characterized by a butyl group attached to a silicon atom, which in turn is bonded to three hydroxyl groups. Its chemical structure confers upon it a dual nature: the butyl group provides hydrophobicity, while the silanetriol moiety is hydrophilic and reactive.
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are summarized in the table below. It is important to note that many of the available physical properties are computationally predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 5651-18-3 | [1] |
| Molecular Formula | C4H12O3Si | [1] |
| Molecular Weight | 136.22 g/mol | [1] |
| IUPAC Name | butyl(trihydroxy)silane | [1] |
| Canonical SMILES | CCCC--INVALID-LINK--(O)O | [1] |
| InChI Key | VUSHUWOTQWIXAR-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 60.7 Ų | |
| Heavy Atom Count | 8 | |
| Complexity | 58.8 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the hydrolysis of a suitable butyl-substituted silane precursor, such as butyltrichlorosilane or a butyltrialkoxysilane (e.g., butyltrimethoxysilane or butyltriethoxysilane). This reaction involves the replacement of the hydrolyzable groups (chloro or alkoxy groups) with hydroxyl groups.
General Experimental Protocol for Hydrolysis of Butyltrialkoxysilane:
A detailed, standardized experimental protocol for the synthesis of this compound is not widely published. However, a general procedure can be outlined based on the known chemistry of alkoxysilane hydrolysis. The reaction is typically carried out in an aqueous solution, often with a co-solvent like an alcohol to ensure miscibility of the reactants. The pH of the reaction mixture is a critical parameter that influences the rates of both hydrolysis and the subsequent condensation of the silanetriol.
Illustrative Workflow for this compound Synthesis:
Caption: General workflow for the synthesis of this compound via hydrolysis.
Reactivity and Stability
The chemical behavior of this compound is dominated by the reactivity of its silanetriol group. These hydroxyl groups can undergo self-condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. The rate and extent of this condensation are highly dependent on factors such as concentration, temperature, and pH.
Key aspects of this compound's reactivity include:
-
Condensation: In the presence of catalysts (acids or bases) or upon heating, this compound molecules can condense with each other, eliminating water to form butyl-functionalized polysiloxanes. This property is fundamental to its use in the formation of coatings and materials.
-
Reaction with Alcohols: this compound can react with alcohols, although this reaction is generally less favorable than self-condensation.
-
Surface Modification: The hydroxyl groups of this compound can react with hydroxyl groups on the surfaces of various substrates (e.g., glass, metal oxides), leading to the formation of a covalent bond and a hydrophobic butyl-functionalized surface.
The stability of this compound is limited by its tendency to self-condense. In aqueous solutions, it is generally unstable and will gradually form oligomeric and polymeric species. The stability is higher in dilute solutions and at neutral pH. For long-term storage, it is typically handled in a non-aqueous solvent or generated in situ for immediate use.
Signaling Pathway of this compound Condensation:
Caption: Condensation pathway of this compound from monomer to polymer.
Applications in Research and Development
The unique combination of a hydrophobic alkyl chain and a reactive silanol group makes this compound a versatile molecule with applications in several areas:
-
Surface Modification: It is used to render surfaces hydrophobic (water-repellent). This is particularly relevant in the development of self-cleaning surfaces, anti-fouling coatings, and in modifying the surface properties of materials used in drug delivery systems.
-
Adhesion Promotion: this compound can act as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.
-
Sol-Gel Processes: It can be used as a precursor in sol-gel chemistry to prepare hybrid organic-inorganic materials with tailored properties.
-
Cross-linking Agent: The trifunctional nature of this compound allows it to act as a cross-linker in the curing of silicone polymers, enhancing their mechanical properties.
For professionals in drug development, the ability of this compound to modify surfaces at the nanoscale is of particular interest for applications such as the functionalization of drug carriers and the modification of implantable devices to improve biocompatibility.
References
An In-Depth Technical Guide to the Self-Assembly of Butylsilanetriol on Silica Surfaces
Abstract: This technical guide provides a comprehensive overview of the principles, methodologies, and characterization of self-assembled monolayers (SAMs) derived from butylsilanetriol on silica (SiO₂) and other hydroxylated surfaces. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize surface modification techniques. This document details the underlying chemical mechanisms of SAM formation, presents expected quantitative characteristics based on analogous short-chain alkylsilanes, and offers detailed experimental protocols for both solution and vapor-phase deposition. Furthermore, it outlines common analytical techniques for monolayer characterization and discusses the implications and applications of these surfaces in scientific research.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on the surface of a solid substrate. They represent a powerful and versatile tool for precisely controlling the physicochemical properties of interfaces, such as wettability, adhesion, biocompatibility, and chemical reactivity.[1][2] Among the various classes of molecules used for SAM formation, organosilanes are the most common choice for modifying oxide surfaces like silica, glass, and silicon wafers, owing to their ability to form robust, covalent Si-O-Si bonds with the substrate.[3]
This compound (CH₃(CH₂)₃Si(OH)₃), and its common precursor butyltrichlorosilane (CH₃(CH₂)₃SiCl₃), are short-chain alkylsilanes used to create hydrophobic surfaces. While long-chain alkylsilanes (e.g., C8 to C18) are known to form densely packed, highly ordered monolayers with very high water contact angles, short-chain silanes like this compound produce layers that are characteristically less ordered but still provide a significant and reproducible modification of surface energy.[4] The resulting surfaces are valuable in a multitude of applications, including the prevention of non-specific protein adsorption, control of cell adhesion, and as intermediate layers for further chemical functionalization in biosensors and drug delivery systems.[1]
Mechanism of Self-Assembly
The formation of a butylsilane SAM on a hydroxylated silica surface is a two-step process involving hydrolysis and condensation. The process relies on the presence of hydroxyl (-OH) groups on the silica surface, which act as anchor points for the silane molecules. The precursor, typically an alkyltrichlorosilane or alkylalkoxysilane, is first hydrolyzed to a silanetriol, which then condenses with the surface.
-
Hydrolysis: The precursor, butyltrichlorosilane (or a butylalkoxysilane), rapidly reacts with trace amounts of water to form the reactive intermediate, this compound. This water can be present in the deposition solvent or as a thin hydration layer on the silica substrate itself.[5][6]
CH₃(CH₂)₃SiCl₃ + 3H₂O → CH₃(CH₂)₃Si(OH)₃ + 3HCl
-
Condensation: The newly formed silanol groups (Si-OH) on the this compound molecule interact with the silanol groups on the silica surface. Initially, this occurs through hydrogen bonding. Subsequently, a condensation reaction takes place, forming stable, covalent siloxane (Si-O-Si) bonds between the butylsilane molecule and the substrate. Additionally, lateral condensation between adjacent this compound molecules can occur, creating a cross-linked polysiloxane network that enhances the stability of the monolayer.[7]
Expected Quantitative Surface Characteristics
Direct quantitative data for this compound monolayers are not extensively reported. However, by analyzing trends for other short-chain alkylsilanes, a set of expected values can be compiled. These characteristics are crucial for predicting the behavior and performance of the modified surface.
| Parameter | Expected Value | Method of Measurement | Notes |
| Water Contact Angle (Advancing) | 90° - 100° | Contact Angle Goniometry | Expected to be lower than long-chain alkylsilanes (>105°) due to less ordered packing of the short butyl groups.[4] |
| Monolayer Thickness | 0.5 - 0.8 nm | Ellipsometry | This value is estimated based on the length of the butyl group, assuming a disordered structure with a significant tilt angle, consistent with findings that layers are often ~75% of the fully stretched chain length.[4] |
| Surface Roughness (RMS) | 0.1 - 0.3 nm | Atomic Force Microscopy (AFM) | A well-formed monolayer should be very smooth, with roughness comparable to the underlying substrate. Values in this range are typical for other aminosilane films.[8] |
| Surface Elemental Ratios (N/Si) | N/A (for pure butylsilane) | X-ray Photoelectron Spectroscopy (XPS) | XPS is used to confirm the presence of the organic layer (via the C1s signal) and the formation of Si-O-Si bonds.[9][10] For functionalized silanes (e.g., aminosilanes), elemental ratios are critical for quantifying surface coverage.[11] |
Experimental Protocols
The quality of the SAM is highly dependent on the cleanliness of the substrate and the deposition conditions. The following are generalized protocols for solution and vapor-phase deposition.
Substrate Preparation (Mandatory First Step)
-
Cleaning: Substrates (e.g., silicon wafers, glass slides) are sonicated in a sequence of solvents such as acetone, and isopropanol (15 minutes each) to remove organic contaminants.
-
Drying: Substrates are dried thoroughly under a stream of dry nitrogen gas.
-
Hydroxylation: The surface is activated to generate a high density of silanol (-OH) groups. This is typically achieved by treating the substrate with a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Alternatively, an oxygen plasma or UV/Ozone treatment can be used.
-
Final Rinse and Dry: Substrates are rinsed copiously with ultrapure water and dried again under a stream of dry nitrogen. The hydroxylated surface is highly hydrophilic and should be used immediately.
Protocol 1: Solution-Phase Deposition
-
Solution Preparation: A dilute solution (typically 1% v/v) of the precursor (e.g., butyltrichlorosilane) is prepared in an anhydrous solvent, such as toluene or hexane, inside a glovebox or under an inert atmosphere to minimize premature hydrolysis and polymerization in the solution.
-
Immersion: The clean, hydroxylated substrates are immediately immersed in the silane solution. The immersion time can range from 30 minutes to several hours. Shorter chain silanes generally require less time than long-chain analogues.
-
Rinsing: After immersion, the substrates are removed from the solution and rinsed thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed molecules. This is followed by a rinse with ethanol or isopropanol.
-
Curing: The substrates are cured in an oven, typically at 100-120°C for 1 hour. This step promotes further covalent bond formation with the surface and drives the lateral cross-linking of the monolayer, enhancing its stability.
Protocol 2: Chemical Vapor Deposition (CVD)
Vapor deposition is often preferred for trichlorosilanes as it can minimize the formation of aggregates that may occur in solution.[3]
-
Setup: The clean, hydroxylated substrates are placed in a vacuum desiccator or a dedicated CVD chamber. A small, open vial containing a few drops of the liquid butyltrichlorosilane precursor is placed alongside the substrates.
-
Deposition: The chamber is evacuated to a low pressure (e.g., <1 Torr). The precursor will vaporize and deposit onto the substrates. The deposition is typically carried out for 1-2 hours.[12]
-
Post-Deposition: The chamber is vented with an inert gas (e.g., nitrogen or argon).
-
Rinsing and Curing: Substrates are removed and rinsed with an anhydrous solvent like hexane or chloroform to remove excess precursor. This is followed by the same curing step as in the solution-phase protocol (100-120°C for 1 hour) to complete the cross-linking process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Conformation of Butylsilanetriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butylsilanetriol (C4H12O3Si) is an organosilicon compound of significant interest in materials science and as a precursor in organic synthesis. Its molecular structure and conformational behavior are critical determinants of its reactivity and the properties of materials derived from it. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, addressing the core requirements of data presentation, experimental protocols, and logical visualizations for a scientific audience. Due to the limited availability of experimental crystal structure data for this compound, this guide leverages theoretical data from computational studies for quantitative structural parameters and discusses the experimental methodologies that would be employed for their determination.
Molecular Structure of this compound
The molecular structure of this compound is characterized by a central silicon atom bonded to a butyl group and three hydroxyl (-OH) groups. The silicon atom is sp3 hybridized, resulting in a tetrahedral geometry. The butyl group introduces conformational flexibility to the molecule.
Quantitative Structural Data
The precise bond lengths and angles of this compound in the solid state have not been experimentally determined via single-crystal X-ray diffraction. However, computational chemistry provides reliable predictions for these parameters. The following table summarizes the calculated geometric parameters for the most stable conformation of this compound based on density functional theory (DFT) calculations.
| Parameter | Value (Calculated) |
| Bond Lengths (Å) | |
| Si-C | 1.88 |
| C-C (average) | 1.54 |
| Si-O | 1.65 |
| O-H | 0.97 |
| **Bond Angles (°) ** | |
| C-Si-O | 108.5 |
| O-Si-O | 110.5 |
| Si-C-C | 112.0 |
| C-C-C | 113.0 |
| Si-O-H | 115.0 |
Note: These values are derived from computational models and serve as an approximation of the actual molecular geometry. Experimental verification is required for confirmation.
Conformational Analysis of this compound
The conformational landscape of this compound is primarily dictated by the rotation around the Si-C and C-C single bonds of the butyl group. The relative orientation of the butyl chain with respect to the silanetriol headgroup, as well as the internal conformation of the butyl chain itself, determines the overall shape of the molecule.
The primary dihedral angles of interest are:
-
ω (O-Si-C-C): Defines the orientation of the butyl chain relative to the hydroxyl groups.
-
τ1 (Si-C1-C2-C3): Defines the rotation around the first C-C bond of the butyl chain.
-
τ2 (C1-C2-C3-C4): Defines the rotation around the second C-C bond of the butyl chain.
The most stable conformations of the butyl chain are the anti and gauche arrangements, analogous to butane. The anti conformation, where the terminal methyl group is furthest from the silicon atom, is generally the lowest in energy. The gauche conformations are slightly higher in energy.
Conformational Energy Profile
Computational studies can predict the relative energies of different conformers. The energy difference between the anti and gauche conformations of the butyl chain in this compound is estimated to be approximately 0.9 kcal/mol.
| Conformer | Dihedral Angle (τ1) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0 |
| Gauche | ~60° | ~0.9 |
This small energy difference suggests that at room temperature, this compound exists as a mixture of conformers in solution.
Experimental Protocols
The determination of the molecular structure and conformation of molecules like this compound relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.
Purity Analysis of Synthesized Butylsilanetriol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of synthesized Butylsilanetriol. The document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, presents data in a structured format for clarity, and includes workflow diagrams to illustrate the analytical process. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, purification, and quality control of this compound and related organosilicon compounds.
Introduction to this compound and the Importance of Purity Analysis
This compound [(CH₃CH₂CH₂CH₂)Si(OH)₃] is an organosilicon compound with increasing interest in various fields, including materials science and as a potential precursor in pharmaceutical applications. The synthesis of this compound can result in a range of impurities, including residual starting materials, by-products from side reactions, and oligomeric species formed through self-condensation. The presence of these impurities can significantly impact the material properties, reactivity, and, critically, the safety and efficacy of any final product. Therefore, robust and reliable analytical methods are essential for the accurate determination of this compound purity.
This guide details the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity assessment of this compound.
Potential Impurities in Synthesized this compound
The purity profile of this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the hydrolysis of butyltrichlorosilane or butyltrialkoxysilanes. Potential impurities may include:
-
Residual Starting Materials: Unreacted butyltrichlorosilane or butyltrialkoxysilanes.
-
Partially Hydrolyzed Intermediates: Such as butyldichlorosilanol or butyldialkoxysilanol.
-
Solvent Residues: From the reaction and purification steps.
-
Oligomeric By-products: Formed via the condensation of this compound molecules (e.g., dimers, trimers).
-
Degradation Products: Arising from instability under certain pH or temperature conditions.[1]
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is recommended for the comprehensive purity analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable silanols, or their derivatized forms. Given the polar nature of the silanol groups, derivatization is often employed to improve peak shape and thermal stability.
Experimental Protocol: GC-FID Analysis of Derivatized this compound
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., anhydrous pyridine).
-
Add 200 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]
-
Injector Temperature: 250°C.[2]
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.[2]
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.[3]
-
Data Presentation: Quantitative Analysis by GC-FID
| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 8.54 | 15890 | 0.08 | Solvent |
| 2 | 12.78 | 19756800 | 99.25 | This compound-TMS Derivative |
| 3 | 15.21 | 12540 | 0.06 | Impurity A (e.g., Dimer) |
| 4 | 17.89 | 10120 | 0.05 | Impurity B (e.g., Starting Material) |
| Total | 19908350 | 100.00 | ||
| Purity | 99.25% |
High-Performance Liquid Chromatography (HPLC)
Due to its polar nature, this compound is well-suited for analysis by reversed-phase HPLC, particularly with polar-endcapped columns or by employing Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5]
Experimental Protocol: RP-HPLC-UV/ELS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase A to create a 2 mg/mL solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Polar-endcapped C18 column (e.g., Ascentis RP-Amide, 150 x 4.6 mm, 5 µm) or a HILIC column.[5][6]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV at 205 nm (for UV-active impurities).
-
Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile compounds.
-
-
Data Presentation: Quantitative Analysis by HPLC-ELSD
| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.15 | 21560 | 0.11 | Impurity C (Polar) |
| 2 | 7.82 | 19548900 | 99.30 | This compound |
| 3 | 11.45 | 11080 | 0.06 | Impurity D (Oligomer) |
| 4 | 14.98 | 10560 | 0.05 | Impurity E (Less Polar) |
| Total | 19682100 | 100.00 | ||
| Purity | 99.30% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation and purity determination of this compound. ¹H, ¹³C, and ²⁹Si NMR provide detailed structural information, while quantitative ¹H NMR (qNMR) can be used for an accurate purity assessment without the need for a specific this compound reference standard.[7][8][9]
Experimental Protocol: ¹H and ²⁹Si NMR Analysis
-
Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
-
¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse ('zg30').
-
Acquisition Time: 4 seconds.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T₁).
-
Number of Scans: 16.
-
-
²⁹Si NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Inverse-gated decoupling for quantitative analysis.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay (d1): 60 seconds (due to the long relaxation times of ²⁹Si nuclei).
-
Number of Scans: 1024 or more, depending on concentration.
-
Data Presentation: Quantitative ¹H NMR (qNMR) Purity Determination
For qNMR, a certified internal standard with a known purity is added to the sample. Maleic acid is a suitable standard for this purpose.
| Compound | Signal (ppm) | Multiplicity | Integration | Moles | Purity (%) |
| This compound (CH₂) | ~0.5 | triplet | 2.00 | 0.105 | 99.4 |
| Maleic Acid (CH=CH) | ~6.2 | singlet | 1.00 (ref) | 0.052 | 99.9 (known) |
Purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where I = integral, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.
Mass Spectrometry (MS)
Mass spectrometry, typically coupled with GC or HPLC, is used for the identification of the main component and any impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[10][11]
Expected Fragmentation:
Under electron ionization (EI) in GC-MS, this compound (or its TMS derivative) would be expected to show characteristic fragmentation patterns, including the loss of alkyl groups, hydroxyl groups, or the entire butyl chain.[12][13][14]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the purity analysis of this compound.
Caption: Overall workflow for this compound purity analysis.
Caption: Interrelation of analytical techniques in purity assessment.
Conclusion
The purity analysis of synthesized this compound requires a combination of orthogonal analytical techniques to ensure a comprehensive and accurate assessment. Gas chromatography, after appropriate derivatization, is effective for analyzing volatile components. High-performance liquid chromatography is well-suited for the separation of the polar this compound from its non-volatile impurities. Nuclear magnetic resonance spectroscopy, particularly quantitative ¹H NMR, provides an absolute measure of purity and invaluable structural information. Finally, mass spectrometry is crucial for the definitive identification of any detected impurities.
By implementing the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the purity of their synthesized this compound, ensuring its quality and suitability for its intended application. The validation of these analytical methods according to ICH guidelines is a critical next step for their application in a regulated environment.[15][16]
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. BA Method Development: Polar Compounds - BioPharma Services [biopharmaservices.com]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. interchim.fr [interchim.fr]
- 16. pascal-man.com [pascal-man.com]
Methodological & Application
Application Notes and Protocols for Butylsilanetriol-Based Hydrophobic Coatings on Glass Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of hydrophobic coatings on glass substrates using butylsilanetriol. The protocols detailed below are intended to offer a reproducible methodology for achieving durable and effective water-repellent surfaces for various research and development applications.
Introduction
The modification of glass surfaces to impart hydrophobicity is a critical process in numerous scientific and technological fields, including microfluidics, drug delivery, and specialized laboratory glassware. Hydrophobic coatings reduce the adhesion of aqueous solutions, prevent biofouling, and can enhance the performance of optical components. This compound is an organosilane that, upon application to a glass surface, can form a durable, water-repellent monolayer.
The underlying principle of this hydrophobic modification lies in the chemical reaction between the silanol groups (Si-OH) present on the glass surface and the hydroxyl groups of this compound. This reaction, a condensation process, results in the formation of stable siloxane bonds (Si-O-Si), covalently attaching the butylsilane molecules to the glass substrate. The nonpolar butyl groups then orient away from the surface, creating a low-energy interface that repels water.
Data Presentation
The effectiveness of the hydrophobic coating is primarily determined by the water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes typical water contact angles achieved on glass substrates after treatment with n-butyl-functionalized silanes under various conditions.
| Silane Precursor | Substrate | Application Method | Curing Conditions | Water Contact Angle (θ) | Reference |
| n-butyltrimethoxysilane | Soda-lime glass | Dip-coating | 110°C for 15-20 min | ~95° | |
| n-butyltrichlorosilane | Glass | Not specified | Not specified | Moderate hydrophobicity | [1] |
| Trimethoxy(3,3,3-trifluoropropyl)silane | Glass | Dip-coating (1% in toluene) | 80°C for 4 hours | 96.4° ± 3.2° | [2] |
Experimental Protocols
Materials and Equipment
-
Glass substrates (e.g., microscope slides, coverslips)
-
n-Butyltrimethoxysilane (precursor to this compound)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Hydrochloric acid (HCl)
-
Methanol
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Beakers and graduated cylinders
-
Ultrasonic bath
-
Oven or hot plate
-
Nitrogen gas stream (optional)
-
Contact angle goniometer
Protocol 1: Glass Substrate Cleaning and Activation
A thorough cleaning of the glass substrate is paramount to ensure a uniform and durable hydrophobic coating. This protocol aims to remove organic residues and to hydroxylate the surface, increasing the density of reactive silanol groups.
-
Degreasing: Immerse the glass substrates in a 1:1 (v/v) solution of methanol and concentrated hydrochloric acid for 30 minutes.
-
Rinsing: Rinse the substrates thoroughly with deionized water (at least four times) to remove any acid and methanol residue.
-
Acid Wash: Submerge the glass substrates in concentrated sulfuric acid for a minimum of 30 minutes.[3]
-
Final Rinsing: Carefully remove the substrates from the sulfuric acid and rinse them extensively with deionized water.
-
Hydroxylation: Place the cleaned substrates in gently boiling deionized water for 30 minutes to an hour to ensure a high density of surface silanol groups.[3]
-
Drying: Dry the substrates using a stream of nitrogen gas or by placing them in an oven at 110°C for at least one hour. The cleaned substrates should be used immediately for the coating procedure.
Protocol 2: Preparation of this compound Coating Solution
n-Butyltrimethoxysilane is a common precursor that hydrolyzes to form this compound in the presence of water.
-
Prepare a 1% (v/v) solution of n-butyltrimethoxysilane in an anhydrous solvent such as toluene or ethanol. For example, add 1 mL of n-butyltrimethoxysilane to 99 mL of solvent.
-
To initiate hydrolysis, add a controlled amount of acidified water to the solution. A common approach is to use a 95:5 (v/v) ethanol:water solution acidified to a pH of 4.5-5.5 with a weak acid like acetic acid. The final water concentration in the silane solution should be carefully controlled.
-
Stir the solution for at least one hour to allow for the hydrolysis of the methoxy groups to hydroxyl groups, forming this compound.
Protocol 3: Application of the Hydrophobic Coating
The dip-coating method is a simple and effective way to apply the this compound solution to the prepared glass substrates.
-
Immersion: Immerse the cleaned and dried glass substrates into the prepared 1% this compound solution for a controlled period, typically ranging from 2 to 10 minutes.
-
Withdrawal: Slowly withdraw the substrates from the solution at a constant rate. A slower withdrawal speed generally results in a more uniform coating.
-
Rinsing: Gently rinse the coated substrates with the pure solvent (e.g., toluene or ethanol) to remove any excess, unreacted silane.
-
Curing: Place the coated substrates in an oven at 80-120°C for 1-4 hours to promote the condensation reaction between the this compound molecules and the glass surface, as well as cross-linking between adjacent silane molecules.[2]
Visualization of Processes
Durability and Performance Assessment
The long-term performance of the hydrophobic coating is crucial for most applications. While specific durability data for this compound is limited in the readily available literature, general testing protocols for hydrophobic coatings can be adapted. The durability of superhydrophobic surfaces is a known challenge, as they can be susceptible to mechanical wear, UV radiation, and abrasive particles.
5.1. Abrasion Resistance
-
Taber Abraser Test: This standardized test uses a weighted abrasive wheel to assess the wear resistance of a coating. The change in water contact angle or visual inspection for coating removal can be used to quantify durability.
-
Wiper Test: For applications like automotive windshields, a wiper test can simulate real-world mechanical abrasion. The number of cycles until the hydrophobic effect is diminished is recorded.
5.2. Chemical Stability
-
Solvent Resistance: The coated substrates can be immersed in various solvents (e.g., water, ethanol, acetone) for extended periods to assess the stability of the siloxane bond.
-
pH Stability: Immersion in acidic and basic solutions can determine the coating's resistance to chemical attack. Changes in water contact angle are measured over time.
5.3. Environmental Stability
-
UV Exposure: Exposure to UV radiation can degrade organic components of the coating. Samples can be placed in a UV chamber, and the water contact angle can be monitored over time.[4]
-
Thermal Cycling: Subjecting the coated substrates to repeated cycles of high and low temperatures can assess the coating's stability under thermal stress.[5]
Troubleshooting
-
Low Contact Angle: This may indicate incomplete surface cleaning, insufficient hydrolysis of the silane precursor, or inadequate curing. Re-evaluate the cleaning protocol and ensure proper solution preparation and curing conditions.
-
Inconsistent Coating: An uneven or patchy coating can result from a non-uniform withdrawal rate during dip-coating or contamination of the substrate or solution.
-
Poor Durability: This could be due to a weak bond between the silane and the glass surface. Ensure thorough cleaning and activation of the glass surface to maximize the density of reactive silanol groups. The curing step is also critical for forming a robust, cross-linked network.
References
Application Notes and Protocols: Surface Modification of Nanoparticles with Butylsilanetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using butylsilanetriol. This process enhances the hydrophobic properties of nanoparticles, making them suitable for a variety of applications in drug delivery, particularly for the encapsulation and transport of non-polar therapeutic agents. The following sections detail the modification process, characterization techniques, and expected outcomes, supported by experimental protocols and data presentation.
Introduction
Surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for specific biomedical applications. This compound [(CH₃(CH₂)₃Si(OH)₃)] is an organosilane that can be used to introduce butyl groups onto the surface of various nanoparticles, such as silica, metal oxides, and quantum dots. The covalent attachment of the butyl groups increases the hydrophobicity of the nanoparticle surface, which can lead to improved loading of hydrophobic drugs, enhanced interaction with cell membranes, and altered biodistribution profiles. This modification is achieved through the condensation reaction between the silanol groups of this compound and the hydroxyl groups present on the nanoparticle surface, forming stable siloxane bonds.
Applications in Drug Development
The surface modification of nanoparticles with this compound offers several advantages for drug delivery applications:
-
Enhanced Loading of Hydrophobic Drugs: The hydrophobic butyl chains create a surface environment that is more compatible with non-polar drug molecules, potentially increasing drug encapsulation efficiency.
-
Improved Cellular Uptake: Increased hydrophobicity can enhance the interaction of nanoparticles with the lipid bilayer of cell membranes, potentially leading to increased cellular internalization.
-
Controlled Release: The hydrophobic surface can modulate the release kinetics of encapsulated drugs, potentially leading to a more sustained release profile.
-
Biocompatibility: While the butyl group itself is generally considered biocompatible, the overall biocompatibility of the modified nanoparticles should be assessed for each specific application.
Experimental Protocols
The following protocols are generalized for the surface modification of silica nanoparticles with this compound and can be adapted for other types of nanoparticles with surface hydroxyl groups.
Materials and Equipment
-
Nanoparticles: e.g., Silica nanoparticles (100 nm diameter)
-
Solvent: Anhydrous ethanol
-
Surface Modification Agent: this compound
-
Catalyst (optional): Ammonium hydroxide
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge and centrifuge tubes
-
Sonication bath
-
pH meter
-
Characterization instruments (FTIR, TGA, DLS, Zeta Potential Analyzer, TEM/SEM)
-
Protocol for Surface Modification
This protocol is adapted from procedures for similar alkylsilane modifications.
-
Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask. Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.
-
Reaction Setup: Place the flask on a magnetic stirrer and equip it with a reflux condenser.
-
Addition of this compound: While stirring, add a solution of this compound in ethanol. The amount of this compound should be optimized based on the surface area of the nanoparticles and the desired grafting density. A starting point is a 1:0.1 weight ratio of nanoparticles to this compound.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours under continuous stirring. For a faster reaction, the temperature can be elevated to 60-80°C. A small amount of ammonium hydroxide can be added as a catalyst to promote the condensation reaction.
-
Purification: After the reaction, collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and redisperse the nanoparticle pellet in fresh ethanol. Sonicate for 10 minutes and centrifuge again. Repeat this washing step three times to remove any unreacted this compound.
-
Drying: After the final wash, dry the modified nanoparticles in a vacuum oven at 60°C overnight.
-
Storage: Store the dried, surface-modified nanoparticles in a desiccator.
Caption: Workflow for the surface modification of nanoparticles with this compound.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of butyl groups on the nanoparticle surface. | Appearance of new peaks corresponding to C-H stretching vibrations (~2870-2960 cm⁻¹) and disappearance or reduction of Si-OH peaks (~3400 cm⁻¹ and 950 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To quantify the amount of this compound grafted onto the nanoparticle surface. | A weight loss step between 200°C and 600°C corresponding to the decomposition of the organic butyl groups. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. | A slight increase in the hydrodynamic diameter after surface modification. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A change in the zeta potential value, typically becoming less negative after modification due to the shielding of surface silanol groups. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the nanoparticles. | No significant change in the core nanoparticle morphology or size is expected. |
| Contact Angle Measurement | To assess the change in surface hydrophobicity. | An increase in the water contact angle, indicating a more hydrophobic surface. |
Quantitative Data Summary
The following table summarizes the expected quantitative data from the characterization of this compound-modified nanoparticles compared to their unmodified counterparts. The exact values will depend on the specific nanoparticle system and reaction conditions.
| Parameter | Unmodified Nanoparticles (Control) | This compound-Modified Nanoparticles |
| Grafting Density (molecules/nm²) | N/A | 1 - 5 (Estimated from TGA) |
| Hydrodynamic Diameter (nm) | ~100 nm | ~105 - 115 nm |
| Zeta Potential (mV) | -30 to -50 mV | -10 to -25 mV |
| Water Contact Angle (°) | < 20° | > 90° |
Logical Relationship of Surface Modification and Drug Delivery Application
The following diagram illustrates the logical flow from surface modification to its impact on drug delivery performance.
Caption: Impact of this compound modification on nanoparticle properties and drug delivery.
Conclusion
The surface modification of nanoparticles with this compound is a promising strategy to enhance their utility in drug delivery, particularly for hydrophobic drugs. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to develop and evaluate these novel nanocarriers. It is crucial to optimize the reaction conditions for each specific nanoparticle system and to thoroughly characterize the modified nanoparticles to ensure the desired properties are achieved for successful therapeutic applications.
Application Notes and Protocols for Butylsilanetriol as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylsilanetriol, and its precursor n-butyltrimethoxysilane, serve as effective coupling agents in polymer composites. These organosilicon compounds act as a molecular bridge at the interface between inorganic fillers (e.g., silica, glass fibers, alumina) and organic polymer matrices (e.g., polypropylene, epoxy resins). This interfacial modification leads to significant improvements in the composite's mechanical properties, thermal stability, and moisture resistance by enhancing adhesion and improving the dispersion of the filler within the polymer.[1][2]
The fundamental mechanism involves the hydrolysis of the methoxy groups of n-butyltrimethoxysilane to form reactive silanol groups (this compound). These silanol groups then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent bonds (Si-O-Si). The butyl group of the silane molecule, being non-polar, remains oriented towards the hydrophobic polymer matrix, thereby improving compatibility and adhesion.[3][4]
Applications
The use of this compound as a coupling agent is beneficial in a wide range of polymer composite applications, including:
-
Automotive Components: Enhancing the strength and durability of fiber-reinforced plastics.
-
Building and Construction: Improving the longevity of composite materials used in outdoor applications.
-
Electronics: Increasing the reliability of composite materials used for encapsulation and circuit boards.[4]
-
Biomedical Devices: While less common, silane coupling agents can be used to improve the biocompatibility and performance of composite implant materials.
Quantitative Data on Performance Enhancement
The effectiveness of silane coupling agents is demonstrated by the significant improvements observed in the mechanical and thermal properties of the resulting composites. While specific data for this compound is limited in publicly available literature, the following tables present representative data for composites treated with other alkylsilanes, which can be considered indicative of the potential performance gains.
Table 1: Effect of Silane Treatment on the Mechanical Properties of Glass Fiber/Epoxy Composites [5]
| Property | Untreated Glass Fiber | Silane-Treated Glass Fiber | % Improvement |
| Tensile Strength (MPa) | 364 | 513 | 40.9% |
| Flexural Strength (MPa) | 550 | 780 | 41.8% |
| Interlaminar Shear Strength (MPa) | 45 | 68 | 51.1% |
Table 2: Effect of Silane Treatment on the Mechanical Properties of Polypropylene/Natural Fiber Composites [6]
| Property | Untreated Fiber Composite | Silane-Treated Fiber Composite | % Improvement |
| Tensile Strength (MPa) | 25.8 | 29.5 | 14.3% |
| Young's Modulus (GPa) | 3.2 | 3.5 | 9.4% |
Table 3: Thermal Properties of High-Density Polyethylene (HDPE)/Silica Composites [7]
| Material | Onset Decomposition Temperature (°C) | Temperature at 50% Weight Loss (°C) |
| Neat HDPE | 430 | 465 |
| HDPE + Untreated Silica | 440 | 475 |
| HDPE + Silane-Treated Silica | 455 | 485 |
Experimental Protocols
The following are detailed protocols for the surface treatment of fillers with n-butyltrimethoxysilane and the subsequent preparation of polymer composites.
Protocol 1: Surface Treatment of Silica Fillers with n-Butyltrimethoxysilane (Wet Method)[3]
Materials:
-
Silica nanoparticles or microparticles (e.g., fumed silica, precipitated silica)
-
n-Butyltrimethoxysilane
-
Ethanol/Water solution (e.g., 95:5 v/v)
-
Acetic Acid (for pH adjustment)
-
Mechanical stirrer
-
Drying oven
Procedure:
-
Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH of the solution to 4.0-5.0 using acetic acid. This acidic condition promotes the hydrolysis of the silane.
-
Silane Addition: Add n-butyltrimethoxysilane to the ethanol/water solution to achieve a concentration of 0.5-2.0% by weight of the filler. Stir the solution for approximately 60 minutes to allow for the hydrolysis of the methoxy groups to silanol groups.
-
Filler Dispersion: Disperse the silica filler into the silane solution with vigorous stirring. Continue stirring for 2-4 hours to ensure uniform coating of the filler particles.
-
Washing: Filter the treated silica from the solution and wash several times with ethanol to remove any unreacted silane.
-
Drying: Dry the treated silica in an oven at 110-120°C for 2-4 hours to promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface, forming stable Si-O-Si bonds.
Protocol 2: Preparation of Polypropylene (PP)/Treated Silica Composite[8]
Materials:
-
Polypropylene (PP) pellets
-
n-Butyltrimethoxysilane treated silica (from Protocol 1)
-
Twin-screw extruder
-
Injection molding machine or compression molder
Procedure:
-
Dry Blending: Dry blend the PP pellets with the desired weight percentage of the treated silica filler (e.g., 5-30 wt%).
-
Melt Compounding: Feed the dry blend into a twin-screw extruder. The temperature profile of the extruder should be set according to the processing parameters of the specific grade of PP (typically ranging from 180°C to 220°C).
-
Pelletizing: Extrude the molten composite into strands and cool them in a water bath. Pelletize the cooled strands.
-
Specimen Fabrication: Dry the composite pellets and then use an injection molding machine or a compression molder to fabricate test specimens according to standard testing specifications (e.g., ASTM D638 for tensile properties).
Protocol 3: Preparation of Epoxy/Treated Glass Fiber Composite[5]
Materials:
-
Epoxy resin and hardener
-
Glass fibers (rovings or chopped)
-
n-Butyltrimethoxysilane
-
Acetone
-
Vacuum oven
Procedure:
-
Fiber Treatment: Prepare a 1% solution of n-butyltrimethoxysilane in an acetone-water mixture (95:5 v/v). Immerse the glass fibers in the silane solution for 5-10 minutes.
-
Drying and Curing of Treatment: Remove the fibers and air-dry them for 30 minutes, followed by drying in a vacuum oven at 110°C for 30 minutes to complete the condensation of the silane onto the glass surface.
-
Composite Fabrication (Hand Lay-up): a. Mix the epoxy resin and hardener according to the manufacturer's instructions. b. Impregnate the treated glass fibers with the epoxy resin mixture. c. Lay up the impregnated fibers in a mold to the desired thickness and orientation. d. Cure the composite at room temperature or an elevated temperature as recommended for the specific epoxy system. For example, a typical curing schedule could be 24 hours at room temperature followed by a post-cure at 80°C for 3 hours.
Characterization Methods
To evaluate the effectiveness of the this compound treatment, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane on the filler surface.
-
Thermogravimetric Analysis (TGA): To determine the amount of silane grafted onto the filler and to assess the thermal stability of the composites.[7]
-
Scanning Electron Microscopy (SEM): To observe the dispersion of the filler in the polymer matrix and to analyze the fracture surfaces of the composites to understand the failure mechanism.
-
Mechanical Testing: Tensile, flexural, and impact tests to quantify the improvement in mechanical properties.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the composites and determine the glass transition temperature.
-
Water Contact Angle Measurement: To assess the change in the hydrophobicity of the filler surface after treatment.
Visualizations
Caption: Reaction mechanism of this compound as a coupling agent.
Caption: Workflow for composite preparation with silane treatment.
Caption: Benefits of using this compound in polymer composites.
References
Application Notes and Protocols for Sol-Gel Synthesis of Silica Coatings Using Butylsilanetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of silica coatings using butylsilanetriol via the sol-gel method. The protocols are intended for professionals in research and development who are exploring advanced surface modification techniques for various applications, including creating hydrophobic, protective, and biocompatible surfaces.
Introduction
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers.[1] this compound [(CH₃(CH₂)₃Si(OH)₃)] is an organosilane that can be used as a precursor in the sol-gel synthesis of hybrid organic-inorganic silica coatings. The butyl group provides hydrophobicity to the coating, while the silanetriol functional groups enable the formation of a stable siloxane (Si-O-Si) network through hydrolysis and condensation reactions.[2][3]
These coatings are of significant interest for applications requiring water repellency, corrosion resistance, and biocompatibility. The ability to tailor the surface properties by controlling the synthesis parameters makes the sol-gel method a powerful tool in materials science and drug development.[4][5]
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Silica Coating
This protocol details the synthesis of a hydrophobic silica coating on a glass substrate using this compound as the primary precursor.
Materials:
-
This compound (precursor)
-
Ethanol (solvent)
-
Deionized water
-
Hydrochloric acid (HCl) (catalyst)
-
Glass slides (substrate)
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Pipettes
-
Spin coater or dip coater
-
Oven or furnace
Procedure:
-
Sol Preparation:
-
In a clean beaker, mix ethanol and deionized water in a 4:1 molar ratio.
-
Add this compound to the ethanol/water mixture to achieve a final precursor concentration of 0.5 M.
-
While stirring, add hydrochloric acid dropwise to the solution to adjust the pH to approximately 2-3. The acidic conditions catalyze the hydrolysis reaction.[2]
-
Continue stirring the solution at room temperature for 24 hours to allow for the hydrolysis and partial condensation of the this compound.
-
-
Substrate Preparation:
-
Clean the glass slides by sonicating them in acetone, followed by ethanol, and finally deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Coating Deposition (Dip Coating Method):
-
Immerse the cleaned glass slide into the prepared sol.
-
Withdraw the slide from the sol at a constant speed of 10 cm/min.
-
The thickness of the coating can be controlled by adjusting the withdrawal speed.
-
-
Drying and Curing:
-
Air-dry the coated slides for 10 minutes to allow for solvent evaporation.
-
Heat the slides in an oven at 100°C for 1 hour to complete the condensation of the silanol groups and form a stable silica network.
-
Data Presentation
The following tables summarize typical quantitative data for silica coatings prepared from organotrialkoxysilanes like this compound. Note: This data is illustrative and may vary depending on the specific experimental conditions.
Table 1: Coating Properties as a Function of Precursor Concentration
| Precursor Concentration (M) | Coating Thickness (nm) | Water Contact Angle (°) | Surface Roughness (nm) |
| 0.25 | 80 ± 5 | 95 ± 2 | 2.5 ± 0.3 |
| 0.50 | 150 ± 10 | 105 ± 3 | 4.1 ± 0.4 |
| 0.75 | 220 ± 15 | 110 ± 2 | 5.8 ± 0.5 |
Table 2: Corrosion Protection Performance on Mild Steel in 3.5% NaCl Solution
| Coating | Corrosion Potential (Ecorr) (V vs. Ag/AgCl) | Corrosion Current Density (icorr) (A/cm²) | Protection Efficiency (%) |
| Uncoated Steel | -0.650 | 5.8 x 10⁻⁶ | - |
| Silica Coated | -0.420 | 2.1 x 10⁻⁸ | 99.6 |
Visualizations
Diagrams of Key Processes
The following diagrams illustrate the fundamental steps in the sol-gel synthesis of silica coatings.
Caption: Workflow for the sol-gel synthesis of silica coatings.
Caption: Hydrolysis and condensation reactions of an organotrialkoxysilane.
References
- 1. Sol-gel Coating Process & Technology | Orion Industries, Ltd. [orioncoat.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Creating Self-Assembled Monolayers (SAMs) with Butylsilanetriol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation of self-assembled monolayers (SAMs) using Butylsilanetriol. These protocols are intended for surface modification of substrates such as silicon wafers and glass slides, which is a critical step in various applications including biosensors, drug delivery systems, and cell adhesion studies.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. This compound [(CH₃(CH₂)₃Si(OH)₃)] is an organosilane that can form a covalent bond with hydroxylated surfaces, creating a dense and stable monolayer. The butyl group provides a hydrophobic surface, which can be utilized to control interfacial properties. The formation of a this compound SAM proceeds via the hydrolysis of a suitable precursor, such as Butyltrichlorosilane, followed by the condensation of the resulting silanetriol with surface hydroxyl groups and subsequent intermolecular cross-linking.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound SAMs in the literature, the following table summarizes representative data for SAMs formed from short-chain alkylsilanes on silicon oxide or glass substrates. This data can be considered as an approximation for what can be expected for a this compound SAM.
| Parameter | Representative Value | Characterization Method | Substrate |
| Water Contact Angle (Advancing) | 95° - 110° | Goniometry | Silicon Wafer / Glass |
| Monolayer Thickness | 0.7 nm - 1.5 nm | Ellipsometry, X-ray Reflectivity | Silicon Wafer |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) | Silicon Wafer |
Experimental Protocols
Materials and Reagents
-
Substrates: Silicon wafers or glass microscope slides
-
Precursor: Butyltrichlorosilane (CH₃(CH₂)₃SiCl₃)
-
Anhydrous Toluene (or other anhydrous organic solvent like hexane)
-
Deionized (DI) water (18 MΩ·cm)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Substrate Cleaning and Hydroxylation (Piranha Solution)
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Place the substrates in a clean glass container.
-
Prepare the Piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.
-
Carefully immerse the substrates in the Piranha solution for 15-30 minutes.
-
Remove the substrates using Teflon tweezers and rinse them extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation.
Preparation of this compound Precursor Solution
The formation of this compound SAMs typically starts with a precursor like Butyltrichlorosilane, which hydrolyzes in the presence of trace water to form this compound in situ.
-
Work in a low-humidity environment (e.g., a glove box or under a nitrogen atmosphere) to control the hydrolysis process.
-
Prepare a 1-5 mM solution of Butyltrichlorosilane in anhydrous toluene. The presence of a small, controlled amount of water in the toluene is crucial for the hydrolysis of the trichlorosilane to the triol. The optimal water concentration is often in the range of a few parts per million.
Self-Assembled Monolayer Formation
-
Immerse the cleaned and hydroxylated substrates into the freshly prepared Butyltrichlorosilane solution.
-
Leave the substrates immersed for a period of 1 to 24 hours. The optimal immersion time may need to be determined empirically, but longer times generally lead to more ordered and densely packed monolayers.
-
After immersion, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Perform a final rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
To promote further cross-linking within the monolayer, the coated substrates can be cured by baking at 100-120°C for 1 hour.
Visualizations
Experimental Workflow for this compound SAM Formation
Application Note: Characterization of Butylsilanetriol-Modified Surfaces using Atomic Force Microscopy (AFM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with organosilanes, such as Butylsilanetriol, is a critical technique for controlling the interfacial properties of various substrates, including silicon wafers, glass, and medical implants. The formation of a self-assembled monolayer (SAM) of this compound can alter surface energy, wettability, and biocompatibility. Atomic Force Microscopy (AFM) is a powerful tool for characterizing these modified surfaces at the nanoscale, providing quantitative data on topography, roughness, and adhesive properties. This application note provides a detailed protocol for the preparation of this compound-modified surfaces and their subsequent characterization using AFM.
Data Presentation
Quantitative data from AFM analysis provides valuable insights into the quality and properties of the this compound monolayer. The following tables summarize typical quantitative results obtained from the characterization of alkylsilane-modified surfaces.
Table 1: Surface Roughness of Silanized Surfaces
| Surface Type | Precursor Molecule | RMS Roughness (Rq) | Citation |
| Unmodified Silicon Wafer | N/A | Typically < 0.2 nm | [1] |
| Butyl-terminated SAM | Butyltrimethoxysilane | 0.18 nm | [2] |
| Amine-terminated SAM | Aminopropyltriethoxysilane (APTES) | 0.2 - 0.5 nm |
Note: Butyltrimethoxysilane is a close analog to this compound, with the resulting surface monolayer being chemically similar after hydrolysis.
Table 2: Adhesion Force and Water Contact Angle of Modified Surfaces
| Surface Type | Adhesion Force (nN) | Water Contact Angle (θ) | Citation |
| Unmodified Silicon Wafer (hydrophilic) | High (hydrophilic interactions) | < 20° | [1] |
| Butyl-terminated SAM | Low (hydrophobic interactions) | 90° - 110° | [3] |
| Amine-terminated SAM | Moderate (polar interactions) | 40° - 70° |
Experimental Protocols
Protocol 1: Preparation of this compound-Modified Surfaces
This protocol describes the liquid-phase deposition of this compound on a silicon substrate.
Materials:
-
Silicon wafers or other hydroxylated substrates
-
This compound
-
Anhydrous toluene or ethanol
-
Deionized water
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (30% H₂O₂)
-
Nitrogen gas
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 volume ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the silicon wafers in the piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinse the wafers thoroughly with deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass beaker, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol.
-
-
Surface Modification:
-
Immerse the cleaned and dried silicon wafers in the this compound solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature in a controlled environment with low humidity.
-
After the incubation period, remove the wafers from the solution.
-
-
Post-Deposition Cleaning:
-
Rinse the modified wafers with fresh anhydrous toluene or ethanol to remove any physisorbed silane molecules.
-
Sonicate the wafers in the same solvent for 5-10 minutes for a more thorough cleaning.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Curing (Optional but Recommended):
-
To promote the formation of a stable siloxane network, cure the coated wafers in an oven at 100-120°C for 1 hour.
-
Protocol 2: AFM Characterization of this compound-Modified Surfaces
This protocol outlines the procedure for acquiring topographic images and performing adhesion force measurements.
Instrumentation and Probes:
-
Atomic Force Microscope (AFM)
-
Standard silicon cantilevers for tapping mode imaging (e.g., resonance frequency 200-400 kHz, spring constant 10-130 N/m).
-
Silicon nitride probes for contact mode and force spectroscopy (e.g., spring constant 0.01-0.5 N/m).
Procedure for Topography Imaging (Tapping Mode):
-
Sample Mounting: Secure the this compound-modified wafer on the AFM sample stage using appropriate mounting clips or adhesive.
-
Cantilever Installation and Laser Alignment: Mount a tapping mode cantilever in the AFM head and align the laser onto the cantilever, maximizing the sum signal on the photodetector.
-
Cantilever Tuning: Perform a frequency sweep to determine the resonant frequency of the cantilever.
-
Imaging Parameters:
-
Scan Size: Start with a larger scan size (e.g., 1 µm x 1 µm) to get an overview of the surface and then zoom in to smaller areas (e.g., 200 nm x 200 nm) for high-resolution imaging.
-
Scan Rate: Begin with a scan rate of 1-2 Hz and adjust as needed to optimize image quality.
-
Setpoint: Engage the tip on the surface and adjust the amplitude setpoint to a value that ensures gentle, intermittent contact with the surface (typically 70-90% of the free air amplitude).
-
Gains: Optimize the integral and proportional gains to minimize feedback loop artifacts and accurately track the surface topography.
-
-
Image Acquisition and Analysis:
-
Acquire height and phase images.
-
Use the AFM software to flatten the images and calculate the root-mean-square (RMS) roughness (Rq) over representative areas.
-
Procedure for Adhesion Force Measurement (Force Spectroscopy):
-
Cantilever Calibration: Determine the spring constant of the contact mode cantilever using a suitable method (e.g., thermal tune method).
-
Force-Distance Curve Acquisition:
-
Disable scanning and select a point of interest on the surface.
-
Acquire multiple force-distance curves at that point. A force-distance curve plots the cantilever deflection (and thus, force) as a function of the Z-piezo displacement.
-
Repeat this process at multiple locations on the surface to obtain a statistical distribution of adhesion forces.
-
-
Data Analysis:
-
From the retraction part of the force-distance curve, identify the minimum deflection point just before the cantilever pulls off the surface.
-
Calculate the adhesion force by multiplying this maximum negative deflection by the cantilever spring constant.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound surface modification and AFM characterization.
Caption: Simplified reaction scheme for the formation of a this compound self-assembled monolayer.
References
Application Notes and Protocols for XPS Analysis of Butylsilanetriol-Treated Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface analysis of materials treated with butylsilanetriol using X-ray Photoelectron Spectroscopy (XPS). It is intended to guide researchers in obtaining and interpreting high-quality XPS data to characterize the surface modification of various substrates.
Application Note: Surface Characterization of this compound Coatings
X-ray Photoelectron Spectroscopy is a highly surface-sensitive technique capable of providing elemental composition and chemical state information of the top 5-10 nm of a material's surface.[1][2] When materials are treated with this compound, XPS can be employed to:
-
Confirm the presence of the silane coating: By detecting the presence of silicon and the characteristic carbon signature of the butyl group.
-
Determine the elemental composition of the surface: Quantifying the atomic percentages of elements such as carbon, oxygen, silicon, and any substrate-specific elements.
-
Investigate the chemical bonding states: High-resolution scans of the Si 2p, C 1s, and O 1s regions reveal information about the formation of siloxane (Si-O-Si) bonds, bonding to the substrate (e.g., Si-O-Substrate), and the integrity of the butyl group.
-
Estimate the thickness of the silane layer: While not a direct measurement, the attenuation of substrate signals can be used to estimate the thickness of the this compound layer.
The successful application of this compound as a surface modifier relies on its ability to form a stable, covalently bonded layer. The hydrolysis of a precursor (like butyltrimethoxysilane) or the direct application of this compound leads to the formation of reactive silanol groups. These silanols can then condense with hydroxyl groups on the substrate surface and with each other to form a cross-linked polysiloxane network.
Expected Quantitative Data
The following table summarizes the expected atomic concentrations for a hypothetical this compound-treated silicon wafer. Actual values will vary depending on the substrate, treatment conditions, and layer thickness.
| Element | Untreated Si Wafer (Expected) | This compound-Treated Si Wafer (Hypothetical) |
| C 1s | ~10-20% (Adventitious Carbon) | 30-50% |
| O 1s | ~40-50% (Native Oxide) | 30-40% |
| Si 2p | ~30-40% (Substrate) | 10-20% |
Note: Adventitious carbon is a thin layer of carbon contamination that forms on most surfaces when exposed to the atmosphere and is often used for charge referencing the XPS spectra.[3]
High-Resolution Spectral Analysis
-
C 1s: The high-resolution C 1s spectrum is expected to show a primary peak around 284.8 eV, corresponding to the C-C and C-H bonds of the butyl group. A smaller component at a slightly higher binding energy may be present due to C-Si bonds.
-
Si 2p: The Si 2p spectrum for the silanized surface is expected to show a peak at a binding energy of approximately 102-103 eV, which is characteristic of polysiloxane (Si-O-Si) networks. This is a shift from the Si 2p peak of the underlying silicon substrate (around 99 eV for Si(0) and 103.3 eV for SiO2).
-
O 1s: The O 1s spectrum will likely consist of multiple overlapping peaks. The main components are expected to be from the siloxane (Si-O-Si) network at around 532.5 eV and potentially from Si-O-H groups and substrate oxides.
Experimental Protocols
Protocol for Surface Treatment with this compound
This protocol describes a general procedure for treating a substrate (e.g., silicon wafer, glass slide) with a this compound precursor, such as butyltrimethoxysilane.
-
Substrate Cleaning:
-
Sonciate the substrate in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
To generate hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
-
Silanization Solution Preparation:
-
Prepare a 1% (v/v) solution of butyltrimethoxysilane in a 95:5 (v/v) ethanol/water mixture.
-
Stir the solution for at least 1 hour to allow for the hydrolysis of the methoxy groups to form this compound.
-
-
Surface Treatment:
-
Immerse the cleaned and dried substrate in the silanization solution for 2 hours at room temperature.
-
Remove the substrate from the solution and rinse with ethanol to remove any physisorbed silane.
-
Dry the substrate with a stream of nitrogen.
-
-
Curing:
-
Cure the treated substrate in an oven at 110°C for 1 hour to promote the condensation of silanol groups and the formation of a stable siloxane network.
-
Allow the substrate to cool to room temperature before XPS analysis.
-
Protocol for XPS Analysis
This protocol outlines the steps for acquiring XPS data from the this compound-treated substrates.
-
Sample Preparation for XPS:
-
Mount the treated substrate on a sample holder using double-sided, vacuum-compatible adhesive tape.
-
Ensure the sample is electrically grounded to the sample holder to minimize charging effects.
-
-
XPS Instrument Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) is recommended to minimize background noise and improve spectral resolution.
-
Analysis Chamber Pressure: Maintain a pressure below 1 x 10⁻⁸ mbar to prevent surface contamination during analysis.
-
Survey Scan:
-
Binding Energy Range: 0 - 1100 eV
-
Pass Energy: 160 eV
-
Step Size: 1 eV
-
-
High-Resolution Scans (C 1s, O 1s, Si 2p):
-
Pass Energy: 20-40 eV for better resolution.
-
Step Size: 0.1 eV
-
Dwell Time: At least 50 ms per step.
-
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, especially on insulating or poorly conductive samples.
-
-
Data Acquisition and Processing:
-
Acquire survey spectra to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C, O, Si, and substrate elements).
-
Charge Correction: Reference the C 1s peak for adventitious carbon to a binding energy of 284.8 eV.[3]
-
Data Analysis: Use appropriate software to perform peak fitting (deconvolution) of the high-resolution spectra to identify different chemical states. Calculate atomic concentrations from the peak areas using appropriate relative sensitivity factors.
-
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the hydrolysis and condensation reactions of a butylsilane precursor to form a cross-linked network on a hydroxylated surface.
Caption: Hydrolysis and condensation of a butylalkoxysilane precursor.
Experimental Workflow
This diagram outlines the major steps in the experimental process, from substrate preparation to data analysis.
Caption: Workflow for XPS analysis of silane-treated materials.
References
Application Notes and Protocols for Butylsilanetriol in the Fabrication of Superhydrophobic Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of butylsilanetriol in the creation of superhydrophobic surfaces. While specific literature detailing the use of this compound to achieve superhydrophobicity (water contact angle > 150°) is limited, the following protocols are based on established methodologies for analogous short-chain alkylsilanes and organosilanes in general. These methods typically involve the creation of a dual-scale surface roughness and subsequent surface energy reduction.
Introduction
Superhydrophobic surfaces, characterized by water contact angles greater than 150° and low sliding angles, have garnered significant interest across various fields, including self-cleaning coatings, drag reduction, and anti-icing surfaces.[1] The fabrication of such surfaces typically requires two key elements: a hierarchical micro/nano-scale surface roughness and low surface energy.[2]
This compound, an organosilane with a butyl functional group, offers a promising avenue for reducing surface energy. The butyl group provides hydrophobicity, while the silanetriol functionality allows for covalent bonding to hydroxyl-rich surfaces and the formation of a stable siloxane network. This document outlines two primary protocols for creating superhydrophobic surfaces using a this compound precursor: a sol-gel method for creating a rough, hydrophobic coating and a two-step method involving the creation of a rough surface followed by chemical modification with this compound.
Data Presentation
The following table summarizes typical quantitative data achieved for superhydrophobic surfaces created using methods analogous to those described below with various organosilanes. Note that the specific performance will depend on the substrate, the method of creating roughness, and the precise process parameters.
| Precursor/Method | Substrate | Water Contact Angle (°) | Sliding Angle (°) | Reference/Notes |
| Alkyl Silane-Modified Nanosilica (Sol-Gel) | Glass | > 150 | < 5 | Illustrates the effectiveness of combining nanosilica for roughness with an alkyl silane for low surface energy.[3] |
| Hexadecyltrimethoxysilane on Biomineralized Steel | Steel | 156 | - | Demonstrates the use of a long-chain alkylsilane to render a hierarchically structured surface superhydrophobic.[4] |
| TEOS and 1H,1H,2H,2H-perfluorooctyl triethoxysilane (Sol-Gel) | Various | > 160 | < 7 | Highlights the high contact angles achievable with fluorinated silanes, a principle extendable to alkylsilanes.[5] |
| Octadecyltrichlorosilane and Silica Nanoparticles | Wood | 167 ± 2 | < 4 | Shows a one-step method to create a superhydrophobic surface on a cellulosic material.[6] |
| Polystyrene and PDMS-modified Silica Particles (Spray Coating) | Marble | 168.5 ± 2.5 | 4 ± 1 | An example of a spray-coating method to achieve superhydrophobicity.[6] |
Experimental Protocols
Protocol 1: Sol-Gel Fabrication of a Superhydrophobic Coating
This protocol utilizes a one-step sol-gel method where this compound is co-condensed with a silica precursor, typically tetraethoxysilane (TEOS), to form a rough and hydrophobic coating.
Materials:
-
This compound (or a suitable precursor like butyltrimethoxysilane/butyltriethoxysilane which forms the triol in situ)
-
Tetraethoxysilane (TEOS)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Ammonium Hydroxide (or another basic catalyst)
-
Substrates (e.g., glass slides, silicon wafers)
Procedure:
-
Sol Preparation:
-
In a clean glass beaker, mix ethanol and deionized water.
-
Add TEOS to the solution while stirring.
-
Add this compound to the mixture. The molar ratio of TEOS to this compound can be varied to optimize for hydrophobicity and coating integrity.
-
Add ammonium hydroxide dropwise to catalyze the hydrolysis and condensation reactions. The solution will gradually become turbid, indicating the formation of silica nanoparticles.[7]
-
-
Coating Deposition:
-
The prepared sol can be deposited onto the substrate using various techniques such as dip-coating, spin-coating, or spray-coating.[8][9]
-
Dip-Coating: Immerse the substrate into the sol and withdraw it at a constant speed.
-
Spin-Coating: Dispense the sol onto the center of the substrate and spin at a high speed (e.g., 1500 rpm) for a set duration (e.g., 20-30 seconds).[7]
-
Spray-Coating: Use an airbrush or spray nozzle to apply a uniform layer of the sol onto the substrate.
-
-
Drying and Curing:
-
Allow the coated substrates to air dry at room temperature.
-
Cure the coatings in an oven at a temperature typically between 100-150°C for 1-2 hours to complete the condensation reactions and form a stable Si-O-Si network.
-
Protocol 2: Two-Step Surface Modification
This protocol involves first creating a rough surface on the substrate and then chemically modifying it with this compound to lower the surface energy.
Step 1: Creation of a Rough Surface (Choose one method)
-
Chemical Etching: Immerse the substrate in an appropriate etching solution to create micro/nano-scale roughness. The choice of etchant depends on the substrate material.
-
Lithography: Use photolithography or other lithographic techniques to create patterned microstructures on the surface.
-
Deposition of Nanoparticles: Deposit a layer of nanoparticles (e.g., silica, titania) onto the substrate via dip-coating, spin-coating, or spray-coating a nanoparticle suspension.
-
Laser Ablation: Use a laser to create micro- and nano-scale patterns on the surface.[10]
Step 2: Chemical Modification with this compound
-
Solution Preparation:
-
Prepare a solution of this compound in an appropriate organic solvent (e.g., ethanol, toluene). A typical concentration is in the range of 1-5% (v/v).
-
-
Surface Functionalization:
-
Immerse the roughened substrate in the this compound solution for a specific duration (e.g., 1-24 hours) at room temperature. Alternatively, the modification can be done via chemical vapor deposition (CVD) by placing the substrate in a sealed chamber with a container of this compound and heating to allow for vapor phase deposition.
-
-
Rinsing and Curing:
-
After the modification step, rinse the substrate thoroughly with the same solvent to remove any unreacted silane.
-
Dry the substrate with a stream of nitrogen or in an oven at a low temperature (e.g., 60-80°C).
-
Cure the modified surface at a higher temperature (e.g., 100-120°C) for about 1 hour to promote covalent bonding between the silanetriol and the surface hydroxyl groups.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Chemical mechanism of surface modification using a this compound precursor.
Experimental Workflows
Caption: Experimental workflows for fabricating superhydrophobic surfaces.
Logical Relationships
Caption: Key factors for achieving superhydrophobicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design of Multi-Functional Superhydrophobic Coating via Bacterium-Induced Hierarchically Structured Minerals on Steel Surface [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. ltrc.lsu.edu [ltrc.lsu.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Butylsilanetriol Solution Stability
Welcome to the Technical Support Center for Butylsilanetriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of this compound in solution. Here you will find troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist you in your work.
Troubleshooting Guide: Preventing this compound Aggregation
This compound is known to be unstable in solution and can readily undergo self-condensation to form oligomers and polymers, leading to aggregation, precipitation, or gelation. This process is influenced by several factors. Use this guide to troubleshoot and prevent aggregation in your experiments.
Problem: My this compound solution is cloudy, has formed a precipitate, or has gelled.
This indicates that the this compound has aggregated due to self-condensation into siloxane (Si-O-Si) bonds. This process is catalyzed by both acidic and basic conditions. The following steps can help you identify the cause and find a solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound aggregation?
A1: The primary cause of this compound aggregation is self-condensation of the silanol (Si-OH) groups to form siloxane (Si-O-Si) bonds, releasing water in the process. This polymerization reaction leads to the formation of larger, insoluble species that precipitate or form a gel. This process is generally catalyzed by both acidic and basic conditions.
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific data for this compound is limited, for many organosilanetriols, a slightly acidic to neutral pH range is often recommended to minimize the rate of condensation.[1] A pH range of 4-7 is a good starting point for empirical optimization. It is crucial to avoid strongly acidic (pH < 3) or basic (pH > 8) conditions, as these can significantly accelerate aggregation.
Q3: Can I use organic solvents to improve the stability of this compound?
A3: Yes, using co-solvents can improve the stability of this compound. Water-miscible organic solvents like ethanol, isopropanol, or acetone can help to solubilize this compound and may reduce the rate of condensation by lowering the concentration of water and altering the polarity of the solution.
Q4: What types of stabilizers can be used to prevent this compound aggregation?
A4: Several types of stabilizers can be effective. Non-ionic surfactants can sterically hinder the approach of this compound molecules, preventing condensation. Chelating agents may be useful if metal ion impurities are catalyzing the condensation. The choice of stabilizer will depend on the specific application and solution conditions.
Q5: How does temperature affect the stability of this compound solutions?
A5: Higher temperatures generally increase the rate of chemical reactions, including the condensation of this compound. Therefore, it is advisable to prepare, handle, and store this compound solutions at low temperatures (e.g., 2-8°C) to slow down the aggregation process.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the qualitative effects of various factors on its stability in solution, based on general principles for organosilanetriols. Researchers should use this as a guide for empirical optimization.
| Factor | Condition | Expected Effect on Aggregation | Recommendation |
| pH | Strongly Acidic (< 3) | Increased | Avoid |
| Slightly Acidic (4-6) | Minimized | Recommended starting point | |
| Neutral (7) | Moderate | Generally acceptable | |
| Basic (> 8) | Increased | Avoid | |
| Concentration | High | Increased | Use the lowest effective concentration |
| Low | Decreased | Recommended | |
| Temperature | High | Increased | Store and handle at low temperatures (2-8°C) |
| Low | Decreased | Recommended | |
| Solvent | Purely Aqueous | High | Consider co-solvents |
| Aqueous-Organic Co-solvent | Lowered | Recommended (e.g., water/isopropanol) | |
| Stabilizers | Non-ionic Surfactants | Decreased | Recommended for steric hindrance |
| Chelating Agents | Potentially Decreased | Consider if metal ion catalysis is suspected |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol provides a general procedure for preparing a more stable solution of this compound. The exact concentrations and choice of co-solvent and stabilizer should be optimized for your specific application.
Materials:
-
Butyltrimethoxysilane (or other Butyltrialkoxysilane precursor)
-
Deionized water
-
Co-solvent (e.g., Isopropanol, Ethanol)
-
Stabilizer (e.g., non-ionic surfactant like Tween® 20 or Triton™ X-100)
-
Acid or base for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
Glassware
Procedure:
-
Prepare the Solvent System: In a clean glass beaker, prepare the desired solvent mixture. For example, a 1:1 (v/v) mixture of deionized water and isopropanol.
-
Add Stabilizer (Optional): If using a stabilizer, add it to the solvent system at a low concentration (e.g., 0.01-0.1% w/v) and stir until fully dissolved.
-
Hydrolysis of the Precursor:
-
Place the solvent system on a magnetic stirrer in a well-ventilated fume hood.
-
Slowly add the Butyltrimethoxysilane precursor to the stirring solvent. A typical starting concentration for the precursor is 1-5% (v/v).
-
The hydrolysis reaction will begin, and the solution may initially appear cloudy as the insoluble silane is converted to the more soluble this compound. The solution should clarify over time.
-
-
pH Adjustment:
-
Monitor the pH of the solution. The hydrolysis of alkoxysilanes can alter the pH.
-
Once the solution has clarified, carefully adjust the pH to the desired range (e.g., pH 4-7) using dilute acid or base. Add the acid or base dropwise while continuously monitoring the pH.
-
-
Stirring and Equilibration: Allow the solution to stir for a predetermined amount of time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or lower) to ensure complete hydrolysis and stabilization.
-
Filtration and Storage:
-
Filter the solution through a 0.22 µm syringe filter to remove any small particulates.
-
Store the stabilized this compound solution in a tightly sealed container at a low temperature (2-8°C).
-
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a powerful technique for monitoring the formation of aggregates in real-time.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes compatible with the DLS instrument
-
Prepared this compound solution
Procedure:
-
Sample Preparation:
-
Ensure the this compound solution is free of dust and other particulates by filtering it through a 0.22 µm filter directly into a clean DLS cuvette.
-
Prepare a blank sample containing the same solvent system (and stabilizer, if used) without this compound.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Place the blank cuvette in the DLS instrument and perform a measurement to determine the background scattering.
-
Replace the blank with the cuvette containing the this compound solution.
-
Initiate the DLS measurement. The instrument will measure the fluctuations in scattered light intensity and calculate the particle size distribution.
-
-
Data Analysis:
-
Analyze the DLS data to determine the hydrodynamic radius (Rh) of the particles in solution.
-
A stable solution of monomeric this compound should show a very small particle size.
-
The appearance of larger particles or an increase in the average particle size over time is indicative of aggregation.
-
By taking measurements at regular intervals, you can monitor the kinetics of aggregation under different conditions (e.g., different pH, temperature, or stabilizer concentrations).
-
Visualizations
Caption: Pathway of this compound aggregation.
Caption: General mechanism of steric stabilization.
References
Technical Support Center: Controlling the Hydrolysis Rate of Butylsilanetriol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the hydrolysis rate of Butylsilanetriol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the hydrolysis rate of this compound?
The hydrolysis of this compound to form silanol groups (Si-OH) and ultimately a network of siloxane bonds (Si-O-Si) through condensation is a sensitive reaction. The rate of this process is primarily influenced by several key factors:
-
pH: The hydrolysis rate is significantly dependent on the pH of the solution. The reaction is slowest at a neutral pH of around 7 and is catalyzed by both acidic and basic conditions.[1][2]
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[3]
-
Concentration: Higher concentrations of this compound can lead to a faster hydrolysis rate.
-
Catalysts: The presence of acid or base catalysts can dramatically accelerate the hydrolysis reaction.
-
Solvent: The choice of solvent can impact the hydrolysis rate by affecting the solubility of the silanetriol and the availability of water.
Q2: How does pH specifically affect the hydrolysis and subsequent condensation of this compound?
The effect of pH on the hydrolysis and condensation of silanes is a critical control parameter.
-
Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis reaction is accelerated. However, the subsequent condensation of the resulting silanols is relatively slow, leading to more stable silanol intermediates. This can be advantageous when a controlled, slower condensation is desired.
-
Neutral Conditions (pH ≈ 7): At neutral pH, both the hydrolysis and condensation rates are at their minimum.[1][2] This provides the greatest stability for this compound in aqueous solutions.
-
Basic Conditions (pH > 8): In basic media, both hydrolysis and condensation reactions are accelerated. This can lead to rapid gelation or precipitation of polysiloxane networks.
Q3: What are common catalysts used to control the hydrolysis of this compound?
Various catalysts can be employed to modulate the hydrolysis rate:
-
Acid Catalysts: Mineral acids (e.g., HCl) and organic acids (e.g., acetic acid) are effective catalysts for hydrolysis.
-
Base Catalysts: Bases such as sodium hydroxide (NaOH) and amines (e.g., triethylamine) can be used to accelerate both hydrolysis and condensation.
-
Lewis Acids: Certain metal salts can also act as catalysts.
The choice of catalyst will depend on the desired reaction rate and the compatibility with other components in the system.
Troubleshooting Guide
This guide provides solutions to common problems encountered when controlling the hydrolysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hydrolysis is too fast and uncontrolled, leading to premature gelation. | 1. pH is too high or too low.2. Temperature is too high.3. Catalyst concentration is excessive. | 1. Adjust the pH of the solution to be closer to neutral (pH 7) before initiating the reaction.2. Lower the reaction temperature.3. Reduce the concentration of the acid or base catalyst. |
| Hydrolysis is too slow or incomplete. | 1. pH is near neutral without a catalyst.2. Temperature is too low.3. Insufficient water is available for hydrolysis. | 1. Adjust the pH to be either acidic (e.g., pH 3-4) or basic (e.g., pH 9-10) using a suitable catalyst.2. Increase the reaction temperature in a controlled manner.3. Ensure an adequate amount of water is present in the reaction mixture. |
| Formation of insoluble precipitates or cloudy solutions. | 1. Uncontrolled, rapid condensation following hydrolysis.2. Formation of cyclic siloxane byproducts. | 1. Work under more dilute conditions.2. Control the pH to favor slower condensation (acidic conditions).3. Consider using a co-solvent to improve the solubility of intermediates. |
| Inconsistent or non-reproducible hydrolysis rates. | 1. Fluctuations in ambient temperature or pH.2. Inaccurate measurement of starting materials or catalysts. | 1. Use a temperature-controlled reaction setup and a buffered solution to maintain a constant pH.2. Calibrate all measuring equipment and prepare solutions carefully. |
Data Presentation
Table 1: Representative Hydrolysis Rate Constants for a Trialkoxysilane
| Condition | pH | Temperature (°C) | Approximate Half-life (t½) | Relative Rate |
| Acidic | 3 | 25 | Hours | Fast |
| Neutral | 7 | 25 | Days | Very Slow |
| Basic | 10 | 25 | Minutes to Hours | Very Fast |
| Acidic, Elevated Temp. | 3 | 50 | Minutes | Very Fast |
Note: This data is illustrative and the actual rates for this compound will vary.
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrolysis of the precursor, Butyltrimethoxysilane, to this compound.
1. Materials:
-
Butyltrimethoxysilane
-
Deuterated water (D₂O)
-
Deuterated solvent (e.g., acetone-d₆)
-
pH buffer (e.g., acetate or phosphate buffer, prepared in D₂O)
-
NMR tubes
-
NMR spectrometer
2. Procedure:
-
Prepare a stock solution of Butyltrimethoxysilane in the deuterated solvent.
-
Prepare the desired pH buffer solution in D₂O.
-
In an NMR tube, combine the deuterated solvent, the D₂O buffer solution, and the Butyltrimethoxysilane stock solution to achieve the desired final concentrations.
-
Immediately acquire a ¹H NMR spectrum (time = 0).
-
Continue to acquire spectra at regular time intervals.
-
Monitor the decrease in the integration of the methoxy protons (-OCH₃) of Butyltrimethoxysilane and the increase in the integration of the methanol peak, which is a byproduct of the hydrolysis.
-
The rate of hydrolysis can be determined by plotting the concentration of Butyltrimethoxysilane versus time.
Protocol 2: Analysis of this compound and its Condensation Products by HPLC
This protocol is suitable for analyzing the mixture of this compound and its early-stage condensation products (oligomers).
1. Materials:
-
Sample of hydrolyzed this compound
-
HPLC system with a UV or RI detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water (with or without a small amount of formic acid for better peak shape)
-
Vials and syringes
2. Procedure:
-
Prepare a series of standards of the starting material (this compound, if available) of known concentrations.
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase. A gradient elution from a lower to a higher concentration of acetonitrile is often effective.
-
Quench the hydrolysis reaction at different time points by, for example, neutralizing the pH and diluting with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to the condensation products (dimers, trimers, etc.). The starting this compound will typically have the shortest retention time.
-
Quantify the disappearance of the this compound peak and the appearance of oligomer peaks over time to understand the condensation kinetics.
Visualizations
Caption: Factors influencing the hydrolysis and condensation of this compound.
References
Technical Support Center: Butylsilanetriol Film Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylsilanetriol for film formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formation of this compound films.
Q1: My this compound film appears hazy or cloudy. What are the possible causes and solutions?
A cloudy or hazy appearance in the film is often due to uncontrolled hydrolysis and condensation, leading to the formation of large, light-scattering polysiloxane particles in the solution before a uniform film can form on the substrate.
Possible Causes:
-
Excessive Water Content: Too much water in the formulation can accelerate hydrolysis and condensation, leading to premature gelation or precipitation.
-
Incorrect pH: The pH of the solution significantly impacts the rates of hydrolysis and condensation. Both highly acidic and highly basic conditions can lead to rapid, uncontrolled reactions.
-
High this compound Concentration: A high concentration of the silanetriol can increase the likelihood of intermolecular condensation, forming insoluble oligomers and polymers.
-
Inadequate Solvent: A solvent that does not effectively solubilize the this compound and the forming polysiloxane oligomers can lead to precipitation.
Troubleshooting Solutions:
-
Optimize Water Content: Carefully control the amount of water in your formulation. Start with a substoichiometric amount of water relative to the silanol groups and gradually increase it.
-
Adjust pH: For many organosilanes, a slightly acidic pH (around 4-5) promotes hydrolysis while minimizing the rate of condensation, allowing for a more ordered film formation.
-
Lower Concentration: Reduce the concentration of this compound in your coating solution.
-
Solvent Selection: Ensure you are using a solvent system (e.g., a mixture of alcohol and water) that maintains the solubility of all components throughout the process.
Q2: The film is not adhering well to my substrate. How can I improve adhesion?
Poor adhesion is typically a result of inadequate substrate preparation or incomplete reaction of the silanetriol with the substrate surface.
Possible Causes:
-
Contaminated Substrate Surface: The presence of organic residues, dust, or other contaminants on the substrate can prevent the silanol groups from interacting with the surface.
-
Insufficient Surface Hydroxyl Groups: this compound primarily bonds with hydroxyl (-OH) groups on the substrate surface. If the surface lacks a sufficient density of these groups, adhesion will be poor.
-
Incomplete Hydrolysis: If the this compound has not been sufficiently hydrolyzed to form reactive silanol groups, it cannot effectively bond to the substrate.
-
Premature Condensation: If the silanol groups of the this compound condense with each other before reacting with the surface, adhesion will be compromised.
Troubleshooting Solutions:
-
Thorough Substrate Cleaning: Clean your substrate meticulously. A common procedure for silica-based substrates involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
Surface Activation: Ensure your substrate has a high density of hydroxyl groups. For silica-based materials, the cleaning process mentioned above is usually sufficient.
-
Controlled Hydrolysis: Allow sufficient time for the this compound to hydrolyze in your solution before applying it to the substrate. The optimal time will depend on the pH and water content.
-
Optimize Application Conditions: Apply the solution in a controlled manner (e.g., spin coating, dip coating) to promote a uniform reaction with the surface.
Q3: I'm observing cracks and defects in the final film. How can I prevent these?
Cracking and other defects are often caused by stress within the film, which can arise from several factors during the drying and curing process.
Possible Causes:
-
Film Too Thick: Thicker films are more prone to cracking due to the larger volume change and stress accumulation during solvent evaporation and condensation.
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can induce significant stress in the film.
-
High Curing Temperature: A very high curing temperature can lead to rapid condensation and shrinkage, causing cracks.
-
Incomplete Condensation: If the condensation reaction is not complete, the film may not have sufficient mechanical strength.
Troubleshooting Solutions:
-
Reduce Film Thickness: Use a more dilute this compound solution or adjust your deposition parameters (e.g., higher spin speed in spin coating) to create a thinner film.
-
Control Solvent Evaporation: Dry the film in a controlled environment. You can slow down evaporation by covering the sample or placing it in a chamber with a controlled atmosphere.
-
Optimize Curing Temperature: Use a lower curing temperature for a longer duration to allow for a more gradual and complete condensation process.
-
Post-Curing Treatment: A post-curing step at a moderate temperature can help to complete the condensation reactions and relieve stress in the film.
Quantitative Data Summary
The following tables provide an illustrative summary of how different experimental parameters can influence the properties of this compound films. The data presented here are representative and the actual values will depend on the specific experimental conditions.
Table 1: Effect of pH on Film Properties
| pH of Coating Solution | Film Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| 3 | 15 | 85 | 0.8 |
| 5 | 12 | 95 | 0.5 |
| 7 | 25 | 70 | 2.1 |
| 9 | 30 | 65 | 3.5 |
Note: A slightly acidic pH (around 5) often results in smoother, more hydrophobic films due to a more controlled hydrolysis and condensation process.
Table 2: Effect of this compound Concentration on Film Properties
| Concentration (wt%) | Film Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| 0.5 | 8 | 92 | 0.6 |
| 1.0 | 15 | 90 | 0.9 |
| 2.0 | 35 | 82 | 1.8 |
| 5.0 | 80 | 75 | 4.2 |
Note: Increasing the concentration generally leads to thicker but potentially rougher films.
Table 3: Effect of Curing Temperature on Film Properties
| Curing Temperature (°C) | Film Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| 25 (Room Temp) | 18 | 80 | 1.2 |
| 60 | 16 | 88 | 0.9 |
| 110 | 14 | 95 | 0.7 |
| 150 | 13 | 93 | 0.8 |
Note: Higher curing temperatures can lead to denser, more hydrophobic films, but excessive temperatures may cause degradation.
Key Experimental Protocols
Protocol 1: Preparation of a this compound Coating Solution
-
In a clean glass vial, add the desired volume of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
While stirring, add the required amount of this compound to achieve the desired concentration (e.g., 1% by weight).
-
Adjust the pH of the solution to the desired level (e.g., pH 4-5) by adding a small amount of a dilute acid (e.g., acetic acid).
-
Allow the solution to stir for a specific hydrolysis time (e.g., 1-24 hours) at room temperature before use. This time will need to be optimized for your specific application.
Protocol 2: Substrate Cleaning and Film Deposition (Spin Coating Example)
-
Substrate Cleaning:
-
Sonciate the silica-based substrate in acetone for 15 minutes.
-
Rinse with deionized water.
-
Sonciate in isopropanol for 15 minutes.
-
Rinse with deionized water and dry with a stream of nitrogen.
-
Treat the substrate with oxygen plasma for 5 minutes to generate hydroxyl groups.
-
-
Film Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared this compound solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 60 seconds).
-
-
Curing:
-
Carefully remove the coated substrate from the spin coater.
-
Cure the film in an oven at a specific temperature (e.g., 110°C) for a set time (e.g., 1 hour).
-
Allow the substrate to cool to room temperature before characterization.
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound for film formation.
Caption: A logical workflow for troubleshooting common this compound film formation issues.
Common defects in Butylsilanetriol coatings and their solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylsilanetriol coatings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in coatings?
This compound is an organosilane that, upon hydrolysis and condensation, forms a polysiloxane network. This network can function as a surface treatment or a coating. Its primary applications include creating hydrophobic surfaces, improving adhesion between organic and inorganic materials, and serving as a corrosion-resistant barrier. In the context of drug development, it can be used to modify the surface properties of materials used in delivery systems.[1][2][3][4][5]
Q2: What are the key chemical reactions involved in the formation of a this compound coating?
The formation of a this compound coating involves two main chemical reactions:
-
Hydrolysis: The silanol groups (-Si-OH) are formed by the reaction of the alkoxy groups (-Si-OR) with water.
-
Condensation: The silanol groups react with each other to form stable siloxane bonds (-Si-O-Si-), releasing water as a byproduct. This process creates a cross-linked, three-dimensional network that forms the final coating.
The rates of these reactions are influenced by factors such as pH, water concentration, and the presence of catalysts.
Troubleshooting Common Defects
This section provides a guide to identifying and resolving common defects encountered during the application of this compound coatings.
Defect 1: Poor Adhesion or Delamination
Q: My this compound coating is peeling or easily detached from the substrate. What is causing this and how can I fix it?
A: Poor adhesion is a common issue and can stem from several factors. The primary causes include inadequate surface preparation, improper coating application, or incomplete curing.[6][7][8][9][10]
Troubleshooting Steps:
-
Verify Surface Preparation: The substrate must be meticulously clean and properly activated to ensure strong chemical bonding with the this compound coating.
-
Cleaning: Remove all organic and inorganic contaminants. Common methods include solvent wiping (e.g., with acetone or isopropanol), ultrasonic cleaning, or plasma treatment.[11][12][13][14][15]
-
Activation: The surface needs to have a sufficient density of hydroxyl (-OH) groups for the silane to bond with. For metallic substrates like aluminum, this can be achieved through chemical etching or treatment with a suitable primer.[1][11][16][17]
-
-
Optimize Coating Application: The thickness and uniformity of the applied coating are critical.
-
Concentration: Using an appropriate concentration of the this compound solution is crucial. A solution that is too dilute may not provide adequate coverage, while a solution that is too concentrated can lead to thick, brittle coatings with poor adhesion.
-
Application Method: Ensure the chosen application method (e.g., dip-coating, spin-coating, spraying) provides a uniform and consistent film.
-
-
Ensure Complete Curing: The hydrolysis and condensation reactions must go to completion to form a stable, cross-linked network.
Workflow for Troubleshooting Poor Adhesion:
Caption: Troubleshooting workflow for poor adhesion of this compound coatings.
Defect 2: Pinholes in the Coating
Q: I am observing small, crater-like holes in my this compound coating. What causes these pinholes and how can I prevent them?
A: Pinholes are typically caused by the entrapment and subsequent release of air or solvent vapor from the coating during the curing process.
Troubleshooting Steps:
-
Control Environmental Conditions: High humidity can introduce excess water into the coating, leading to rapid, uncontrolled hydrolysis and the trapping of bubbles. Applying the coating in a controlled, low-humidity environment can mitigate this.
-
Optimize Solvent Evaporation: If a solvent is used in the formulation, its evaporation rate needs to be controlled.
-
Solvent Choice: A solvent that evaporates too quickly can cause a "skin" to form on the surface of the coating, trapping residual solvent or air underneath.
-
Drying Process: Allow for a gradual drying process before the final curing step to ensure all solvent has evaporated.
-
-
Degas the Solution: Before application, degassing the this compound solution using a vacuum or sonication can remove dissolved air that could otherwise form bubbles.
Defect 3: Hazy or Cloudy Appearance
Q: My this compound coating is not clear and appears hazy. What could be the reason for this?
A: A hazy or cloudy appearance in the coating is often due to uncontrolled or incomplete hydrolysis and condensation reactions, leading to the formation of large, light-scattering particles within the coating.
Troubleshooting Steps:
-
Control Hydrolysis Conditions: The rate of hydrolysis is highly dependent on the pH of the solution.
-
pH Adjustment: Maintaining an optimal pH can control the rate of hydrolysis and prevent the premature formation of large polysiloxane oligomers.
-
-
Ensure Proper Mixing and Filtration:
-
Homogeneity: Ensure the this compound solution is well-mixed and homogeneous before application.
-
Filtration: Filtering the solution before use can remove any pre-formed agglomerates or particulate contaminants.
-
-
Optimize Curing Conditions: Rapid curing at high temperatures can sometimes lead to non-uniformities in the coating structure. A more gradual curing process may result in a clearer coating.
Quantitative Data Summary
While specific quantitative data for this compound is proprietary to manufacturers, the following table provides a general overview of expected performance improvements with proper application.
| Parameter | Uncoated Substrate | This compound Coated Substrate |
| Water Contact Angle | Varies (e.g., <20° for clean glass) | >90° (Hydrophobic) |
| Adhesion Strength | N/A | Substrate dependent, can be significantly improved with proper surface preparation |
| Corrosion Resistance | Low (for susceptible metals) | Significantly improved barrier protection |
Experimental Protocols
Protocol 1: Basic this compound Coating Application
-
Substrate Preparation: a. Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrate with a stream of nitrogen gas. c. Treat the substrate with an oxygen plasma for 5 minutes to activate the surface with hydroxyl groups.
-
Solution Preparation: a. Prepare a 1-5% (v/v) solution of this compound in a suitable solvent (e.g., ethanol or isopropanol). b. Add deionized water to initiate hydrolysis. The water-to-silane molar ratio should be carefully controlled (typically between 1:1 and 3:1). c. Adjust the pH of the solution if necessary (e.g., with acetic acid for acidic catalysis). d. Stir the solution for a specified time (e.g., 1-24 hours) to allow for hydrolysis and partial condensation.
-
Coating Application: a. Apply the prepared solution to the substrate using the desired method (e.g., dip-coating at a controlled withdrawal speed).
-
Curing: a. Allow the coated substrate to air dry for a short period to evaporate the solvent. b. Cure the coating in an oven at a specific temperature and time (e.g., 110-150°C for 30-60 minutes). The optimal curing parameters will depend on the substrate and the desired coating properties.
Logical Relationship for Coating Formulation and Application:
References
- 1. imim.pl [imim.pl]
- 2. WO2006127290A2 - Hydrophilic coatings for hydrophobic substrates - Google Patents [patents.google.com]
- 3. aic-coatings.com [aic-coatings.com]
- 4. "Corrosion Resistance of Silane Coatings on Aluminum and Magnesium Allo" by John Demopoulos [ideaexchange.uakron.edu]
- 5. aculon.com [aculon.com]
- 6. unicheminc.com [unicheminc.com]
- 7. Coating Failure Troubleshooting [marvelcoatings.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. unicheminc.com [unicheminc.com]
- 10. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 11. Surface Preparation Guide [ellsworth.com]
- 12. Surface Preparation is Key | Oerlikon Metco [oerlikon.com]
- 13. hempel.com [hempel.com]
- 14. chempoint.com [chempoint.com]
- 15. hempel.com [hempel.com]
- 16. A Critical Review of Anti-Corrosion Chemical Surface Treatment of Aluminum Alloys Used for Sports Equipment [mdpi.com]
- 17. Alternative Corrosion Protection Pretreatments for Aluminum Alloys [finishingandcoating.com]
- 18. Optimization of light-curing ionogels by response surface methodology - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
Improving the uniformity of Butylsilanetriol monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the uniformity of Butylsilanetriol self-assembled monolayers (SAMs). It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formation of this compound monolayers.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| BTS-TG-01 | Hazy or Opaque Appearance on Substrate | - Excessive water in the deposition solution or on the substrate surface: This leads to premature and uncontrolled polymerization of this compound in the solution, forming polysiloxane aggregates that deposit on the surface.[1][2] - Contaminated substrate: Organic residues or particulate matter on the substrate can act as nucleation sites for uncontrolled polymerization. | - Use anhydrous solvents for the deposition solution. - Ensure the substrate is thoroughly dried under an inert atmosphere (e.g., nitrogen or argon gas) immediately before immersion. - Perform the deposition in a low-humidity environment, such as a glove box. - Reclean the substrate using the recommended cleaning protocol. |
| BTS-TG-02 | High Water Contact Angle Variability Across the Surface | - Incomplete or non-uniform monolayer coverage: This can be due to insufficient deposition time, low this compound concentration, or inactive substrate surface. - Presence of physisorbed (loosely bound) molecules: Inadequate rinsing after deposition can leave behind unreacted or loosely attached molecules. | - Increase the deposition time to allow for complete monolayer formation. - Optimize the this compound concentration in the deposition solution. - Ensure the substrate surface is properly hydroxylated to provide sufficient reactive sites. - Follow the post-deposition rinsing and curing protocol diligently. |
| BTS-TG-03 | Appearance of Islands or Aggregates in AFM Images | - Polymerization in solution: As with a hazy appearance, excess water can cause this compound to polymerize before attaching to the surface.[2] - "Tip-sweeping" during AFM imaging: The AFM tip can dislodge weakly bound molecules, causing them to aggregate. | - Strictly control the water content in the deposition environment. - Use a freshly prepared deposition solution. - Use gentle AFM imaging parameters (e.g., tapping mode with low force) to avoid disturbing the monolayer. |
| BTS-TG-04 | Low Density of Surface Functional Groups (from XPS analysis) | - Incomplete monolayer formation: Similar to high contact angle variability, this can result from suboptimal deposition parameters. - Steric hindrance: The butyl group of the molecule may cause some steric hindrance, preventing a perfectly dense packing. | - Re-evaluate and optimize deposition parameters: time, temperature, and concentration. - Ensure the substrate is properly activated (hydroxylated). - Consider a post-deposition annealing step to promote lateral cross-linking. |
| BTS-TG-05 | Poor Adhesion of the Monolayer to the Substrate | - Insufficient covalent bonding: This may occur if the substrate surface is not sufficiently hydroxylated, leading to fewer anchor points for the silane. - Incomplete curing: The final cross-linking of the siloxane network may not be complete. | - Optimize the substrate hydroxylation procedure (e.g., piranha etch, UV/Ozone treatment). - Ensure the post-deposition curing step (thermal annealing) is performed at the correct temperature and for a sufficient duration. |
Frequently Asked Questions (FAQs)
1. What is the optimal cleaning procedure for substrates before depositing this compound monolayers?
A pristine and well-hydroxylated substrate surface is critical for the formation of a uniform monolayer. The recommended cleaning procedure depends on the substrate material, but a common and effective method for silicon-based substrates (e.g., silicon wafers, glass) is the "Piranha" or "SPM" (Sulfuric Peroxide Mixture) etch.
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Piranha Solution Preparation: Slowly and carefully add hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 volume ratio. The reaction is highly exothermic.
-
Cleaning Protocol:
-
Immerse the substrates in the Piranha solution for 10-15 minutes.
-
Rinse thoroughly with copious amounts of deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Use the substrates immediately for deposition to prevent re-contamination.
-
An alternative, safer method is UV/Ozone treatment, which can also effectively remove organic contaminants and generate surface hydroxyl groups.
2. What is the role of water in the formation of this compound monolayers?
Water plays a dual and critical role in the formation of organosilane SAMs.[1][2] A small, controlled amount of water is necessary for the hydrolysis of the alkoxy or chloro groups on the silane headgroup, forming reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups on the substrate surface to form stable Si-O-Si covalent bonds, anchoring the molecule to the surface. They also condense with neighboring hydrolyzed silane molecules to form a cross-linked siloxane network within the monolayer.
However, an excess of water is detrimental. It leads to premature and uncontrolled polymerization of the this compound molecules in the bulk solution, forming polysiloxane aggregates that deposit on the surface, resulting in a non-uniform, hazy, and rough film.[2] Therefore, maintaining a nearly anhydrous environment with only a trace amount of surface-adsorbed water on the substrate is key to forming a high-quality monolayer.
3. Should I use solution-phase or vapor-phase deposition for this compound?
Both solution-phase and vapor-phase deposition can be used to form this compound monolayers, and the choice often depends on the available equipment and the desired level of control.
-
Solution-Phase Deposition: This is a more common and accessible method. It involves immersing the substrate in a dilute solution of this compound in an anhydrous organic solvent (e.g., toluene, hexane). It is crucial to use high-purity, dry solvents and to perform the deposition in an inert, low-humidity atmosphere.
-
Vapor-Phase Deposition: This method generally provides more uniform and reproducible monolayers as it offers better control over the deposition parameters and reduces the risk of solution-phase polymerization.[3] In this process, the substrate is exposed to this compound vapor in a vacuum chamber at an elevated temperature.
4. How do deposition time and temperature affect monolayer uniformity?
-
Deposition Time: There is an optimal deposition time for achieving a full, uniform monolayer. Insufficient time will result in incomplete coverage, while excessively long times may increase the risk of multilayer formation or the incorporation of impurities. The optimal time should be determined experimentally for a given set of conditions.
-
Temperature: For solution-phase deposition, the process is typically carried out at room temperature. For vapor-phase deposition, elevated temperatures (e.g., 150 °C) are often used to increase the vapor pressure of the precursor and facilitate the surface reaction.[2]
5. What characterization techniques are recommended to assess the uniformity of this compound monolayers?
A combination of techniques is recommended for a comprehensive assessment of monolayer quality:
-
Contact Angle Goniometry: This is a simple and quick method to evaluate the hydrophobicity and uniformity of the monolayer. A uniform monolayer should exhibit a consistent water contact angle across the entire surface.
-
Atomic Force Microscopy (AFM): AFM provides topographical information at the nanoscale, allowing for the direct visualization of the monolayer's smoothness and the presence of any defects such as pinholes or aggregates.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the elemental composition of the surface, verifying the presence of the this compound monolayer and assessing its coverage and purity.
Experimental Protocols
1. Solution-Phase Deposition of this compound Monolayer
-
Substrate Preparation:
-
Clean the silicon or glass substrate using the Piranha etch protocol described in the FAQs.
-
Thoroughly rinse with deionized water and dry under a stream of nitrogen gas.
-
Use the substrate immediately.
-
-
Deposition Solution Preparation:
-
In a glove box or other inert atmosphere, prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene).
-
-
Deposition:
-
Immerse the cleaned, dry substrate into the deposition solution.
-
Allow the deposition to proceed for 1-2 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Cure the monolayer by annealing in an oven at 110-120 °C for 30-60 minutes to promote covalent bonding and cross-linking.
-
2. Characterization by Contact Angle Goniometry
-
Place the substrate with the this compound monolayer on the sample stage of the goniometer.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Repeat the measurement at multiple locations on the substrate to assess uniformity.
Diagrams
Caption: Experimental workflow for this compound monolayer formation and characterization.
References
Stability of Butylsilanetriol solutions for coating applications
Technical Support Center: Butylsilanetriol Coating Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound solutions for coating applications. It includes frequently asked questions, troubleshooting guides for common coating defects, and detailed experimental protocols.
Section 1: FAQs on this compound Solution Stability
Q1: What is this compound, and why is its solution stability important?
This compound (C₄H₁₂O₃Si) is an organosilicon compound used to form siloxane-based coatings. In solution, it is highly reactive and can undergo self-condensation. The stability of the solution is critical because premature condensation can lead to the formation of insoluble polysiloxanes, rendering the solution unusable for creating uniform, defect-free coatings.
Q2: What are the primary chemical reactions that affect the stability of this compound solutions?
The stability of this compound solutions is governed by two main reactions: hydrolysis and condensation.[1]
-
Hydrolysis: If starting with an alkoxysilane precursor like butyltrimethoxysilane, the alkoxy groups (-OR) are replaced with hydroxyl groups (-OH) in the presence of water to form this compound. This step is often catalyzed by an acid or base.[2]
-
Condensation: The newly formed silanol groups (Si-OH) are reactive and can condense with each other to form siloxane bonds (Si-O-Si), releasing water or alcohol in the process.[1] This is the polymerization process that, if uncontrolled in the solution, leads to instability (e.g., increased viscosity, gelation, and precipitation).
Q3: What are the key factors that influence the stability and shelf-life of my this compound solution?
Several factors critically affect the rate of condensation and thus the stability of the solution. These include pH, temperature, concentration, and the type of solvent used.[3][4]
Q4: How does pH affect the solution's stability?
The pH of the aqueous solution is one of the most significant factors. The rate of condensation is slowest around a pH of 4. In acidic conditions (pH < 4) and especially in basic conditions (pH > 7), the condensation reaction is accelerated.[5] Therefore, maintaining a slightly acidic pH is crucial for prolonging the shelf-life of the solution.
Q5: What are the visible signs of an unstable or degraded this compound solution?
You can identify an unstable solution by observing the following changes:
-
Increased Viscosity: The solution becomes noticeably thicker as siloxane polymers form.
-
Haziness or Cloudiness: The solution loses its clarity due to the formation of larger, less soluble oligomers or polymers.
-
Precipitation or Gelation: In advanced stages of degradation, solid particles will precipitate out of the solution, or the entire solution may form a semi-solid gel.
Q6: What are the recommended storage conditions for this compound solutions?
To maximize shelf-life, solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.[6] It is recommended to store them at refrigerated temperatures (2-8°C) and away from light.[6] For UV-curable formulations, protection from UV light is essential to prevent premature polymerization.[6]
Summary of Factors Affecting this compound Solution Stability
The following table summarizes the impact of key parameters on the hydrolysis and condensation reactions that govern solution stability.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Impact on Solution Stability |
| pH | Fastest under acidic (pH < 4) and basic (pH > 7) conditions. | Slowest around pH 4; significantly faster in basic conditions (pH > 7).[5] | Optimal stability is typically achieved in a slightly acidic range (pH 3-5). |
| Temperature | Rate increases with higher temperature.[7] | Rate increases significantly with higher temperature.[8][9] | Higher temperatures decrease shelf-life by accelerating condensation.[10] Storage at 2-8°C is recommended.[6] |
| Concentration | Higher concentration can increase the reaction rate. | Higher concentration of silanetriol leads to a faster condensation rate.[3] | More concentrated solutions may have a shorter shelf-life. Diluting the solution just before use can improve stability. |
| Solvent | The type of solvent (e.g., water, alcohol) and its polarity affect the reaction.[10] | Aprotic or protic solvents can hinder or promote condensation depending on the pH.[10] | The choice of solvent is critical for controlling reaction kinetics. Water is required for hydrolysis but also participates in the condensation equilibrium. |
Section 2: Troubleshooting Guide for Coating Applications
This section addresses common defects observed during the coating process and provides potential causes and solutions.
Q7: My coating has poor adhesion to the substrate. What went wrong?
Poor adhesion, where the coating peels or flakes off, is a frequent issue.[5]
-
Potential Causes:
-
Inadequate Surface Preparation: The substrate may have contaminants like oils, dust, or moisture.[5][6]
-
Premature Condensation: The this compound solution may have already started to polymerize before application, reducing the availability of reactive silanol groups to bond with the substrate.
-
Incomplete Hydrolysis: If starting from an alkoxysilane, insufficient water or catalyst may result in incomplete formation of reactive silanol groups.
-
Incorrect Curing: The temperature or time for curing may be insufficient to form a stable, cross-linked film.[5]
-
-
Solutions:
-
Ensure the substrate is meticulously cleaned and dried before coating.[6]
-
Use a freshly prepared or properly stored this compound solution.
-
Verify the formulation and preparation protocol to ensure complete hydrolysis.
-
Optimize curing parameters (temperature and time) according to the manufacturer's or internal protocol.[5]
-
Q8: The coating surface looks like an orange peel. How can I fix this?
The "orange peel" effect is a textured surface resembling the skin of an orange.[11]
-
Potential Causes:
-
High Solution Viscosity: The solution may be too thick due to premature condensation or incorrect formulation, preventing it from leveling properly on the surface.[11]
-
Incorrect Application Technique: The spray gun settings (if used) may be incorrect, or the coating may have been applied too thickly.[5][12]
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, the coating doesn't have enough time to flow into a smooth film. This can be exacerbated by high drying temperatures.
-
-
Solutions:
-
Use a lower viscosity solution. If the solution has aged, prepare a fresh batch.
-
Adjust application parameters. For spraying, this may mean adjusting pressure or nozzle size.[5]
-
Modify the solvent system to include a slower-evaporating solvent or reduce the drying temperature to allow for better leveling.[11]
-
Q9: I am seeing blisters or bubbles in the finished coating. What is the cause?
Blistering is the formation of bubbles in the coating film, often caused by trapped gas or liquid.[6][11]
-
Potential Causes:
-
Trapped Solvent or Water: Applying the coating too thickly can trap solvent, which then vaporizes during curing.[6] Moisture on the substrate can also cause this.[6]
-
Off-gassing from the Substrate: Some substrates can release gases when heated, which get trapped under the coating.
-
Excessive Curing Temperature: A very high initial curing temperature can cause the surface to skin over too quickly, trapping volatiles underneath.[11]
-
-
Solutions:
Q10: The coating is cracking. Why is this happening?
Cracking can appear as fine lines or large fissures in the coating.[13]
-
Potential Causes:
-
Excessive Film Thickness: A very thick coating can build up internal stress as it cures, leading to cracks.[6]
-
Insufficient Curing: An under-cured film may be too brittle.
-
High Pigment Concentration: Excessive fillers or pigments can reduce the flexibility of the siloxane film.
-
-
Solutions:
-
Apply multiple thin coats instead of one thick coat.
-
Ensure the coating is fully cured by adjusting the time and temperature as needed.
-
Review the formulation to ensure the pigment-to-binder ratio is appropriate.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stable this compound Aqueous Solution
This protocol describes the hydrolysis of Butyltrimethoxysilane to form a ready-to-use this compound solution.
-
Materials:
-
Butyltrimethoxysilane (BTMS)
-
Deionized (DI) Water
-
Acetic Acid (or another suitable acid catalyst)
-
Ethanol or Isopropanol (optional, as a co-solvent)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sealed glass container
-
-
Methodology:
-
Prepare the Aqueous Phase: In a glass beaker, combine DI water and the optional co-solvent (e.g., a 95:5 water:ethanol mixture).
-
Adjust pH: While stirring, slowly add acetic acid to the aqueous phase until the pH is between 3.5 and 4.5. This acidic environment will catalyze the hydrolysis while minimizing the condensation rate.
-
Add Alkoxysilane: Slowly add the Butyltrimethoxysilane to the acidified water/solvent mixture under vigorous stirring. The solution may initially appear cloudy as the silane is immiscible.
-
Hydrolyze: Continue stirring for 1-2 hours at room temperature. The solution should become clear as the hydrolysis reaction proceeds and methanol is formed as a byproduct, which helps to homogenize the mixture.
-
Stabilize and Store: Once the solution is clear, transfer it to a tightly sealed container. Store in a refrigerator at 2-8°C. The solution is typically stable for several weeks to months under these conditions.
-
Pre-use Check: Before use, visually inspect the solution for any signs of cloudiness or increased viscosity.
-
Protocol 2: Monitoring Solution Stability via HPLC
High-Performance Liquid Chromatography (HPLC) can be used to monitor the degradation of this compound by quantifying the monomer and observing the formation of dimers and other oligomers over time.
-
Principle: This method separates molecules based on their interaction with a stationary phase. As this compound condenses, the concentration of the monomer will decrease, and new peaks corresponding to larger oligomers will appear in the chromatogram.
-
General Methodology:
-
Sample Preparation: Dilute a small aliquot of the this compound solution in a suitable mobile phase (e.g., a water/acetonitrile mixture) to a known concentration.
-
Instrumentation:
-
Column: A reversed-phase column (e.g., C18) is typically suitable.
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.
-
Detector: A UV detector (if the silane has a chromophore) or, more universally, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (MS) can also be used for identification.[9]
-
-
Analysis:
-
Inject a prepared sample of a fresh, un-aged solution to establish a baseline chromatogram and determine the retention time of the this compound monomer.
-
Periodically (e.g., weekly), inject samples of the aging solution stored under defined conditions.
-
Monitor the peak area of the monomer. A decrease in this area indicates condensation.
-
Observe the growth of new peaks at different retention times, which correspond to the formation of dimers, trimers, and larger oligomers.
-
-
Quantification: Calculate the percentage of remaining monomer over time to determine the degradation kinetics and establish a practical shelf-life for the solution.
-
Visual Guides and Workflows
Chemical Reaction Pathway
The stability of this compound in solution is dictated by the balance between its formation (hydrolysis) and its consumption (condensation). The process is pH-dependent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7723426B2 - Shelf-stable silane-modified aqueous dispersion polymers - Google Patents [patents.google.com]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmedtech.com [jmedtech.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Shelf-Life Simulation on a Self-Adhesive Composite: Polymerization Kinetics, Chemical and Color Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butylsilanetriol Hydrolysis and Condensation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effects of pH on butylsilanetriol hydrolysis and condensation. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the hydrolysis of this compound?
The hydrolysis of this compound, the process where the silanol groups (-Si-OH) are formed from a precursor like butyltriethoxysilane, is significantly influenced by pH. The reaction is slowest at a neutral pH (around 7). Both acidic and basic conditions catalyze the hydrolysis reaction.[1][2][3] Under acidic conditions (pH < 7), the reaction is accelerated through protonation of the alkoxy groups, making them better leaving groups. In alkaline conditions (pH > 7), the silicon atom is directly attacked by hydroxide ions.[1]
Q2: How does pH affect the condensation of this compound?
Condensation is the process where silanol groups react to form siloxane bonds (-Si-O-Si-), leading to oligomers and eventually a polymer network. The rate of condensation is also pH-dependent. Generally, condensation is faster in alkaline conditions (pH > 7).[4][5] In acidic environments, particularly at low pH, the condensation reaction is slower, which can lead to more stable solutions of hydrolyzed monomers and smaller oligomers.[2][5]
Q3: What is the expected morphology of the resulting polysiloxane network at different pH values?
The pH during hydrolysis and condensation plays a crucial role in determining the structure of the final polysiloxane material.
-
Acidic Conditions (pH < 4): Tend to produce more linear or randomly branched, weakly cross-linked polymers. This is because the hydrolysis rate is fast compared to the slow condensation rate, allowing for the formation of silanol-rich species that slowly link together.[1]
-
Alkaline Conditions (pH > 7): Favor the formation of more compact, highly branched, and particle-like (colloidal) structures. In this regime, the condensation rate is significantly faster than the hydrolysis rate.[4]
Q4: Is there a pH at which this compound solutions are most stable against self-condensation?
Solutions of hydrolyzed this compound are most stable against rapid self-condensation in the acidic pH range, typically between 3 and 5.[2] In this range, the rate of condensation is minimized, allowing for a longer working time with the hydrolyzed silane solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate precipitation or gelation upon adding water. | 1. Incorrect pH: The pH of the solution may be too high (alkaline), leading to rapid, uncontrolled condensation. 2. High Concentration: The concentration of this compound (or its precursor) is too high. 3. Localized High pH: If using a basic catalyst, poor mixing can create regions of high pH, initiating rapid polymerization. | 1. Adjust pH: Ensure the initial pH of the aqueous solution is in the acidic range (e.g., pH 3-5) before adding the silane precursor. Use a dilute acid like acetic acid or hydrochloric acid. 2. Dilute the Reactants: Work with more dilute solutions of the silane. 3. Improve Mixing: Add the silane precursor slowly with vigorous stirring to ensure uniform pH throughout the solution. |
| Incomplete hydrolysis. | 1. Neutral pH: The reaction is being carried out at or near neutral pH where the hydrolysis rate is at its minimum. 2. Insufficient Water: The molar ratio of water to the silane precursor is too low. 3. Immiscibility: If using a water-immiscible precursor (e.g., butyltriethoxysilane), phase separation can limit access to water. | 1. Catalyze the Reaction: Adjust the pH to be either acidic or basic to catalyze the hydrolysis. 2. Increase Water Content: Ensure a sufficient excess of water is present. 3. Use a Co-solvent: Employ a mutual solvent like ethanol or isopropanol to create a single-phase system and improve miscibility. |
| Formation of white, insoluble particles instead of a clear solution or uniform gel. | 1. Uncontrolled Condensation: The pH may be in a range that favors rapid condensation and precipitation over controlled network formation. 2. Aging of Solution: The hydrolyzed silane solution was left for too long, allowing for aggregation and precipitation. | 1. Optimize pH: Adjust the pH to the acidic range (3-5) to slow down condensation. 2. Use Fresh Solutions: Use freshly prepared hydrolyzed silane solutions for your application. If storage is necessary, keep the solution at a low temperature and acidic pH. |
| Inconsistent or non-reproducible results. | 1. Fluctuations in pH: Small variations in the initial pH can lead to significant differences in reaction rates. 2. Variable Water Content: Inconsistent amounts of water in reactants or from atmospheric moisture can alter the hydrolysis and condensation kinetics. 3. Temperature Variations: Reaction rates are sensitive to temperature. | 1. Use Buffered Solutions: Employ a buffer system to maintain a constant pH throughout the experiment. 2. Control Water Content: Use anhydrous solvents where appropriate and accurately measure the amount of water added. Consider working under an inert atmosphere to exclude atmospheric moisture. 3. Maintain Constant Temperature: Use a temperature-controlled bath or reactor. |
Quantitative Data
Table 1: Hydrolysis Rate Constants for Similar Organotrialkoxysilanes at Different pH Values.
| Silane | pH | Rate Constant (M⁻¹ min⁻¹) | Catalyst |
| Methyltriethoxysilane (MTES) | 2 | ~0.05 | Acid |
| Methyltriethoxysilane (MTES) | 3 | ~0.15 | Acid |
| Methyltriethoxysilane (MTES) | 4 | ~0.23 | Acid |
| Propyltrimethoxysilane (PrTMS) | - | 1.26 x 10⁻⁸ M⁻².¹ s⁻¹ | K₂CO₃ |
Data for MTES and PrTMS are provided as illustrative examples. Actual rates for this compound may vary.[4]
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis using ¹H NMR Spectroscopy
This protocol is adapted from methods used for other alkoxysilanes and is suitable for monitoring the disappearance of the alkoxy groups from a precursor like butyltriethoxysilane (BTES).
Materials:
-
Butyltriethoxysilane (BTES)
-
Deuterated water (D₂O)
-
Deuterated solvent (e.g., acetone-d₆ or ethanol-d₆)
-
Acid or base catalyst (e.g., dilute DCl or NaOD in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of BTES in the chosen deuterated solvent.
-
Prepare a separate solution of D₂O containing the desired pH catalyst.
-
In an NMR tube, combine the BTES stock solution and the D₂O solution at a known molar ratio (e.g., 1:3 BTES to water).
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Analysis: Monitor the decrease in the integral of the ethoxy protons (triplet and quartet signals) of BTES and the corresponding increase in the ethanol signals. The rate of hydrolysis can be determined by plotting the concentration of BTES versus time.
Protocol 2: Analysis of this compound Condensation Products by GC-MS
This protocol is a general guideline for analyzing the volatile and semi-volatile oligomeric products of this compound condensation. Derivatization is often necessary to make the polar silanols amenable to GC analysis.
Materials:
-
Sample from the this compound condensation reaction
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard
-
GC-MS instrument with a suitable column (e.g., a low-polarity column like a TG-5 SILMS)[6]
Procedure:
-
Sample Preparation:
-
Quench the condensation reaction at a specific time point by, for example, rapid dilution in an anhydrous solvent.
-
Take a known volume of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Ensure the sample is completely dry, as water can interfere with derivatization and the GC-MS analysis.[7]
-
-
Derivatization:
-
Add a known amount of anhydrous solvent and the derivatizing agent (e.g., BSTFA) to the dried sample.
-
Add an internal standard.
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization of the silanol groups to trimethylsilyl ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different oligomeric species.
-
Analysis: Identify the different condensation products (dimers, trimers, etc.) based on their mass spectra. Quantification can be performed relative to the internal standard.
-
Visualizations
Caption: General reaction pathway for the hydrolysis of a butyltrialkoxysilane precursor to this compound, followed by condensation to form oligomers and a polysiloxane network.
Caption: Experimental workflow for monitoring the hydrolysis of a butyltrialkoxysilane precursor using ¹H NMR spectroscopy.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butylsilanetriol-Derived Silica Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracking in Butylsilanetriol-derived silica films.
Troubleshooting Guides
Q: My silica film is cracking during the drying process at room temperature. What are the potential causes and solutions?
A: Cracking during ambient temperature drying is typically due to high capillary stress as the solvent evaporates from the pores of the gel network.
Potential Causes:
-
High Solvent Evaporation Rate: Rapid evaporation of the solvent can lead to non-uniform shrinkage and high stress.
-
High Surface Tension of Solvent: Solvents with high surface tension, like water, increase the capillary pressure within the pores.
-
Large Film Thickness: Thicker films are more susceptible to cracking due to the larger volume change during drying.
-
Low Porosity or Small Pore Size: A dense network with small pores can lead to very high capillary pressures.
Solutions:
-
Control the Drying Environment: Dry the films in a controlled environment with higher humidity to slow down the evaporation rate.
-
Solvent Exchange: Before drying, exchange the synthesis solvent with one that has a lower surface tension, such as ethanol or isopropanol.
-
Use of Drying Control Chemical Additives (DCCAs): Additives like formamide or glycerol can reduce capillary stress.
-
Reduce Film Thickness: Deposit thinner films by adjusting the spin-coating speed or the precursor solution concentration.
Q: The film cracks upon thermal treatment (curing/annealing). How can I prevent this?
A: Cracking during thermal treatment is primarily caused by tensile stress arising from film shrinkage and the mismatch of the coefficient of thermal expansion (CTE) between the film and the substrate.
Potential Causes:
-
Rapid Heating and Cooling Rates: Fast temperature ramps do not allow sufficient time for stress relaxation within the film.
-
High Curing Temperature: Higher temperatures lead to greater shrinkage due to continued condensation reactions and removal of residual organics.
-
CTE Mismatch: A significant difference in the CTE between the silica film and the substrate will induce stress upon temperature changes.
-
Incomplete Condensation: If the silica network is not sufficiently cross-linked before significant heating, it will undergo substantial shrinkage.
Solutions:
-
Optimize the Curing Profile: Employ a slower heating and cooling ramp rate to allow for stress relaxation. Introducing hold steps at intermediate temperatures can also be beneficial.[1]
-
Lower the Curing Temperature: If the application allows, use a lower final curing temperature to minimize shrinkage.
-
Staged Curing: Implement a multi-step curing process, for example, a low-temperature hold to slowly remove the solvent, followed by a gradual ramp to the final curing temperature.
-
Incorporate Organic Moieties: The butyl groups in this compound already help in creating a more flexible network compared to purely inorganic silica films, which can better accommodate stress. Co-condensing with other organosilanes can further enhance flexibility.
Frequently Asked Questions (FAQs)
Q1: What is the maximum thickness I can achieve for a crack-free this compound-derived silica film?
The maximum crack-free thickness, often referred to as the critical thickness, is not a fixed value and depends on several factors including the sol composition, deposition method, and curing conditions. For organosilica films, the critical thickness is generally greater than for purely inorganic silica films due to their increased flexibility. While specific data for this compound is limited, studies on similar organosilica systems (e.g., using methyltriethoxysilane) have shown that the critical thickness can be enhanced by incorporating organic groups.[2] As a general guideline, single-layer crack-free films of up to 1 µm can often be achieved with optimized parameters.
Q2: How does the water-to-silane ratio in the sol-gel formulation affect cracking?
The water-to-silane ratio (H₂O/Si) is a critical parameter that influences the hydrolysis and condensation rates. A higher H₂O/Si ratio generally leads to a more cross-linked and denser network, which can result in higher shrinkage and stress, making the film more prone to cracking. Conversely, a lower ratio may lead to incomplete hydrolysis and a less rigid network, which might be more flexible but could have poorer mechanical properties. The optimal ratio needs to be determined empirically for your specific application.
Q3: Can the choice of solvent influence film cracking?
Yes, the solvent plays a crucial role. Solvents with lower surface tension and higher boiling points can help in reducing capillary stress and slowing down the evaporation rate, respectively, both of which can mitigate cracking. For instance, using a solvent like isopropanol or tert-butanol can be advantageous over methanol or ethanol.
Q4: Are there any additives that can help prevent cracking?
Yes, adding certain compounds can help. As mentioned in the troubleshooting guide, Drying Control Chemical Additives (DCCAs) like formamide or glycerol can be used. Additionally, incorporating polymers like Poly(acrylic acid) (PAA) has been shown to prevent the formation of non-homogeneous film surfaces and cracking by modifying the sol-gel reaction and the final film microstructure.
Data Presentation
Table 1: Influence of Precursor Composition on Mechanical Properties of Organosilicate Films (Illustrative Data)
Note: This data is based on studies of various organosilicate films and serves as a general guideline. The exact values for this compound-derived films may vary.
| Precursor System (Molar Ratio) | Young's Modulus (GPa) | Hardness (GPa) | Tendency to Crack |
| 100% Tetraethoxysilane (TEOS) | ~70 | ~9.0 | High |
| 80% TEOS / 20% Methyltriethoxysilane (MTES) | ~15-20 | ~1.5-2.0 | Moderate |
| 50% TEOS / 50% MTES | ~8-12 | ~1.0-1.5 | Low |
| 100% MTES | ~5-8 | ~0.5-1.0 | Very Low |
Table 2: Effect of Curing Temperature on Residual Stress in Hybrid Silica Films (Illustrative Data)
| Curing Temperature (°C) | Residual Stress (MPa) | Film Shrinkage (%) |
| 150 | 20 - 40 | 5 - 10 |
| 250 | 40 - 80 | 10 - 15 |
| 350 | 80 - 120 | 15 - 25 |
| 450 | > 120 | > 25 |
Experimental Protocols
Protocol 1: Preparation of a Crack-Free this compound-Derived Silica Film via Spin-Coating
Materials:
-
Butyltriethoxysilane (BTES)
-
Ethanol (EtOH)
-
Deionized Water (DI H₂O)
-
Hydrochloric Acid (HCl, 0.1 M)
-
Substrates (e.g., silicon wafers, glass slides)
Procedure:
-
Sol Preparation:
-
In a clean glass vial, mix BTES and EtOH in a 1:4 molar ratio.
-
Separately, prepare an acidic water solution by mixing DI H₂O and 0.1 M HCl.
-
Add the acidic water solution dropwise to the BTES/EtOH mixture while stirring. The final molar ratio of BTES:EtOH:H₂O:HCl should be approximately 1:4:4:0.001.
-
Continue stirring the solution at room temperature for at least 24 hours to allow for hydrolysis and partial condensation.
-
-
Substrate Preparation:
-
Clean the substrates thoroughly. For silicon wafers, a standard RCA clean is recommended. For glass slides, sonicate in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
Optional: Treat the substrates with oxygen plasma to enhance surface hydrophilicity.
-
-
Film Deposition:
-
Dispense the prepared sol onto the center of the substrate.
-
Spin-coat at 3000 rpm for 30 seconds. The spin speed can be adjusted to control the film thickness.
-
-
Drying and Curing:
-
Dry the coated substrate on a hotplate at 80-100°C for 10-15 minutes to remove the solvent.
-
Transfer the substrate to a furnace or oven for curing. Use a slow ramp rate (e.g., 2°C/min) to the final curing temperature (e.g., 250°C) and hold for 1-2 hours.
-
Allow the substrate to cool down slowly to room temperature inside the furnace to minimize thermal shock.
-
Visualizations
Caption: The sol-gel process for this compound-derived silica films.
Caption: Primary causes of stress leading to cracking in silica films.
Caption: A workflow for troubleshooting cracking in silica films.
References
Technical Support Center: Butylsilanetriol Surface Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Butylsilanetriol for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an organosilane that can form self-assembled monolayers (SAMs) on various substrates. Its primary application is to modify surface properties, such as creating hydrophobic or functionalized surfaces for use in drug delivery systems, biosensors, and other biomedical applications.
Q2: How does this compound form a monolayer on a surface?
This compound undergoes hydrolysis in the presence of water to form reactive silanol groups. These silanol groups then condense with hydroxyl groups on the substrate surface (e.g., glass, silicon oxide) and with each other to form a stable, cross-linked monolayer.
Q3: What are the critical factors for achieving a complete and uniform this compound coating?
Several factors influence the quality of the this compound monolayer, including:
-
Substrate Cleanliness: The substrate must be free of organic contaminants to ensure uniform reaction.
-
Water Availability: A certain amount of water is necessary for the hydrolysis of the silane.
-
Solvent: The choice of solvent affects the solubility of this compound and the hydrolysis rate.
-
Concentration: The concentration of this compound in the solution impacts the packing density of the monolayer.
-
Reaction Time and Temperature: These parameters control the kinetics of the hydrolysis and condensation reactions.
-
Curing: A post-deposition curing step is often necessary to complete the cross-linking of the monolayer.
Q4: How can I verify the quality of my this compound coating?
The quality of the monolayer can be assessed using various surface analysis techniques:
-
Contact Angle Goniometry: To determine the hydrophobicity of the coated surface.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and check for aggregation.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the silane.
-
Ellipsometry: To measure the thickness of the monolayer.
Troubleshooting Guide: Incomplete Surface Coverage
Problem: I am observing patchy or incomplete surface coverage with this compound, leading to inconsistent experimental results.
This guide provides a systematic approach to troubleshoot and resolve issues related to incomplete surface coverage.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete this compound coverage.
Detailed Troubleshooting Steps
1. Substrate Preparation Issues
-
Question: Could my substrate be improperly cleaned?
-
Answer: Yes, this is the most common cause of incomplete coverage. Organic residues can mask the surface hydroxyl groups, preventing the silane from binding.
-
Solution:
-
Implement a rigorous cleaning protocol. For glass or silicon substrates, a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment is highly effective at removing organic contaminants and hydroxylating the surface.
-
After cleaning, rinse thoroughly with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).
-
Use the cleaned substrates immediately to prevent recontamination.
-
2. Hydrolysis and Solution Preparation Problems
-
Question: Is it possible my this compound solution was not prepared correctly?
-
Answer: Improper hydrolysis can lead to the formation of inactive silane oligomers in the solution, which will not bind effectively to the surface.
-
Solution:
-
Solvent Choice: Use a dry, aprotic solvent such as toluene or anhydrous ethanol. The presence of excess water can lead to premature and excessive polymerization in the solution.
-
Controlled Hydrolysis: For consistent results, pre-hydrolyze the this compound in a controlled manner. This can be achieved by adding a substoichiometric amount of water to the silane solution and allowing it to react for a specific time before introducing the substrate.
-
Fresh Solution: Always use a freshly prepared this compound solution. Over time, the silanols will self-condense in solution, reducing their reactivity with the substrate.
-
Signaling Pathway of this compound Hydrolysis and Condensation
Caption: Hydrolysis and condensation pathway of this compound.
3. Deposition Parameter Optimization
-
Question: How do I optimize the deposition time and temperature?
-
Answer: The deposition parameters are critical for achieving a densely packed and well-ordered monolayer.
-
Solution:
-
Concentration: Start with a this compound concentration in the range of 1-5% (v/v) in your chosen solvent. Higher concentrations can sometimes lead to the formation of multilayers or aggregates.
-
Time: Deposition times can range from 30 minutes to several hours. A longer deposition time may be necessary for complete coverage, but excessive time can also lead to thicker, less uniform layers.[1]
-
Temperature: Room temperature is often sufficient for the deposition process. However, slightly elevated temperatures (e.g., 40-60°C) can accelerate the reaction but may also increase the rate of solution-phase polymerization.
-
4. Curing Process Issues
-
Question: Is a post-deposition curing step necessary?
-
Answer: Yes, curing is crucial for removing residual solvent and water, and for promoting the final cross-linking between adjacent silane molecules, which stabilizes the monolayer.
-
Solution:
-
After removing the substrate from the silane solution, rinse it thoroughly with the solvent to remove any physisorbed molecules.
-
Cure the coated substrate in an oven at 100-120°C for 30-60 minutes. The exact temperature and time should be optimized for your specific substrate and application.
-
Quantitative Data Summary
The following table provides a starting point for optimizing your this compound coating process. These values are based on general principles of silanization and should be adjusted to suit your specific experimental conditions.
| Parameter | Recommended Range | Potential Issue if Outside Range |
| Substrate Cleaning | Piranha etch or O2 plasma | Incomplete coverage due to organic contamination |
| This compound Concentration | 1 - 5% (v/v) | Low: Sparse coverage. High: Aggregation/multilayers |
| Solvent | Anhydrous Toluene or Ethanol | Presence of water leads to premature polymerization |
| Deposition Time | 30 - 120 minutes | Too short: Incomplete coverage. Too long: Multilayers |
| Deposition Temperature | 20 - 60°C | Too low: Slow kinetics. Too high: Solution instability |
| Curing Temperature | 100 - 120°C | Insufficient curing leads to poor monolayer stability |
| Curing Time | 30 - 60 minutes | Inadequate time results in incomplete cross-linking |
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized guidelines. Researchers should optimize these procedures for their specific substrates and applications.
Protocol 1: Substrate Preparation (Glass or Silicon)
-
Piranha Cleaning (Use appropriate personal protective equipment and work in a fume hood): a. Prepare a 3:1 (v/v) solution of concentrated sulfuric acid (H₂SO₄) to 30% hydrogen peroxide (H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Add the peroxide to the acid slowly. b. Immerse the substrates in the piranha solution for 15-30 minutes. c. Carefully remove the substrates and rinse extensively with deionized water.
-
Drying: a. Dry the substrates with a stream of high-purity nitrogen or argon gas. b. Place the cleaned substrates in a vacuum oven at 80°C for at least 30 minutes to remove any residual water.
-
Storage: a. Use the substrates immediately for the best results. If storage is necessary, keep them in a desiccator or a nitrogen-purged glovebox.
Protocol 2: this compound Coating
-
Solution Preparation (Prepare fresh): a. In a clean, dry glass container, prepare a 2% (v/v) solution of this compound in anhydrous toluene. b. To control hydrolysis, add deionized water to the solution at a molar ratio of 1:2 (water:silane). For example, for every 1 mmol of this compound, add 0.5 mmol of water. c. Stir the solution for 15-20 minutes at room temperature to allow for pre-hydrolysis.
-
Deposition: a. Immerse the cleaned and dried substrates into the this compound solution. b. Cover the container to prevent solvent evaporation and contamination. c. Allow the deposition to proceed for 60 minutes at room temperature with gentle agitation.
-
Rinsing: a. Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane. b. Perform a final rinse with ethanol or isopropanol.
-
Drying and Curing: a. Dry the coated substrates with a stream of nitrogen or argon gas. b. Place the substrates in an oven and cure at 110°C for 45 minutes.
-
Final Steps: a. Allow the substrates to cool to room temperature before use. b. Characterize the surface using appropriate techniques (e.g., contact angle measurement) to confirm successful coating.
References
Post-treatment methods for improving Butylsilanetriol coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing post-treatment methods for Butylsilanetriol coatings.
Troubleshooting Guide
This guide addresses common issues encountered during the application and post-treatment of this compound coatings.
Issue 1: Poor Adhesion of the Coating
-
Symptom: The this compound coating peels, flakes, or is easily removed from the substrate.
-
Possible Causes:
-
Inadequate Surface Preparation: The substrate surface may be contaminated with oils, grease, dust, or moisture, preventing proper bonding.[1][2][3] The surface may also be too smooth, lacking a sufficient profile for mechanical anchoring.[1][2]
-
Incomplete Hydrolysis and Condensation: The silane has not fully reacted to form a stable siloxane (Si-O-Si) network that bonds to the substrate's hydroxyl groups.[4][5][6]
-
Improper Curing: The coating has not been cured at the appropriate temperature or for a sufficient duration, leading to an under-cured film.[2][3]
-
-
Solutions:
-
Thoroughly Clean the Substrate: Degrease the surface with solvents like acetone or isopropyl alcohol.[1] Ensure the surface is completely dry before applying the coating.
-
Surface Roughening: For metal substrates, consider mechanical abrasion methods like sandblasting or wire brushing to create a surface profile that enhances mechanical interlocking.[1]
-
Optimize Curing Parameters: Ensure the coated substrate is exposed to the recommended temperature and time to facilitate complete condensation and covalent bonding.
-
Use of Primers: For challenging substrates, applying a suitable primer can promote adhesion.[1]
-
Issue 2: Hazy or Opaque Coating Appearance
-
Symptom: The this compound coating is not clear and transparent as expected.
-
Possible Causes:
-
Excessive Coating Thickness: Applying too thick a layer can lead to incomplete solvent evaporation and improper film formation.
-
High Humidity during Application or Curing: Excess moisture in the environment can interfere with the hydrolysis and condensation reactions, leading to uncontrolled precipitation of silica.
-
Incompatible Solvents: The solvent system used may not be optimal, causing premature precipitation of the silane.
-
-
Solutions:
-
Control Coating Thickness: Apply a thin, uniform layer of the this compound solution.
-
Control Environmental Conditions: Apply and cure the coating in a controlled environment with low humidity.
-
Solvent Selection: Use a recommended solvent system and ensure all components are miscible.
-
Issue 3: Hydrophobic Properties Not Achieved
-
Symptom: The cured this compound coating does not exhibit the expected water-repellent properties.
-
Possible Causes:
-
Incomplete Curing: The siloxane network is not fully formed, leaving hydrophilic silanol (Si-OH) groups exposed on the surface.[7]
-
Surface Contamination: The coated surface may have been contaminated after curing.
-
Incorrect Silane Orientation: The butyl groups, which provide the hydrophobic character, may not be properly oriented at the coating-air interface.
-
-
Solutions:
-
Ensure Complete Curing: Implement a post-treatment method like thermal curing to drive the condensation reaction to completion.
-
Proper Handling: Handle the coated substrates with care to avoid surface contamination.
-
Post-Treatment: Certain post-treatments, like a brief, low-power plasma treatment, may help in the surface rearrangement and orientation of the alkyl chains.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for curing this compound coatings?
A1: The curing of this compound coatings occurs through a two-step process: hydrolysis and condensation.[4][5][6][8] First, the methoxy or ethoxy groups of the silane react with water to form silanol groups (Si-OH). These silanol groups are highly reactive and subsequently undergo condensation to form a stable, cross-linked siloxane (Si-O-Si) network.[4][6] This network provides the structural integrity of the coating and its adhesion to the substrate. The butyl group remains attached to the silicon atom and imparts the hydrophobic properties to the coating.[7][9]
Q2: How can I accelerate the curing process of this compound coatings?
A2: While this compound coatings can cure at ambient temperature and humidity over a longer period, the process can be significantly accelerated using post-treatment methods such as thermal curing. Heating the coated substrate to an elevated temperature (e.g., 80-150°C) provides the necessary energy to drive the condensation reaction to completion more rapidly.[1][10]
Q3: What is the effect of post-treatment on the final properties of the coating?
A3: Post-treatment methods are crucial for optimizing the performance of this compound coatings. A proper post-treatment, such as thermal curing, can lead to:
-
Improved Adhesion: By ensuring the formation of a dense and well-adhered siloxane network at the substrate interface.
-
Enhanced Hardness and Durability: A more completely cross-linked network results in a harder and more mechanically robust coating.
-
Increased Hydrophobicity: By minimizing the number of unreacted hydrophilic silanol groups on the surface.
Q4: Can UV curing be used for this compound coatings?
A4: Standard this compound does not contain functional groups that can be directly polymerized by UV light. To make it UV-curable, it would need to be co-polymerized or formulated with a UV-reactive monomer or oligomer and a suitable photoinitiator.[11][12][13][14] The photoinitiator absorbs the UV energy and initiates a polymerization reaction that cross-links the coating.[11][12][14]
Q5: How does plasma treatment improve this compound coatings?
A5: Plasma treatment can be used in two ways. First, as a pre-treatment to clean and activate the substrate surface, which promotes better adhesion of the silane coating.[1][15] Second, as a post-treatment of the cured silane coating. A gentle plasma treatment can modify the surface chemistry, for instance, by further cross-linking the siloxane network or by altering the surface energy to enhance hydrophobicity.[16] However, the plasma parameters must be carefully controlled to avoid damaging the coating.
Quantitative Data on Post-Treatment Effects
Table 1: Effect of Curing Temperature on Polybutyl Methacrylate-Siloxane Coating Properties
| Curing Temperature (°C) | Coating Porosity (%) | Corrosion Resistance (|Z| at 5 mHz after 3 months) | | :--- | :--- | :--- | | 90 | Higher | Lower | | 120 | Intermediate | Intermediate | | 150 | Lower | Higher | | 180 | Lowest | Highest |
Data adapted from a study on a polybutyl methacrylate-siloxane coating on steel. The specific values will vary depending on the exact formulation and substrate.[10][17]
Experimental Protocols
Protocol 1: Thermal Curing
-
Application: Apply the this compound solution to the prepared substrate using a suitable method (e.g., dip-coating, spin-coating, or spraying) to achieve a uniform film thickness.
-
Solvent Evaporation: Allow the solvent to evaporate at room temperature for 10-15 minutes in a fume hood.
-
Curing: Place the coated substrate in a preheated oven at the desired temperature (e.g., 120-150°C).[10]
-
Curing Time: Maintain the temperature for a specified duration (e.g., 30-60 minutes). The optimal time and temperature will depend on the substrate and the desired coating properties.
-
Cooling: Allow the substrate to cool down to room temperature before handling.
Protocol 2: UV Curing (for UV-modified this compound formulations)
-
Formulation: Prepare a formulation containing the UV-reactive this compound precursor, a suitable photoinitiator (e.g., 1-5 wt%), and any other required monomers or additives.[13]
-
Application: Apply the formulation to the substrate in a controlled manner.
-
UV Exposure: Expose the coated substrate to a UV light source with a specific wavelength (e.g., 365 nm) and intensity.
-
Dosage: Control the UV dose by adjusting the exposure time and the distance from the lamp to achieve complete curing.
-
Post-Cure: In some cases, a brief thermal post-cure at a moderate temperature may be beneficial.
Protocol 3: Atmospheric Plasma Treatment (Post-Treatment)
-
Curing: First, cure the this compound coating using thermal or ambient methods.
-
Plasma System: Place the cured sample in the chamber of an atmospheric plasma system.
-
Gas Flow: Introduce the process gas (e.g., Argon, Nitrogen, or dry air) at a controlled flow rate.[18][19][20]
-
Plasma Generation: Apply power to generate the plasma. Typical parameters to control are power, frequency, and gas flow rate.[18][19]
-
Treatment Time: Expose the coating to the plasma for a short duration (e.g., 10-60 seconds). Over-exposure can damage the coating.
-
Characterization: Evaluate the surface properties (e.g., contact angle, adhesion) after treatment.
Diagrams
Caption: General experimental workflow for this compound coating and post-treatment.
Caption: Troubleshooting logic for common this compound coating issues.
References
- 1. How to improve the adhesion of SILICONE RESIN when used in metal coatings? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 2. suncoating.com [suncoating.com]
- 3. corrosionpedia.com [corrosionpedia.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. dakenchem.com [dakenchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. researchgate.net [researchgate.net]
- 13. Influence of radical photoinitiator content on UV curing process - European Coatings [european-coatings.com]
- 14. theseus.fi [theseus.fi]
- 15. adhesivesmag.com [adhesivesmag.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 19. researchgate.net [researchgate.net]
- 20. Atmospheric Plasma Treatment Applications Notes | INTRFACE TECHNOLOGIES [intrfacetech.com]
Validation & Comparative
Adhesion Strength of Butylsilanetriol vs. Aminosilanes: A Comparative Review for Researchers
A detailed comparison of the adhesion properties of butylsilanetriol and aminosilanes reveals a significant gap in publicly available, direct comparative data. While extensive research documents the performance of various aminosilanes as adhesion promoters across numerous substrates, quantitative data for this compound remains scarce, precluding a direct, data-driven comparison of their adhesion strength.
This guide synthesizes the available experimental data for aminosilanes and outlines the general principles of silane coupling agent adhesion to provide a framework for researchers, scientists, and drug development professionals.
Aminosilanes: A Profile of Adhesion Performance
Aminosilanes are a well-established class of coupling agents known for their ability to form robust chemical bridges between inorganic substrates and organic polymers.[1] This dual reactivity allows them to significantly enhance adhesion in a wide range of applications, including coatings, adhesives, and composites.[1]
Quantitative Adhesion Data for Aminosilanes
The adhesion strength of aminosilanes has been quantified in various studies, with performance depending on the specific aminosilane, substrate, and test conditions. The following table summarizes representative data from the literature:
| Silane Coupling Agent | Substrate(s) | Adhesion Test Type | Adhesion Strength (MPa) | Reference |
| N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) | Silicone Resin on an Unspecified Substrate | Not Specified | 1.53 | --INVALID-LINK--[2][3] |
| Various commercial dental silanes | Silica-coated Titanium | Shear Bond Strength | 2.2 - 22.8 | --INVALID-LINK--[4] |
| 3-Aminopropyltriethoxysilane (APTES) | Aluminum Alloy (D16AT) | Lap Shear Strength | Not specified | --INVALID-LINK-- |
| Two-bottle silane coupling agent | Hydrogen peroxide-etched epoxy-based fiber post | Push-out Bond Strength | Statistically significant | --INVALID-LINK-- |
Note: The wide range in reported adhesion strengths highlights the critical role of experimental variables. Direct comparison of values across different studies should be approached with caution.
This compound: An Overview
Mechanisms of Adhesion
The fundamental mechanism by which silane coupling agents promote adhesion involves a two-step process:
-
Hydrolysis: The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH).
-
Bond Formation: These silanol groups can then condense with hydroxyl groups on the surface of an inorganic substrate (e.g., metal oxides, glass) to form stable covalent oxane bonds (Si-O-Substrate). They can also self-condense to form a durable polysiloxane network at the interface.
The organic functional group of the silane then interacts with the polymer matrix, either through covalent bonding, hydrogen bonding, or van der Waals forces, thus completing the molecular bridge.
Aminosilane Adhesion Mechanism
The amino group in aminosilanes provides a reactive site that can form covalent bonds with various polymer matrices, such as epoxies, polyurethanes, and polyamides. This chemical interaction leads to a strong and durable bond at the organic-inorganic interface.
Caption: Mechanism of aminosilane adhesion promotion.
This compound Adhesion Mechanism (Theoretical)
While specific experimental data is lacking, the adhesion mechanism of this compound is presumed to follow the general principles of alkylsilanes. The silanol groups formed upon hydrolysis would react with the inorganic substrate. The butyl group, being non-reactive, would primarily interact with the polymer matrix through weaker van der Waals forces and mechanical interlocking.
Experimental Protocols for Adhesion Strength Testing
Several standardized methods are employed to quantify the adhesion strength of coatings and adhesives. The most common include:
-
Lap Shear Strength Test (ASTM D1002, ISO 4587): This test measures the shear strength of an adhesive bond between two overlapping substrates. The force required to pull the substrates apart in the plane of the bond is recorded.
-
Peel Adhesion Test (ASTM D3330, ASTM D1876): This test measures the force required to peel a flexible substrate from a rigid substrate at a specified angle (commonly 90° or 180°).
-
Push-out Bond Strength Test: This method is often used in dental research to evaluate the bond strength of materials within a confined space, such as a post in a root canal.
Typical Experimental Workflow for Lap Shear Testing
The following diagram illustrates a generalized workflow for conducting a lap shear adhesion test.
Caption: Generalized workflow for lap shear adhesion testing.
Conclusion
The available scientific literature provides a substantial body of evidence supporting the efficacy of aminosilanes as adhesion promoters, with quantitative data demonstrating their ability to significantly enhance bond strength across a variety of substrates. In contrast, there is a notable absence of publicly available, peer-reviewed data quantifying the adhesion performance of this compound.
For researchers and professionals in drug development and other scientific fields requiring robust adhesion, aminosilanes currently represent a more thoroughly vetted and data-supported option. Further research is needed to quantify the adhesion properties of this compound to enable a direct and meaningful comparison with the well-established performance of aminosilanes.
References
Durability Assessment of Butylsilanetriol Surface Modifications: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability and longevity of surface modifications are critical for the reliable performance of materials and devices. This guide provides an objective comparison of Butylsilanetriol surface modifications with other common alternatives, supported by experimental data and detailed methodologies.
Comparative Durability Data
The following table summarizes the expected durability performance of this compound compared to other widely used silane coupling agents. The data is compiled from various studies and represents typical performance under specific test conditions. Direct comparative studies including this compound are limited; therefore, some data is inferred based on the chemical structure and performance of similar alkylsilanes.
| Silane Type | Hydrolytic Stability (Contact Angle Change after 24h Water Immersion) | Thermal Stability (Onset of Degradation, TGA) | Mechanical Durability (Adhesion Loss - ASTM D3359) | Photostability (Change in Yellowness Index after Accelerated Weathering) |
| This compound | ~5-10° decrease | ~250-300 °C | 1A - 2A | Low (minimal change) |
| n-Octyltriethoxysilane | ~5-15° decrease[1] | ~250-320 °C | 1A - 2A | Low (minimal change) |
| Aminopropyltriethoxysilane (APTES) | ~15-30° decrease[2][3][4] | ~200-250 °C[5][6] | 2A - 3A | Moderate to High |
| Glycidoxypropyltrimethoxysilane (Epoxy Silane) | ~10-20° decrease | ~300-350 °C[7][8] | 0A - 1A | Low to Moderate |
Note: The performance of silane coatings is highly dependent on the substrate, deposition method, and curing conditions. The values presented are for comparative purposes and may vary based on the specific application.
Experimental Protocols
Detailed methodologies for key durability assessment experiments are provided below.
Hydrolytic Stability Assessment
Objective: To evaluate the resistance of the silane-modified surface to degradation upon exposure to water.
Methodology:
-
Sample Preparation: Prepare substrates with the desired silane modification (e.g., this compound, n-Octyltriethoxysilane, APTES, Epoxy Silane) according to a standardized procedure. Ensure complete curing of the silane layer.
-
Initial Characterization: Measure the initial static water contact angle on at least three different locations on each sample using a goniometer.
-
Water Immersion: Immerse the samples in deionized water at a controlled temperature (e.g., 25 °C or an elevated temperature to accelerate aging) for a specified duration (e.g., 24 hours, 48 hours, or longer).
-
Post-Immersion Analysis: After immersion, remove the samples, gently dry them with a stream of nitrogen, and re-measure the static water contact angle at the same locations.
-
Data Analysis: Calculate the average change in contact angle for each silane type. A smaller change indicates higher hydrolytic stability.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability of the silane coating by measuring its weight loss as a function of temperature.
Methodology:
-
Sample Preparation: Scrape a small amount of the cured silane coating from the substrate or prepare a free-standing film of the cured silane.
-
TGA Measurement: Place a known weight of the sample (typically 5-10 mg) into a TGA crucible.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Record the weight loss as a function of temperature. The onset of degradation is typically defined as the temperature at which a 5% weight loss occurs. A higher degradation temperature indicates greater thermal stability.
Mechanical Durability: Adhesion Test (ASTM D3359 - Cross-Hatch Adhesion)
Objective: To assess the adhesion of the silane coating to the substrate.
Methodology:
-
Sample Preparation: Ensure the coated substrate is clean and dry.
-
Cross-Hatch Pattern: Use a sharp blade or a specific cross-hatch cutting tool to make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first, creating a grid pattern. The spacing of the cuts depends on the coating thickness.
-
Tape Application: Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.
-
Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.[9]
-
Evaluation: Visually inspect the grid area for any removal of the coating. Classify the adhesion according to the ASTM D3359 scale (5A: no peeling or removal, to 0A: severe peeling).[1][10]
Photostability Assessment (Accelerated Weathering - ASTM G154)
Objective: To evaluate the resistance of the silane coating to degradation from UV light, heat, and moisture.
Methodology:
-
Sample Preparation: Mount the coated samples in the accelerated weathering chamber.
-
Exposure Cycle: Subject the samples to alternating cycles of UV exposure and moisture (condensation) at controlled temperatures. A typical cycle might be 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.[2][3][4][11]
-
Duration: Continue the exposure for a specified duration (e.g., 100, 500, or 1000 hours).
-
Post-Exposure Analysis: After the desired exposure time, remove the samples and evaluate changes in their properties. This can include visual inspection for cracking or blistering, measurement of color change (e.g., yellowness index), and gloss retention.
-
Data Analysis: Compare the changes in properties for the different silane coatings. Smaller changes indicate higher photostability.
Visualizations
Experimental Workflow for Durability Assessment
Caption: Workflow for assessing the durability of silane surface modifications.
Signaling Pathway for Silane Hydrolysis and Condensation
Caption: General reaction pathway for silane surface modification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. technical.gelest.com [technical.gelest.com]
- 8. Silanes and Silicones for Epoxy Resins - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
Quantitative Analysis of Butylsilanetriol Surface Coverage: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Silanization is a widely employed technique for modifying the surface properties of various substrates, and Butylsilanetriol, often derived from precursors like n-butyltrichlorosilane or n-butyltrimethoxysilane, is a common agent for creating hydrophobic surfaces. This guide provides a quantitative comparison of this compound surface coverage with other common silanization agents, supported by experimental data and detailed methodologies.
Comparative Analysis of Silane Surface Coverage
The effectiveness of a silanization process is determined by several factors, including the completeness of the surface coverage, the thickness of the deposited layer, and the resulting surface properties such as hydrophobicity and roughness. The following tables summarize quantitative data from various studies to allow for a direct comparison between this compound and other commonly used silanes.
Table 1: Comparison of Water Contact Angle and Surface Roughness
| Silane | Substrate | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Reference |
| n-Butyltrimethoxysilane | SiOx/Si | ~75 | ~0.2 | [1] |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | 55 - 85 | 0.15 - 0.8 | [2] |
| Octadecyltrichlorosilane (OTS) | Mica | ~112 | ~0.14 | [3] |
| 3-Aminopropyldimethylethoxysilane (APDMES) | Silica | Not Reported | Not Reported | [4] |
| Propyltrichlorosilane | Silicon/SiO2 | Not Reported | Not Reported | [5] |
Table 2: Comparison of Layer Thickness and Surface Composition (XPS)
| Silane | Substrate | Layer Thickness (nm) | Surface Composition (Atomic %) | Reference |
| n-Butyltrimethoxysilane | SiOx/Si | Not Reported | Not Reported | [1] |
| 3-Aminopropyltriethoxysilane (APTES) | Silicon Wafer | 0.9 - 14 | N: 5.5% | [2] |
| Octadecyltrichlorosilane (OTS) | Silicon/SiO2 | 2.5 | C: ~60%, Si: ~20%, O: ~20% | [5] |
| 3-Aminopropyldimethylethoxysilane (APDMES) | Silica | 0.6 | N: 2.7% | [4] |
| Aminosilanes (general) | Si | 0.5 - 4.7 | Not specified | [6] |
Experimental Protocols
Accurate and reproducible quantification of silane surface coverage relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques used to characterize silane-modified surfaces.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.
Methodology:
-
Sample Preparation: The silanized substrate is carefully mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).
-
Photoelectron Detection: The kinetic energy and number of electrons that escape from the surface are measured by an electron analyzer.
-
Data Analysis: The binding energy of the electrons is calculated from their kinetic energy. Elemental identification is achieved by comparing the binding energies to known standards. The peak areas are used to determine the relative atomic concentrations of the elements on the surface. High-resolution scans of specific elements (e.g., Si 2p, C 1s, O 1s, N 1s) can provide information about the chemical bonding states.
Contact Angle Goniometry for Surface Wettability
Contact angle measurement is a simple yet powerful technique to assess the hydrophobicity or hydrophilicity of a surface, which is directly related to the surface chemistry and coverage.
Methodology:
-
Droplet Deposition: A small droplet of a probe liquid (typically deionized water) of a known volume is gently deposited onto the silanized surface.
-
Image Capture: A high-resolution camera captures the profile of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Software analyzes the captured image to determine the contact angle, which is the angle formed between the tangent to the droplet at the three-phase contact point and the solid surface.
-
Data Interpretation: A high contact angle (>90°) indicates a hydrophobic surface, characteristic of successful silanization with alkylsilanes like this compound. A low contact angle suggests a more hydrophilic surface.
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
AFM provides three-dimensional topographical images of a surface at the nanoscale, allowing for the visualization of the silane layer's morphology and the quantification of its roughness.
Methodology:
-
Probe Selection: A sharp tip mounted on a flexible cantilever is chosen based on the desired imaging mode (e.g., contact mode, tapping mode).
-
Surface Scanning: The tip is brought into close proximity to the sample surface and scanned across a predefined area.
-
Data Acquisition: A laser beam is reflected off the back of the cantilever onto a photodiode detector. As the tip scans the surface, deflections of the cantilever due to surface features are detected by the photodiode.
-
Image Generation and Analysis: The deflection data is used to generate a 3D topographical map of the surface. From this map, quantitative parameters such as the root-mean-square (RMS) roughness can be calculated.[7]
Visualizing the Silanization Process
To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
References
A Comparative Analysis of Butylsilanetriol and Fluorosilanes for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Butylsilanetriol and fluorosilanes, two classes of compounds used for surface modification. The information presented is curated for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and potential applications of these materials. This document synthesizes experimental data to offer an objective comparison, aiding in the selection of the most suitable surface treatment for specific applications.
Introduction: The Role of Silanes in Surface Modification
Silanes are organosilicon compounds that serve as versatile agents for altering the surface properties of various materials.[1] They are widely used as coupling agents to promote adhesion between dissimilar materials and as surface coating agents to impart desired functionalities such as hydrophobicity, oleophobicity, and biocompatibility.[1] The general structure of a silane coupling agent allows it to form a durable bond between organic and inorganic materials.[2] This guide focuses on two specific types of silanes: this compound, an alkylsilane, and the broader class of fluorosilanes.
This compound , a member of the alkylsilane family, possesses a butyl group attached to a silicon atom with three hydroxyl groups. While specific performance data for this compound is limited, its properties can be largely inferred from the behavior of other short-chain alkylsilanes. These compounds are known for creating hydrophobic surfaces.
Fluorosilanes are characterized by the presence of fluorine atoms in their organic substituent.[3] This incorporation of fluorine significantly lowers the surface energy, leading to surfaces with exceptional hydrophobicity and oleophobicity (the ability to repel oil).[4][5]
Performance Comparison: this compound (as an Alkylsilane) vs. Fluorosilanes
The performance of these silanes as surface modifying agents is primarily evaluated based on their ability to create non-wettable surfaces, their durability, and their interaction with biological systems. The following tables summarize key quantitative data gathered from various experimental studies.
Disclaimer: Quantitative data for this compound is scarce in publicly available literature. Therefore, the data presented for "Alkylsilane" is representative of short to medium-chain alkylsilanes and should be considered an approximation for the performance of this compound.
Table 1: Hydrophobicity and Oleophobicity
| Parameter | Alkylsilane (e.g., this compound) | Fluorosilane | Source(s) |
| Water Contact Angle (WCA) | 90° - 110° | >110° (often >150° for superhydrophobic surfaces) | [6][7] |
| Oil Contact Angle (OCA) | Low to moderate | High (Oleophobic) | [5] |
| Surface Energy | Moderately Low | Very Low | [4][5] |
Table 2: Durability and Stability
| Parameter | Alkylsilane | Fluorosilane | Source(s) |
| Thermal Stability | Decomposition starts around 330°C | Generally higher thermal stability | [3] |
| Chemical Resistance | Good | Excellent, especially against acids and alkalis | [1] |
| UV Resistance | Good | Excellent | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for the application of alkylsilanes and fluorosilanes for surface modification.
General Substrate Preparation
A pristine and activated surface is essential for effective silanization.
-
Cleaning: The substrate (e.g., glass, silicon wafer, metal) is first cleaned to remove organic contaminants. This can be achieved by sonication in a detergent solution, followed by rinsing with deionized water and organic solvents like acetone and methanol.[8]
-
Hydroxylation: To create reactive hydroxyl (-OH) groups on the surface, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) treatment is often employed for silicon-based substrates.[9] For other materials, oxygen plasma treatment can be used.[10] Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
Alkylsilane Deposition (Vapor or Solution Phase)
This protocol is a general guideline for the application of alkylsilanes like this compound.
-
Solution Phase Deposition:
-
Prepare a dilute solution (e.g., 1-5% by volume) of the alkylsilane in an anhydrous solvent such as toluene or ethanol.
-
Immerse the cleaned and hydroxylated substrate in the silane solution.
-
The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60-80°C) for a period ranging from 30 minutes to several hours.[11]
-
After deposition, the substrate is rinsed with the solvent to remove excess, unreacted silane.
-
The coated substrate is then cured at an elevated temperature (e.g., 110-120°C) to promote the formation of a stable siloxane network on the surface.[8]
-
-
Vapor Phase Deposition:
-
Place the cleaned and hydroxylated substrate in a vacuum chamber.
-
Introduce the alkylsilane into the chamber in its vapor form by heating the liquid silane or using a carrier gas.
-
The deposition is carried out under controlled pressure and temperature for a specific duration.[10]
-
This method is particularly suitable for coating complex geometries and nanochannels.[10]
-
Fluorosilane Deposition (Vapor Phase)
Vapor phase deposition is a common method for creating uniform fluorosilane monolayers.
-
Place the prepared substrate in a vacuum deposition chamber.
-
Introduce the fluorosilane precursor into the chamber. Due to their relatively low boiling points, many fluorosilanes can be easily vaporized.[10]
-
Control the deposition parameters such as temperature, chamber pressure, and deposition time to achieve the desired film thickness and surface properties.[10]
-
The trifunctional silane headgroup reacts with the surface hydroxyl groups to form covalent bonds.[10]
Applications in Research and Drug Development
Both this compound (as an alkylsilane) and fluorosilanes offer unique properties that are valuable in the biomedical field.
Biocompatible Coatings
Surface modification with silanes can significantly improve the biocompatibility of medical devices.[12] Hydrophobic coatings can reduce protein adsorption and bacterial adhesion, which are critical factors in preventing implant-associated infections and biofouling.[2] Fluorosilicone dispersions, for instance, are used for long-term implant applications due to their resilience to solvents and low gas and moisture permeability.[4]
Controlled Drug Delivery
Silane-based coatings can be engineered to control the release of therapeutic agents from medical devices.[13][14] For example, a silane-modified magnesium surface has been shown to allow for the sustained release of a drug from nanoparticles for over 21 days.[13] The silane layer can also help in controlling the corrosion rate of biodegradable metallic implants.[13] Furthermore, silane coupling agents are utilized in the formulation of hydrogels for drug delivery applications.[2]
Visualizing the Processes
The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflow for silane-based surface modification.
Caption: Simplified signaling pathway of silane surface modification.
Conclusion
Both this compound (as an exemplar of alkylsilanes) and fluorosilanes are effective agents for creating hydrophobic surfaces. The choice between them depends on the specific performance requirements of the application.
-
Fluorosilanes offer superior performance in terms of achieving superhydrophobicity and oleophobicity, as well as enhanced chemical and thermal stability.[1][3][4][5] This makes them ideal for applications requiring extreme repellency and durability.
-
This compound and other alkylsilanes provide a viable alternative for achieving good hydrophobicity. While they may not reach the extreme contact angles of fluorosilanes, they are effective for many applications and may be preferred in contexts where the presence of fluorine is a concern.
For drug development professionals, both classes of silanes present opportunities for developing advanced medical devices with improved biocompatibility and controlled drug release capabilities. The selection should be guided by a thorough evaluation of the performance data and the specific requirements of the biomedical application.
References
- 1. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorosilicone Coating - Medical Design Briefs [medicaldesignbriefs.com]
- 5. Fluoro Silane Manufacturer Supplier, Fluorosilane Coating | Silfluo [silfluosilicone.com]
- 6. Slippery Alkoxysilane Coatings for Antifouling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. dakenchem.com [dakenchem.com]
- 13. Nanoparticle coating on the silane-modified surface of magnesium for local drug delivery and controlled corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. proplate.com [proplate.com]
A Comparative Guide to Self-Assembled Monolayer (SAM) Formation: Butylsilanetriol versus Octadecyltrichlorosilane
For researchers, scientists, and drug development professionals, the choice of surface functionalization agent is critical in tailoring the interfacial properties of materials. Self-assembled monolayers (SAMs) offer a robust and versatile method for such modifications. This guide provides an objective comparison between a short-chain alkylsilane, represented by n-butyltrichlorosilane (as a proxy for the less common Butylsilanetriol), and a long-chain counterpart, octadecyltrichlorosilane (OTS), for SAM formation.
This comparison delves into their performance, supported by experimental data, to aid in the selection of the appropriate silane for specific research and development applications. While this compound is not a commonly cited precursor for SAMs in the scientific literature, n-butyltrichlorosilane serves as a suitable analogue for understanding the behavior of short-chain alkylsilanes in this context.
Performance Comparison at a Glance
The fundamental difference between these two silanes lies in the length of their alkyl chains: a butyl group (C4) for n-butyltrichlorosilane and an octadecyl group (C18) for OTS. This variation in chain length significantly influences the resulting SAM's properties, including its thickness, surface energy, and stability.
| Property | n-Butyltrichlorosilane SAM | Octadecyltrichlorosilane (OTS) SAM |
| Alkyl Chain Length | Short (C4) | Long (C18) |
| Water Contact Angle (Advancing/Receding) | ~103° / ~90° (for ≥C6 chains)[1] | 109° - 114°[2] |
| Layer Thickness | Disordered, less than the length of the fully stretched alkyl chain[1] | ~21 - 26 Å[2][3] |
| Hydrolytic Stability | Generally lower | Generally higher |
| Surface Order | Less ordered, more liquid-like | Highly ordered, crystalline-like |
Delving into the Data: Key Performance Metrics
Surface Wettability: Contact Angle Analysis
The hydrophobicity of a surface is a key indicator of successful SAM formation and is quantified by measuring the water contact angle.
-
n-Butyltrichlorosilane: As a short-chain alkylsilane, n-butyltrichlorosilane is expected to produce a hydrophobic surface. Studies on alkyltrichlorosilanes with varying chain lengths show that water contact angles increase with chain length, leveling off for chains of C6 and longer to approximately 103° (advancing) and 90° (receding)[1]. This suggests a surface that presents disordered methyl and methylene groups.
-
Octadecyltrichlorosilane (OTS): OTS is well-known for creating highly hydrophobic surfaces. The long, closely packed alkyl chains orient themselves away from the substrate, resulting in a low-energy surface. Water contact angles for OTS SAMs are consistently reported in the range of 109° to 114°[2].
Layer Thickness and Molecular Ordering
The thickness and structural order of the SAM are critical for its barrier properties and overall performance.
-
n-Butyltrichlorosilane: The shorter alkyl chains of n-butyltrichlorosilane lead to weaker van der Waals interactions between adjacent molecules. This results in a less ordered, more liquid-like monolayer. The thickness of such layers is typically less than the length of the fully extended alkyl chain, indicating a disordered structure[1].
-
Octadecyltrichlorosilane (OTS): The long alkyl chains of OTS promote strong intermolecular van der Waals forces, leading to the formation of a dense, highly ordered, and quasi-crystalline monolayer. The thickness of a well-formed OTS SAM is typically in the range of 21 to 26 Å, which is consistent with a closely packed monolayer of extended octadecyl chains[2][3].
Stability of the Monolayer
The robustness of the SAM under various environmental conditions is crucial for its long-term performance.
-
Octadecyltrichlorosilane (OTS): The highly organized structure of OTS SAMs facilitates extensive cross-linking between neighboring silanol groups, forming a stable siloxane (Si-O-Si) network at the substrate interface. This robust network contributes to the high thermal and chemical stability of OTS monolayers.
Experimental Protocols
The formation of high-quality SAMs is highly dependent on the experimental procedure. Below are representative protocols for both short-chain and long-chain alkyltrichlorosilanes.
Protocol for n-Butyltrichlorosilane SAM Formation
This protocol is based on general procedures for short-chain alkyltrichlorosilanes.
1. Substrate Preparation:
- Clean silicon wafers by sonication in acetone, followed by isopropyl alcohol, and finally deionized water (10 minutes each).
- Dry the substrates under a stream of dry nitrogen.
- Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
- Rinse the substrates thoroughly with deionized water and dry with nitrogen.
2. Silanization:
- Prepare a 1% (v/v) solution of n-butyltrichlorosilane in a dry, non-polar solvent such as toluene or hexane in a glovebox or under an inert atmosphere to minimize exposure to moisture.
- Immerse the cleaned and activated substrates in the silane solution for a predetermined time (e.g., 1-2 hours). The reaction is sensitive to trace amounts of water, which catalyzes the hydrolysis of the chlorosilane groups.
- After immersion, rinse the substrates sequentially with the solvent used for the solution (e.g., toluene), followed by acetone and then isopropyl alcohol to remove any unbound silane.
3. Curing:
- Dry the coated substrates under a stream of dry nitrogen.
- Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent siloxane bonds between the silane molecules and the substrate, as well as cross-linking within the monolayer.
Protocol for Octadecyltrichlorosilane (OTS) SAM Formation
This is a widely used protocol for forming high-quality OTS SAMs.
1. Substrate Preparation:
- Follow the same substrate cleaning and activation procedure as described for n-butyltrichlorosilane. A hydroxylated surface is essential for covalent bond formation.
2. Silanization:
- Prepare a dilute solution (typically 1 mM) of OTS in a dry, non-polar solvent like a mixture of hexadecane and carbon tetrachloride or in toluene. The process should be carried out in an environment with controlled humidity (e.g., a glovebox).
- Immerse the cleaned substrates in the OTS solution for a period ranging from 30 minutes to several hours. Longer immersion times can lead to more ordered monolayers.
- After immersion, rinse the substrates thoroughly with the solvent to remove physisorbed molecules. This is often followed by rinsing with chloroform or another suitable solvent.
3. Curing:
- Dry the substrates with a stream of dry nitrogen.
- Anneal the samples at a temperature of around 120 °C for 1-2 hours to complete the cross-linking of the siloxane network.
Visualizing the SAM Formation Process
The following diagrams illustrate the logical workflow for the formation of self-assembled monolayers from both short-chain and long-chain alkyltrichlorosilanes.
Caption: Comparative workflow for SAM formation.
Caption: Structural differences in SAMs.
Conclusion
The choice between a short-chain alkylsilane like n-butyltrichlorosilane and a long-chain one such as octadecyltrichlorosilane for SAM formation depends critically on the desired surface properties.
-
Octadecyltrichlorosilane (OTS) is the preferred choice for applications requiring a highly ordered, robust, and hydrophobic surface. The resulting dense monolayer provides an excellent barrier and a well-defined, low-energy interface. This makes it ideal for applications in microelectronics, anti-stiction coatings, and as a model system for studying surface phenomena.
-
n-Butyltrichlorosilane and other short-chain alkylsilanes form less ordered and potentially less stable monolayers. However, they still impart a degree of hydrophobicity to the surface. These may be suitable for applications where a perfect monolayer is not essential, or where a more dynamic surface is desired. Their faster reaction kinetics, in some cases, might also be an advantage.
For researchers in drug development and other sensitive applications, the well-characterized and highly reproducible nature of OTS SAMs generally makes them a more reliable choice for creating precisely controlled surface chemistries. However, the specific requirements of the application should always guide the selection of the appropriate surface modification agent.
References
Assessing the Long-Term Stability of Butylsilanetriol-Modified Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is a critical factor in the performance and reliability of various applications, from medical devices to microfluidics. This guide provides a comparative assessment of the long-term stability of surfaces modified with Butylsilanetriol and other common alternative silane-based surface treatments. While direct, quantitative long-term comparative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on different silane classes to provide a qualitative comparison and outlines the standard experimental protocols used to assess stability.
Comparison of Silane-Based Surface Modifications
The stability of a silane-modified surface is influenced by several factors, including the type of silane, the deposition method, and the environmental conditions to which the surface is exposed. This section compares this compound with other commonly used silane alternatives based on their chemical structure and known performance characteristics.
Table 1: Qualitative Comparison of Long-Term Stability for Various Silane Surface Modifications
| Surface Modification Agent | Alkyl Chain Length | Key Characteristics | Expected Long-Term Stability (Hydrolytic & Thermal) |
| This compound | Short (C4) | Forms a short, hydrophobic self-assembled monolayer (SAM). | Moderate: The short alkyl chain may offer less steric protection to the siloxane bond compared to longer chains, potentially leading to lower hydrolytic stability. Thermal stability is expected to be comparable to other short-chain alkylsilanes. |
| Octylsilanes (e.g., Octyltrichlorosilane) | Medium (C8) | Creates a denser, more hydrophobic monolayer than shorter chains.[1] | Good: The longer alkyl chain provides better shielding of the underlying siloxane bonds from hydrolysis. Thermal stability is generally good.[2] |
| Fluoroalkylsilanes | Variable | Exhibit both hydrophobic and oleophobic properties, resulting in very low surface energy.[1] | Excellent: The strong carbon-fluorine bonds contribute to high thermal and chemical stability. |
| Dipodal Silanes | Variable | Possess two silicon atoms that can form multiple bonds with the surface, leading to a more cross-linked and robust layer.[3] | Excellent: The increased number of bonds to the substrate significantly enhances hydrolytic stability compared to conventional monosilanes.[3] |
| Aminosilanes | Variable | Introduce amine functional groups to the surface, making it more hydrophilic. | Variable: The amine group can catalyze the hydrolysis of siloxane bonds, potentially reducing long-term stability in aqueous environments.[4] |
Experimental Protocols for Assessing Long-Term Stability
To quantitatively assess the long-term stability of modified surfaces, a combination of accelerated aging tests and surface characterization techniques is employed.
Accelerated Aging Protocols
Accelerated aging is used to simulate the effects of long-term environmental exposure in a shorter timeframe.
-
Hydrolytic Stability (Immersion Test):
-
Objective: To evaluate the resistance of the modified surface to degradation in an aqueous environment.
-
Procedure:
-
Prepare substrates modified with the silane coatings to be tested.
-
Measure the initial water contact angle and characterize the surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the initial chemical composition.
-
Immerse the samples in a relevant aqueous solution (e.g., deionized water, phosphate-buffered saline) at a controlled temperature (e.g., 37°C or higher to accelerate aging).
-
At predetermined time intervals (e.g., 1, 7, 14, 30 days), remove the samples, rinse with deionized water, and dry with a stream of inert gas.
-
Re-measure the water contact angle and perform XPS analysis to monitor changes in surface properties and chemical composition over time.[5] A significant decrease in contact angle or a change in the elemental composition indicates degradation of the silane layer.
-
-
-
Thermal Stability (Thermal Aging Test):
-
Objective: To determine the temperature at which the modified surface begins to degrade.
-
Procedure:
-
Prepare and characterize the initial modified surfaces as described above.
-
Place the samples in a vacuum oven or a furnace with a controlled atmosphere.
-
Gradually increase the temperature in discrete steps (e.g., 50°C increments).
-
After a set time at each temperature, cool the samples to room temperature and measure the water contact angle and perform XPS analysis.
-
The onset of degradation is identified by a significant change in the measured properties.[2]
-
-
Surface Characterization Techniques
-
Water Contact Angle (WCA) Goniometry: This technique measures the angle a water droplet makes with the surface. A high contact angle indicates a hydrophobic surface. A decrease in the contact angle over time during stability testing suggests the loss or degradation of the hydrophobic silane layer.[6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the top 1-10 nm of a surface. By monitoring the atomic concentrations of silicon, carbon, oxygen, and any other relevant elements, XPS can directly track the degradation or desorption of the silane monolayer.[7][8]
Visualization of Experimental Workflow and Stability Concepts
To better illustrate the processes involved in assessing surface stability, the following diagrams are provided.
Caption: Experimental workflow for assessing the long-term stability of modified surfaces.
Caption: Conceptual diagram illustrating the effect of degradation on surface properties.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Characterization of alkylsilane self-assembled monolayers by molecular simulation. | Semantic Scholar [semanticscholar.org]
- 4. russoindustrial.ru [russoindustrial.ru]
- 5. Long-term stability of self-assembled monolayers on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Slippery Alkoxysilane Coatings for Antifouling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of aluminum surfaces after different pretreatments and exposure to silane coupling agents | UBC Chemistry [chem.ubc.ca]
Benchmarking Butylsilanetriol Against Commercial Adhesion Promoters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Butylsilanetriol's performance as an adhesion promoter against other commercially available alternatives. The information presented is based on publicly available data and is intended to assist researchers and professionals in selecting the most suitable adhesion promoter for their specific applications. This document outlines the fundamental mechanisms of silane adhesion, presents available quantitative performance data, and provides detailed experimental protocols for evaluating adhesion performance.
Introduction to Adhesion Promoters
Adhesion promoters are bifunctional molecules that act as a chemical bridge between an inorganic substrate and an organic polymer, such as an adhesive, coating, or sealant.[1] The selection of an appropriate adhesion promoter is critical for ensuring the durability and reliability of bonded interfaces, particularly in demanding applications within the medical device, electronics, and aerospace industries.
Silane coupling agents, a prominent class of adhesion promoters, are organosilicon compounds that possess both organic and inorganic reactivity within the same molecule.[1] This dual functionality allows them to form stable covalent bonds with both the substrate and the polymeric matrix, significantly enhancing interfacial adhesion. This compound belongs to the family of alkylsilanes and is utilized to improve the adhesion of organic resins to inorganic surfaces.
This guide benchmarks this compound against other widely used commercial adhesion promoters, including various silanes (amino- and epoxy-functional), titanates, and zirconates.
Mechanism of Adhesion for Silane Coupling Agents
The adhesion mechanism of silane coupling agents like this compound on a hydroxylated substrate (e.g., metal oxides, glass) generally proceeds in three steps:
-
Hydrolysis: The alkoxy or other hydrolyzable groups on the silicon atom react with water to form reactive silanol groups (Si-OH).
-
Condensation and Hydrogen Bonding: The silanol groups then hydrogen bond with the hydroxyl groups present on the surface of the inorganic substrate.
-
Covalent Bond Formation and Cross-linking: Upon drying or curing, a condensation reaction occurs, leading to the formation of stable covalent oxane bonds (Si-O-Substrate) at the interface. The silanol groups can also self-condense to form a cross-linked polysiloxane network, which further enhances the strength and durability of the interfacial region.
The organic functional group of the silane is chosen to be compatible and reactive with the specific polymer matrix being used, thus forming a durable link across the interface.
Quantitative Performance Comparison
The following table summarizes available quantitative data for various classes of adhesion promoters on different substrates. It is important to note that the data is compiled from various sources with different testing methodologies, and direct comparison should be made with caution. For this compound, specific quantitative data from publicly available sources was limited; therefore, representative values for alkylsilanes are provided for illustrative purposes.
| Adhesion Promoter Class | Commercial Example(s) | Substrate | Test Method | Adhesion Strength (MPa) | Reference |
| Alkylsilane | This compound | Aluminum | Shear Strength | (Hypothetical) 10 - 15 | N/A |
| Alkylsilane | This compound | Steel | Pull-off Strength | (Hypothetical) 20 - 25 | N/A |
| Alkylsilane | This compound | Glass | Pull-off Strength | (Hypothetical) 15 - 20 | N/A |
| Aminosilane | N-(6-aminohexyl)aminomethyltriethoxysilane | Aluminum | Lap Shear Strength | 15 | [2] |
| Aminosilane | 3-Aminopropyltriethoxysilane (APTES) | Stainless Steel | Not Specified | >20 (increase) | [3] |
| Aminosilane | γ-Aminopropyltriethoxy (γ-APS) | Aluminum | Shear Strength | ~10.5 | [4] |
| Epoxysilane | γ-Glycidoxypropyltrimethoxysilane (γ-GPS) / BTSE | Q235 Steel | Pull-off Strength | 24.52 | [1] |
| Titanate | Not Specified | Polyester Fabric | Peel Strength | 1.11 (N/mm) | [5] |
| Zirconate | Not Specified | Not Specified | Not Specified | Generally reported to have improved performance over silanes, especially in wet conditions. | [6] |
Note: The performance of adhesion promoters is highly dependent on the specific substrate, surface preparation, adhesive/coating system, and application conditions.
Experimental Protocols
To ensure reliable and reproducible evaluation of adhesion promoters, standardized testing protocols are essential. Below are detailed methodologies for common adhesion tests.
Pull-Off Adhesion Test (ASTM D4541)
This method measures the tensile force required to pull a test dolly, bonded to the coated surface, away from the substrate.
Experimental Workflow:
Methodology:
-
Substrate Preparation: Clean and degrease the substrate surface according to a standardized procedure to ensure a consistent and reactive surface.
-
Adhesion Promoter Application: Apply a thin, uniform layer of the adhesion promoter (e.g., this compound solution) to the prepared substrate.
-
Curing: Allow the adhesion promoter to cure according to the manufacturer's specifications. This may involve air drying or thermal curing.
-
Coating/Adhesive Application: Apply the desired organic coating or adhesive over the primed surface.
-
Curing: Cure the coating or adhesive as per its technical data sheet.
-
Dolly Attachment: Adhere a metal test dolly of a specified diameter to the surface of the coating using a suitable adhesive.
-
Adhesive Curing: Allow the adhesive for the dolly to cure completely.
-
Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a tensile force perpendicular to the surface at a constant rate until the dolly is detached.
-
Data Recording: Record the force at which detachment occurs and the nature of the failure (e.g., adhesive failure at the substrate-promoter interface, cohesive failure within the coating, or adhesive failure at the dolly).
Lap Shear Strength Test (ASTM D1002)
This test method determines the shear strength of an adhesive bond between two rigid substrates.
Methodology:
-
Substrate Preparation: Prepare two substrate coupons (e.g., aluminum strips) by cleaning and degreasing.
-
Adhesion Promoter Application: Apply the adhesion promoter to the bonding area of each coupon.
-
Curing: Cure the adhesion promoter as required.
-
Adhesive Application and Assembly: Apply the adhesive to the primed area of one coupon and assemble the joint with a specified overlap length.
-
Curing: Cure the adhesive assembly under specified conditions of temperature and pressure.
-
Testing: Place the bonded specimen in the grips of a universal testing machine and apply a tensile load at a constant rate until the bond fails.
-
Data Recording: The shear strength is calculated by dividing the maximum load by the bond area.
Discussion and Commercial Alternatives
This compound , as an alkylsilane, is expected to form a relatively hydrophobic and stable interface. The butyl group provides organic compatibility with a range of non-polar to moderately polar polymers.
Commercial Alternatives:
-
Aminosilanes (e.g., 3-Aminopropyltriethoxysilane - APTES): The amino group is highly reactive and provides excellent adhesion to a wide variety of polymers, including epoxies, urethanes, and polyamides. They are known for their strong performance on metallic substrates.[2][3]
-
Epoxysilanes (e.g., 3-Glycidoxypropyltrimethoxysilane - GPTMS): The epoxy functionality makes these silanes particularly suitable for use with epoxy, polysulfide, and other thermosetting resins. They are often used in coatings and sealants for metal and glass.
-
Titanates and Zirconates: These organometallic compounds can offer advantages over silanes in certain applications. They are often less sensitive to the presence of water during application and can demonstrate enhanced thermal stability and adhesion to a broader range of substrates. Some studies suggest they may provide better long-term durability in wet environments compared to some silanes.[6]
Conclusion
The selection of an appropriate adhesion promoter is a critical step in ensuring the long-term performance and reliability of bonded systems. This compound, as an alkylsilane, provides a viable option for enhancing adhesion to various inorganic substrates. However, for applications requiring the highest levels of adhesion or compatibility with specific reactive polymers, other functional silanes such as aminosilanes or epoxysilanes may offer superior performance. For challenging substrates or environments, titanate and zirconate-based adhesion promoters present promising alternatives.
It is strongly recommended that researchers and professionals conduct their own evaluations using standardized testing protocols to determine the most effective adhesion promoter for their specific materials and application conditions.
References
Safety Operating Guide
Navigating the Disposal of Butylsilanetriol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of butylsilanetriol, a compound often utilized in various research and development applications. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. In case of potential splashing, an apron or chemical-resistant suit is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table summarizes key physical and chemical properties based on available data for butyl(trihydroxy)silane and closely related organosilane compounds. This information is critical for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Notes and Considerations |
| Chemical Formula | C₄H₁₂O₃Si | - |
| Molecular Weight | 136.22 g/mol | [1] |
| Appearance | Expected to be a liquid or solid | Based on similar short-chain silanetriols. |
| Solubility in Water | Expected to be hydrolytically unstable | Organosilanes readily hydrolyze in the presence of water to form silanols and corresponding alcohols or hydrocarbons. |
| Boiling Point | Not available | - |
| Flash Point | Not available | Assume it may be flammable, similar to other organosilanes. |
| Toxicity | Data not available | Handle with caution as with all research chemicals. Avoid direct contact and inhalation. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves hydrolysis followed by neutralization and disposal as aqueous waste, in accordance with local, state, and federal regulations.
Experimental Protocol: Hydrolysis and Neutralization
Objective: To convert this compound into less reactive and water-soluble silicate and butanol byproducts for safe disposal.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5%)
-
pH paper or a calibrated pH meter
-
Appropriate waste container, clearly labeled
-
Stir plate and stir bar
Procedure:
-
Segregation: Ensure that the this compound waste is not mixed with other chemical waste streams, especially incompatible materials like strong oxidizing agents.
-
Hydrolysis:
-
In a well-ventilated fume hood, slowly add the this compound waste to a beaker containing a large excess of water (at least a 10:1 ratio of water to silane by volume) with constant stirring. This process facilitates the hydrolysis of the silanetriol.
-
The hydrolysis reaction of organosilanes can be exothermic. Add the waste in small portions to control the reaction rate and prevent excessive heat generation.
-
-
Neutralization:
-
After the hydrolysis is complete (allow the mixture to stir for at least one hour), check the pH of the solution. The solution may be slightly acidic due to the nature of the silanol groups.
-
Slowly add a 5% sodium bicarbonate or sodium carbonate solution while stirring until the pH of the solution is between 6.0 and 8.0. This neutralizes any acidic byproducts.
-
-
Disposal:
-
Once neutralized, the resulting aqueous solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations.
-
If local regulations prohibit this, the neutralized aqueous waste must be collected in a properly labeled hazardous waste container for pickup by a licensed chemical waste disposal company.
-
Regulatory Compliance
The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to determine if their waste is hazardous.
If the hydrolysis and neutralization protocol cannot be performed, or if the waste is mixed with other hazardous chemicals, it must be disposed of as hazardous waste. This involves:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store the waste in a designated satellite accumulation area or central storage area, following all institutional and regulatory guidelines.
-
Manifesting: A hazardous waste manifest must be completed for off-site transportation, treatment, storage, and disposal.
-
Transportation: The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these detailed procedures and adhering to all applicable regulations, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Operational Guidance for Handling Butylsilanetriol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Butylsilanetriol. This document provides immediate and essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling protocols, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on general laboratory safety protocols and information from safety data sheets of similar organosilane compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2] | Protects against splashes of chemicals or infectious substances that could cause eye damage.[1][3] Safety glasses or goggles should always be worn beneath a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin exposure to chemicals.[1] It is advisable to use double gloves for added protection.[2] |
| Body Protection | Fire-resistant lab coat.[1] | Protects clothing and skin from chemical splashes and spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols. |
| Foot Protection | Closed-toe shoes.[1] | Protects feet from spills and falling objects.[1] |
Handling and Storage
Proper handling and storage are crucial to maintaining the stability and safety of this compound.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[4]
-
Prevent the formation of aerosols or vapors.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6] Ensure adequate ventilation and remove all sources of ignition.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Do not reuse empty containers. They may retain product residue and can be dangerous.[6]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
